Product packaging for DPNI-GABA(Cat. No.:)

DPNI-GABA

Cat. No.: B031509
M. Wt: 499.30 g/mol
InChI Key: QLCHBTSDKGMLRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DPNI-caged-GABA is a chemically caged derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), designed for high-precision, spatiotemporal control in neurobiological research. The "caged" GABA is biologically inert until rapidly liberated by a flash of ultraviolet (UV) light, which cleaves the 2-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE or DPNI) photolabile protecting group. This mechanism allows researchers to mimic the precise timing and location of synaptic GABA release with millisecond and micrometer-scale accuracy, a capability crucial for dissecting the dynamics of GABAergic signaling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23N3O12P2 B031509 DPNI-GABA

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-[[1-(4-aminobutanoyl)-7-nitro-2,3-dihydroindol-4-yl]oxy]-3-phosphonooxypropyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O12P2/c16-6-1-2-14(19)17-7-5-11-13(4-3-12(15(11)17)18(20)21)30-10(8-28-31(22,23)24)9-29-32(25,26)27/h3-4,10H,1-2,5-9,16H2,(H2,22,23,24)(H2,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCHBTSDKGMLRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C(C=CC(=C21)OC(COP(=O)(O)O)COP(=O)(O)O)[N+](=O)[O-])C(=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O12P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DPNI-GABA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DPNI-GABA (1-(2-nitrophenyl)-N,N-dipropyl-1,3-propanediamine-caged GABA) is not a pharmacologically active compound in the traditional sense. Instead, it is a photoactivatable "caged" derivative of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Its mechanism of action is centered on the precisely controlled, light-induced release of active GABA. This allows for the high-resolution spatiotemporal investigation of GABAergic systems. This guide details the photochemical properties of this compound, the subsequent activation of GABA receptors by the uncaged GABA, and the experimental applications for which this tool is designed.

The "Caged" Compound Concept and this compound

Caged compounds are inert molecules that are rendered biologically active upon photolysis. In the case of this compound, the GABA molecule is chemically modified with a photolabile nitroindoline protecting group, rendering it incapable of binding to and activating GABA receptors. The key advantage of this compound over earlier caged GABA reagents is its reduced pharmacological interference prior to uncaging.[1][2] It exhibits a significantly lower affinity for GABA-A receptors, minimizing alterations in baseline neuronal activity.[1][2]

Mechanism of Action: Photolysis and GABA Receptor Activation

The core mechanism of this compound is a two-step process:

  • Photolysis (Uncaging): Upon illumination with near-UV (e.g., 405 nm) light, the nitroindoline cage undergoes a photochemical reaction, rapidly cleaving from the GABA molecule.[2][3][4] This process is highly efficient and occurs on a millisecond timescale, mimicking the rapid release of neurotransmitters at a synapse.[1][2]

  • GABA Receptor Activation: The liberated, "uncaged" GABA is now free to bind to its cognate receptors, primarily GABA-A and GABA-B receptors, on neuronal membranes. The subsequent signaling cascade depends on the receptor subtype activated.

GABA-A Receptor Signaling

The primary target of GABA in fast synaptic inhibition is the GABA-A receptor, a ligand-gated chloride ion channel.[5][6] The binding of uncaged GABA to the GABA-A receptor induces a conformational change that opens the channel pore.[6][7] This leads to an influx of chloride ions (Cl-) into the neuron, hyperpolarizing the cell membrane and making it less likely to fire an action potential.[5][7] This inhibitory postsynaptic potential (IPSP) is the basis of fast GABAergic inhibition.

GABAA_Signaling cluster_pre Photolysis cluster_post Postsynaptic Neuron DPNI_GABA This compound (Inactive) GABA Free GABA DPNI_GABA->GABA Cage Inactive Cage Byproduct DPNI_GABA->Cage UV_Light Near-UV Light (e.g., 405nm) UV_Light->DPNI_GABA Uncaging GABAA_R GABA-A Receptor GABA->GABAA_R Binds Cl_Channel Chloride Channel (Opens) GABAA_R->Cl_Channel Activates Cl_Influx Cl- Influx Cl_Channel->Cl_Influx Hyperpolarization Membrane Hyperpolarization (Inhibition) Cl_Influx->Hyperpolarization

This compound Uncaging and GABA-A Receptor Activation Pathway.

Quantitative Data

The photochemical and pharmacological properties of this compound have been characterized to ensure its efficacy as a research tool.

PropertyValueDescriptionReference
Quantum Yield 0.085A measure of the efficiency of the photorelease process. This value is similar to that of MNI-glutamate, another common caged compound.[2][3][4]
IC50 vs. GABA-A Receptor ~0.5 mMThe concentration at which this compound (in its caged form) inhibits 50% of the peak GABA-evoked response. This relatively high value indicates low interference before photolysis.[1][2]
Receptor Activation Kinetics (10-90% rise-times) Comparable to synaptic eventsThe speed at which the GABA-A receptor is activated by photoreleased GABA is fast enough to mimic natural synaptic transmission.[1][2]
Spatial Resolution (in cerebellar interneurons) ~2 µm (lateral), ~7.5 µm (focal)The precision with which GABA can be released using a 1 µm laser spot, allowing for targeted activation of specific neuronal compartments.[1]

Experimental Protocols

This compound is primarily used in electrophysiology and neuroimaging experiments to map the distribution and function of GABA receptors or to silence specific neurons with high temporal and spatial control.[1]

General Protocol for Photostimulation in Brain Slices
  • Slice Preparation: Prepare acute brain slices from the region of interest using standard vibratome sectioning techniques. Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).

  • Incubation/Perfusion: Transfer a slice to the recording chamber on a microscope stage and continuously perfuse with aCSF containing this compound. The concentration of this compound should be optimized, but concentrations up to 1 mM have been used with little effect on receptor kinetics.[1][2]

  • Cell Identification: Identify the target neuron(s) for recording using techniques such as differential interference contrast (DIC) microscopy.

  • Electrophysiological Recording: Establish a whole-cell patch-clamp recording from the target neuron to measure its electrical activity (e.g., membrane potential or postsynaptic currents).

  • Photolysis: Use a pulsed near-UV laser (e.g., 405 nm) coupled to the microscope optics to deliver a focused spot of light to the desired location (e.g., a specific dendrite or the soma). The duration and intensity of the laser flash control the amount of GABA released.[1][2]

  • Data Acquisition: Record the resulting changes in the neuron's electrical activity, which correspond to the activation of GABA receptors by the photoreleased GABA.

  • Analysis: Analyze the recorded currents or voltage changes to determine properties such as receptor density, kinetics, and the functional role of the targeted inhibitory input.

Experimental_Workflow Slice_Prep 1. Brain Slice Preparation Perfusion 2. Perfusion with this compound Slice_Prep->Perfusion Recording 3. Whole-Cell Patch-Clamp Recording Perfusion->Recording Photolysis 4. Laser Photolysis (Uncaging) Recording->Photolysis Data_Acq 5. Data Acquisition (Postsynaptic Currents) Photolysis->Data_Acq Analysis 6. Analysis of GABAergic Response Data_Acq->Analysis

General experimental workflow for using this compound.

Applications in Research and Drug Development

  • Mapping GABA Receptor Distribution: By systematically uncaging GABA at different points on a neuron's dendritic tree, researchers can map the precise location and density of functional GABA receptors.[1]

  • Studying Receptor Kinetics: The rapid release of GABA allows for detailed investigation of the activation and desensitization kinetics of GABA-A receptors in their native environment.[1]

  • Circuit Analysis: this compound can be used to selectively silence individual neurons by focally uncaging GABA onto the soma, thereby assessing that neuron's role within a larger neural circuit.[1][2]

  • Drug Screening: This tool can be integrated into screening platforms to study how novel allosteric modulators affect GABA receptor function with high precision.

Conclusion

This compound is a sophisticated chemical tool whose mechanism of action is the light-induced, rapid release of GABA. Its favorable properties, including low pre-photolysis receptor antagonism and high photochemical efficiency, make it superior to previous caged compounds. For researchers in neuroscience and drug development, this compound provides an unparalleled ability to probe and manipulate GABAergic signaling with high spatiotemporal resolution, offering deep insights into the function of inhibitory circuits in health and disease.

References

DPNI-GABA Uncaging: A Technical Guide for High-Precision Neuronal Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DPNI)-caged γ-aminobutyric acid (GABA) for researchers, scientists, and drug development professionals. This guide details the core principles, experimental protocols, and applications of DPNI-GABA uncaging, a powerful technique for the spatiotemporal control of inhibitory neurotransmission.

This compound is a photolabile-caged compound that allows for the precise release of GABA, the primary inhibitory neurotransmitter in the central nervous system, using light. This optical control enables researchers to mimic synaptic transmission, map the distribution and function of GABA receptors, and selectively silence neuronal activity with high spatial and temporal resolution.[1][2] This guide provides a comprehensive overview of the this compound uncaging technique, from its fundamental mechanism to its practical application in neuroscience research.

Core Principles of this compound Uncaging

The DPNI cage is a nitroindoline-based photolabile protecting group that renders the attached GABA molecule biologically inactive. Upon absorption of a photon, typically from a UV laser, the DPNI cage undergoes a photochemical reaction that results in its cleavage, releasing free, active GABA into the extracellular space. This process, known as uncaging or photolysis, can be precisely controlled in both space and time by directing the light source.

A key advantage of this compound over other caged GABA compounds is its reduced pharmacological interference with GABAA receptors prior to photolysis.[1][2] This minimizes alterations in baseline neuronal activity and allows for cleaner interpretation of experimental results.

Mechanism of Uncaging

The uncaging of this compound is a light-induced chemical reaction. The process can be initiated by either one-photon or two-photon excitation.

  • One-Photon Excitation: Absorption of a single high-energy photon (typically in the UV range, e.g., 355 nm) provides sufficient energy to break the bond between the DPNI cage and the GABA molecule.

  • Two-Photon Excitation: Near-simultaneous absorption of two lower-energy photons (typically in the infrared range, e.g., 720 nm) can also induce uncaging.[3][4][5] This technique offers superior spatial resolution, as the probability of two-photon absorption is confined to the focal point of the laser beam, allowing for subcellular targeting.[3][5]

G cluster_process This compound Uncaging Process This compound This compound Uncaging Photolysis This compound->Uncaging Light_Source Laser (UV or IR) Light_Source->Uncaging Free_GABA Active GABA Uncaging->Free_GABA Byproducts DPNI Byproducts Uncaging->Byproducts

Mechanism of this compound uncaging.

Quantitative Data Summary

The efficiency and precision of this compound uncaging are critical for its successful application. The following table summarizes key quantitative parameters reported in the literature.

ParameterValueReference
This compound Properties
IC50 for GABAA Receptor Inhibition~0.5 mM[1][2]
Absorption Coefficient (at 355 nm)4,229 M⁻¹ cm⁻¹[2]
One-Photon Uncaging Parameters
Laser Wavelength355 nm, 405 nm[2][6]
Two-Photon Uncaging Parameters
Laser Wavelength720 nm[3][4]
Laser Power (for 2P uncaging)~10 mW[3]
Spatial Resolution
Lateral Resolution (1 µm laser spot)~2 µm[1][2]
Axial (Focal) Resolution (1 µm laser spot)~7.5 µm[1][2]
Axial Resolution (Two-Photon)~2 µm[3]
Temporal Kinetics
10-90% Rise TimesComparable to synaptic events[1][2]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon previous research. Below are synthesized protocols for key experiments involving this compound uncaging.

Preparation of this compound Solution
  • Stock Solution: Dissolve this compound powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 100 mM). Store the stock solution at -20°C, protected from light.

  • Working Solution: On the day of the experiment, dilute the stock solution in the extracellular recording solution (e.g., artificial cerebrospinal fluid, aCSF) to the desired final concentration. Common working concentrations range from 0.1 mM to 1 mM.[1][2]

  • Quantification: The final concentration of this compound can be verified by spectrophotometry, using the absorption coefficient of 4,229 M⁻¹ cm⁻¹ at 355 nm.[2]

Local Perfusion and Uncaging in Brain Slices

This protocol describes the local application of this compound to a specific region of a brain slice and subsequent photolysis.

  • Slice Preparation: Prepare acute brain slices from the desired brain region using standard vibratome sectioning techniques. Maintain slices in a holding chamber with oxygenated aCSF.

  • Electrophysiological Recording: Transfer a slice to the recording chamber of an upright microscope equipped with differential interference contrast (DIC) optics and a perfusion system. Obtain whole-cell patch-clamp recordings from the neuron of interest.

  • Local Perfusion: Load a patch pipette (2-4 µm tip diameter) with the this compound working solution.[2] Position the pipette near the dendritic or somatic region of interest using a micromanipulator. Apply a low, constant positive pressure (e.g., 10-20 psi) to the pipette to create a localized stream of the this compound solution over the cell.[2]

  • Laser Setup and Alignment: Align the uncaging laser (e.g., a pulsed UV laser or a Ti:sapphire laser for two-photon excitation) with the optical path of the microscope. The laser spot size should be controlled, for example, to ~1 µm.[1][2]

  • Uncaging: Deliver brief pulses of laser light to the targeted area to photorelease GABA. The duration and intensity of the laser pulses will determine the amount of GABA released and the duration of the resulting inhibitory postsynaptic current (IPSC) or potential (IPSP).[1][2]

  • Data Acquisition: Record the resulting changes in membrane current or potential using your electrophysiology setup.

G cluster_workflow Experimental Workflow for this compound Uncaging Slice_Prep Brain Slice Preparation Patch_Clamp Whole-Cell Recording Slice_Prep->Patch_Clamp Local_Perfusion Local this compound Application Patch_Clamp->Local_Perfusion Laser_Alignment Laser Alignment & Focusing Local_Perfusion->Laser_Alignment Uncaging_Event Laser Pulse Delivery Laser_Alignment->Uncaging_Event Data_Acquisition Record IPSC/IPSP Uncaging_Event->Data_Acquisition

A typical experimental workflow.

GABAergic Signaling Pathway

The released GABA from this compound uncaging primarily acts on GABAA receptors, which are ligand-gated ion channels permeable to chloride ions (Cl⁻). The following diagram illustrates the canonical GABAA receptor signaling pathway.

G cluster_pathway GABAergic Signaling Pathway Uncaged_GABA Released GABA GABA_A_Receptor GABAA Receptor Uncaged_GABA->GABA_A_Receptor binds to Cl_Influx Chloride Influx (Cl⁻) GABA_A_Receptor->Cl_Influx opens Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization causes Inhibition Neuronal Inhibition Hyperpolarization->Inhibition leads to

GABA signaling pathway.

Applications in Neuroscience

This compound uncaging has become an invaluable tool for a variety of applications in neuroscience research:

  • Mapping GABA Receptor Distribution: By systematically uncaging GABA at different locations on a neuron's dendritic tree and soma, researchers can create high-resolution functional maps of GABAA receptor density.[1][2]

  • Investigating Synaptic Integration: The precise timing of GABA release allows for the study of how inhibitory inputs interact with excitatory inputs to shape neuronal output.

  • Circuit Analysis: Selective silencing of individual neurons with uncaged GABA can help to elucidate their role within a neural circuit.[1][2]

  • Studying Synaptic Plasticity: this compound uncaging can be used to investigate the mechanisms of long-term potentiation (LTP) and long-term depression (LTD) at inhibitory synapses.

References

DPNI-GABA: A Technical Guide for Advanced Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DPNI-GABA, a nitroindoline-based caged compound for the rapid and localized photorelease of the neurotransmitter γ-aminobutyric acid (GABA). This compound has emerged as a critical tool in neuroscience research, enabling precise investigation of GABAergic circuits, receptor dynamics, and neuronal inhibition. This document details its photochemical properties, experimental protocols, and key applications, offering a valuable resource for researchers designing and executing sophisticated experiments.

Core Properties and Advantages of this compound

This compound has been specifically designed to overcome some of the limitations of earlier caged GABA compounds. A key advantage is its reduced affinity for GABAA receptors, minimizing pharmacological interference before uncaging.[1][2][3] This allows for the use of higher concentrations necessary for efficient photolysis without significantly altering the physiological state of the neurons under investigation.

Photochemical and Pharmacological Data

The following tables summarize the key quantitative data for this compound, facilitating comparison with other caged compounds.

PropertyValueReferences
Chemical Name 1-(4-Aminobutanoyl)-4-[1,3-bis(dihydroxyphosphoryloxy)propan-2-yloxy]-7-nitroindoline
Molecular Formula C₁₅H₂₃N₃O₁₂P₂[3][4]
Molecular Weight 499.3 g/mol [3][4]
Quantum Yield (Φ) 0.085[3][4][5]
Absorption Maximum (λmax) ~355 nm[1]
Extinction Coefficient (ε) at 355 nm 4,229 M⁻¹cm⁻¹[1]
Solubility Highly water-soluble[3][4][5]
Pharmacological ParameterValueReferences
IC₅₀ for GABAₐ Receptors ~0.5 mM[1][2][3]
Uncaging Spatial Resolution (Lateral) ~2 µm[1][2][3][5]
Uncaging Spatial Resolution (Axial/Focal) ~7.5 µm[1][2][3][5]

Principles of this compound Uncaging

This compound encapsulates GABA within a photolabile "cage" structure. Upon absorption of a photon, typically from a UV light source, the cage undergoes a rapid chemical reaction, releasing the active GABA molecule in a spatially and temporally precise manner. This "uncaging" process allows researchers to mimic synaptic transmission and probe the function of GABAergic systems with high fidelity.

DPNI_GABA_Uncaging cluster_before Before Photolysis cluster_after After Photolysis DPNI_GABA This compound (Inactive) GABA_Receptor GABAA Receptor DPNI_GABA->GABA_Receptor Low Affinity (Minimal Blockade) GABA Free GABA Byproduct Nitrosoindole Byproduct UV_Light UV Photon (e.g., 355 nm) UV_Light->DPNI_GABA Uncaging Activated_Receptor Activated GABAA Receptor (Neuronal Inhibition) GABA->Activated_Receptor Binding & Activation One_Photon_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Slice_Prep Prepare Brain Slices DPNI_Prep Prepare this compound Solution (0.5-2 mM in aCSF) Slice_Prep->DPNI_Prep Patch_Clamp Establish Whole-Cell Patch-Clamp Recording DPNI_Prep->Patch_Clamp Position_Light Position UV Light Source (e.g., 355 nm laser or LED) over Region of Interest Patch_Clamp->Position_Light Deliver_Pulse Deliver Light Pulse (Control duration and intensity) Position_Light->Deliver_Pulse Record_Response Record Postsynaptic Current/Potential Deliver_Pulse->Record_Response Analyze_Data Analyze Electrophysiological Data (e.g., amplitude, kinetics) Record_Response->Analyze_Data Two_Photon_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Slice_Prep Prepare Brain Slices DPNI_Prep Prepare this compound Solution (0.5-2 mM in aCSF) Slice_Prep->DPNI_Prep Patch_Clamp Establish Whole-Cell Patch-Clamp Recording with fluorescent dye DPNI_Prep->Patch_Clamp Identify_ROI Identify Region of Interest (e.g., dendritic spine) using two-photon imaging Patch_Clamp->Identify_ROI Position_Laser Position Two-Photon Laser (e.g., 720 nm) Identify_ROI->Position_Laser Deliver_Pulse Deliver Short Laser Pulse (e.g., 0.5-5 ms) Position_Laser->Deliver_Pulse Record_Response Record Postsynaptic Current/Potential Deliver_Pulse->Record_Response Analyze_Data Analyze Electrophysiological Data and correlate with structure Record_Response->Analyze_Data

References

The Advent of DPNI-caged GABA: A Technical Guide to a High-Fidelity Photochemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise spatiotemporal control of neurotransmitter release is paramount for dissecting the intricate signaling pathways of the nervous system. "Caged" compounds, photolabile molecules that release a bioactive substance upon illumination, have emerged as indispensable tools in neuroscience research. This technical guide delves into the discovery, properties, and application of 1-(4-Aminobutanoyl)-4-[1,3-bis(dihydroxyphosphoryloxy)propan-2-yloxy]-7-nitroindoline, commonly known as DPNI-caged GABA. This second-generation caged compound represents a significant advancement in the optical control of inhibitory neurotransmission, offering high temporal and spatial resolution with minimized pharmacological interference.

The development of DPNI-caged GABA was motivated by a key challenge with earlier caged GABA analogues: the caging moiety itself often exhibited off-target pharmacological effects, particularly antagonism of GABAA receptors.[1] To overcome this, DPNI-GABA was engineered with an anionically substituted nitroindoline cage. The addition of two phosphate groups to the indoline nucleus at the 4-alkoxy substituent significantly increases the negative charge of the molecule.[2] This strategic modification reduces the affinity of the caged compound for GABA receptors, ensuring that observed physiological effects are almost exclusively due to the photolytically released GABA.[2]

Quantitative Data Summary

The efficacy and utility of a caged compound are defined by its photochemical and pharmacological properties. DPNI-caged GABA has been characterized to provide researchers with a reliable tool for quantitative neurobiology.

PropertyValueReference
Chemical Formula C₁₅H₂₃N₃O₁₂P₂[3]
Molecular Weight 499.3 g/mol [3]
Quantum Yield (Φ) 0.085[3][4]
Absorption Coefficient (ε) 4,229 M⁻¹cm⁻¹ at 355 nm[5]
GABAᴀ Receptor Inhibition (IC₅₀) ~0.5 mM[5][6]
Spatial Resolution (Lateral) ~2 µm[5][6]
Spatial Resolution (Axial/Focal) ~7.5 µm[5][6]
Recommended Uncaging Wavelengths Near-UV (e.g., 355 nm) and 405 nm[3][4]

Experimental Protocols

Synthesis of DPNI-caged GABA

While the full, detailed synthesis is described by Papageorgiou and Corrie (2007), this guide provides a summary of the key steps. The synthesis is noted to be a laborious process.[7] A crucial aspect of the synthetic route is the protection of the primary amine of GABA as an azide until the final step to avoid problematic side reactions.[2] The core of the synthesis involves the preparation of the anionically substituted 4-alkoxy-7-nitroindoline caging group, which is then coupled to the protected GABA molecule.

Key Synthetic Steps (Conceptual):

  • Preparation of the Substituted Nitroindoline Core: This involves the synthesis of the 4-[1,3-bis(dihydroxyphosphoryloxy)propan-2-yloxy]-7-nitroindoline moiety. This step is central to imparting the desired anionic properties to the cage.

  • Protection of GABA: The primary amine of γ-aminobutyric acid is protected, for instance as an azide, to prevent unwanted reactions during the coupling step.

  • Coupling Reaction: The protected GABA is chemically linked to the substituted nitroindoline core.

  • Deprotection: The protecting group on the GABA amine is removed in the final stage to yield the active DPNI-caged GABA.

Two-Photon Uncaging of this compound in Brain Slices

This protocol outlines a general procedure for the application of DPNI-caged GABA in a typical neuroscience experiment involving brain slices.

1. Preparation of Solutions:

  • Artificial Cerebrospinal Fluid (ACSF): Prepare ACSF solution appropriate for the brain slice preparation, ensuring it is continuously bubbled with 95% O₂ / 5% CO₂.

  • DPNI-caged GABA Stock Solution: Due to its high water solubility, a stock solution of this compound can be prepared by dissolving it in the ACSF.[3] Concentrations typically range from 0.62 to 1.89 mM for bath application.[5] For local perfusion, a concentration of 1 mM in a patch pipette is often used.[5][7]

  • Internal Solution for Patch-Clamp: Prepare an internal solution for the patch pipette to record neuronal activity. This solution will vary depending on the specific experimental goals (e.g., recording currents or potentials).

2. Brain Slice Preparation and Mounting:

  • Prepare acute brain slices from the desired brain region of the animal model using a vibratome.

  • Allow slices to recover in ACSF at a slightly elevated temperature (e.g., 32-34°C) for at least 30 minutes before transferring to room temperature.

  • Transfer a slice to the recording chamber of a microscope, continuously perfusing with oxygenated ACSF.

3. Uncaging and Electrophysiological Recording:

  • Cell Identification and Patching: Identify a target neuron using differential interference contrast (DIC) or fluorescence microscopy. Establish a whole-cell patch-clamp recording.

  • Application of DPNI-caged GABA: Apply DPNI-caged GABA to the slice either by adding it to the perfusing ACSF (bath application) or by local perfusion using a picospritzer system connected to a pipette containing the this compound solution.[5][7]

  • Two-Photon Laser Setup: A mode-locked Ti:Sapphire laser is typically used for two-photon excitation. The wavelength should be tuned to the appropriate range for uncaging nitroindoline compounds (e.g., 720 nm).[8]

  • Uncaging Procedure:

    • Focus the laser to a small spot (~1 µm) on the desired subcellular location (e.g., a dendrite or soma).[5]

    • Deliver short pulses of laser light (e.g., 1 ms) to photolyze the DPNI-caged GABA.[8] The laser power will need to be adjusted depending on the depth of the target within the tissue and the concentration of the caged compound, but powers in the range of 5-55 mW are common for two-photon uncaging experiments.[8]

    • Record the resulting postsynaptic currents or potentials using the patch-clamp amplifier. The kinetics of the recorded responses should be rapid, mimicking synaptic events.[5][6]

Visualizations

DPNI-caged GABA Uncaging and Signaling Pathway

The following diagram illustrates the process of DPNI-caged GABA uncaging and the subsequent activation of GABAergic signaling pathways.

GABASignaling cluster_uncaging Photolysis cluster_receptor Receptor Activation cluster_downstream Downstream Effects DPNI_GABA DPNI-caged GABA GABA GABA DPNI_GABA->GABA Byproduct Nitrosoindole Byproduct DPNI_GABA->Byproduct Light Two-Photon Excitation (e.g., 720 nm) Light->DPNI_GABA Uncaging GABA_A GABA-A Receptor GABA->GABA_A Binds to GABA_B GABA-B Receptor GABA->GABA_B Binds to IonChannel Cl- Influx GABA_A->IonChannel Opens Channel GPCR_Signaling G-protein Signaling GABA_B->GPCR_Signaling Activates Hyperpolarization Hyperpolarization / Shunting Inhibition IonChannel->Hyperpolarization

Caption: Uncaging of this compound and subsequent activation of GABA receptors.

Experimental Workflow for Two-Photon Uncaging

This diagram outlines the typical workflow for an experiment utilizing DPNI-caged GABA for two-photon uncaging in a neuroscience context.

UncagingWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Acquisition & Analysis PrepSlice Prepare Brain Slice MountSlice Mount Slice in Recording Chamber PrepSlice->MountSlice PrepSolutions Prepare ACSF and This compound Solution ApplyCompound Apply DPNI-caged GABA PrepSolutions->ApplyCompound PatchCell Patch Target Neuron MountSlice->PatchCell PatchCell->ApplyCompound Uncage Two-Photon Uncaging at Target Location ApplyCompound->Uncage Record Record Electrophysiological Response Uncage->Record Analyze Analyze Data (e.g., kinetics, amplitude) Record->Analyze

Caption: Experimental workflow for two-photon uncaging of this compound.

Conclusion

DPNI-caged GABA stands out as a powerful and refined tool for the optical investigation of GABAergic circuits. Its key innovation, the inclusion of anionic phosphate groups, effectively mitigates the off-target effects that plagued earlier generations of caged GABA compounds. With its high quantum yield, rapid photorelease kinetics, and excellent spatial resolution, DPNI-caged GABA allows for precise mimicry of synaptic transmission. This technical guide provides a foundational understanding of its properties and application, empowering researchers to leverage this advanced photochemical probe to unravel the complexities of inhibitory signaling in the brain.

References

DPNI-GABA Photolysis and Release Kinetics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caged compounds are invaluable tools in neuroscience and pharmacology, allowing for the precise spatiotemporal control of bioactive molecule release through photolysis. This guide focuses on DPNI-GABA, a nitroindoline-based caged gamma-aminobutyric acid (GABA), designed to minimize the pharmacological interference often associated with other caged GABA compounds. Its favorable properties make it a powerful tool for investigating the distribution and kinetics of GABAA receptors, as well as for the functional analysis of neural circuits through selective neuronal silencing.[1][2] This document provides a comprehensive overview of this compound's photolytic properties, release kinetics, and detailed experimental protocols for its application.

Core Properties of this compound

This compound has been engineered to offer significant advantages for photostimulation experiments. A key feature is its reduced affinity for GABAA receptors prior to uncaging, which minimizes alterations of baseline neuronal activity.[1][2] The kinetics of GABAA receptor activation following this compound photolysis are rapid, closely mimicking natural synaptic events.[1][2]

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of this compound and provide a comparison with other commonly used caged GABA compounds.

Table 1: Photochemical and Pharmacological Properties of this compound

ParameterValueReference
Quantum Yield (Φ)0.085N/A
Optimal Excitation WavelengthsNear-UV, 405 nmN/A
Absorption Coefficient (ε) at 355 nm4,229 M⁻¹ cm⁻¹[1]
IC₅₀ for GABAᴀ Receptor Inhibition~0.5 mM[2]
Spatial Resolution (1 µm laser spot)2 µm (lateral), 7.5 µm (focal)[1][2]

Table 2: Comparison of Quantum Yields for Various Caged GABA Compounds

Caged CompoundQuantum Yield (Φ)Reference
This compound 0.085 N/A
CDNI-GABA0.6[3]
DEAC450-caged GABA0.39[4][5]
RuBi-GABA~0.09[6]

Signaling Pathway and Experimental Workflow

To visually represent the processes involved in this compound photolysis, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound Uncaging

G cluster_photolysis Photolysis cluster_receptor Receptor Activation This compound This compound GABA GABA This compound->GABA Byproduct Byproduct This compound->Byproduct Light Light Light->this compound triggers GABAA_R GABAA Receptor GABA->GABAA_R binds to Ion_Channel Cl- Channel Opening GABAA_R->Ion_Channel Inhibition Neuronal Inhibition Ion_Channel->Inhibition

Caption: Signaling pathway of this compound photolysis and subsequent GABAᴀ receptor activation.

Experimental Workflow for this compound Uncaging

G Prep Sample Preparation (e.g., brain slice) Load Application of this compound (bath or local perfusion) Prep->Load Position Positioning of Light Source (laser or LED) Load->Position Record Electrophysiological Recording Setup (patch-clamp) Position->Record Uncage Photolysis of this compound (light pulse) Record->Uncage Acquire Data Acquisition (e.g., postsynaptic currents) Uncage->Acquire Analyze Data Analysis Acquire->Analyze

Caption: A typical experimental workflow for a this compound uncaging experiment.

Experimental Protocols

The following are generalized protocols for one-photon and two-photon photolysis of this compound based on methodologies described in the literature. Researchers should optimize these protocols for their specific experimental preparations and objectives.

Protocol 1: One-Photon Laser Photolysis of this compound

1. Solution Preparation:

  • Prepare an extracellular recording solution appropriate for the tissue being studied.

  • Dissolve this compound in the extracellular solution to a final concentration of 0.5-2 mM. The concentration may need to be optimized to achieve the desired GABA concentration upon photolysis while minimizing any potential antagonist effects at the GABAA receptor.[2]

  • Protect the this compound containing solution from light to prevent premature uncaging.

2. Tissue Preparation and Mounting:

  • Prepare the biological sample (e.g., acute brain slices, cultured neurons) according to standard laboratory procedures.

  • Mount the sample in the recording chamber of the microscope.

3. This compound Application:

  • Bath apply the this compound solution to the sample or use a local perfusion system to deliver the caged compound to the area of interest.

4. Electrophysiological Recording:

  • Obtain whole-cell patch-clamp recordings from the neuron of interest to monitor changes in membrane potential or current.

5. Photolysis Setup:

  • Use a UV or near-UV laser (e.g., 355 nm or 405 nm) or a high-power LED coupled to the microscope.

  • Focus the light source to a small spot (e.g., 1-5 µm diameter) on the desired region of the neuron (e.g., dendrite, soma).

6. Uncaging and Data Acquisition:

  • Deliver brief pulses of light (e.g., 0.5-5 ms) to photolyze the this compound. The duration and intensity of the light pulse should be adjusted to control the amount of GABA released.

  • Simultaneously record the electrophysiological response of the neuron.

7. Data Analysis:

  • Analyze the recorded currents or potentials to determine the kinetics and amplitude of the GABAergic response.

Protocol 2: Two-Photon Uncaging of this compound

1. Solution and Tissue Preparation:

  • Follow steps 1 and 2 from the one-photon photolysis protocol. The concentration of this compound may need to be in the higher end of the 0.5-2 mM range for efficient two-photon excitation.

2. Two-Photon Microscopy Setup:

  • Use a two-photon microscope equipped with a femtosecond-pulsed near-infrared (NIR) laser (e.g., tuned to a wavelength appropriate for two-photon excitation of the nitroindoline chromophore, typically in the 720-800 nm range).

3. This compound Application and Electrophysiology:

  • Follow steps 3 and 4 from the one-photon photolysis protocol.

4. Two-Photon Uncaging:

  • Position the focused laser spot at the desired subcellular location with high precision.

  • Deliver short trains of laser pulses to induce two-photon photolysis of this compound. The laser power and pulse duration will need to be carefully calibrated to achieve localized uncaging without causing photodamage.

5. Data Acquisition and Analysis:

  • Record and analyze the resulting synaptic-like currents or potentials as described in the one-photon protocol.

Conclusion

This compound is a versatile and effective tool for the photolytic release of GABA in biological systems. Its key advantages, including low pre-uncaging receptor antagonism and rapid release kinetics, make it particularly well-suited for high-resolution mapping of GABA receptor distribution and for functional studies of inhibitory neurotransmission. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their experimental designs for precise optical control of neuronal activity. As with any caged compound, empirical optimization of concentration, light intensity, and duration is crucial for achieving reliable and reproducible results.

References

The Fundamental Properties of DPNI-GABA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPNI-GABA (1-(4-aminobutanoyl)-4-[1,3-bis(dihydroxyphosphoryloxy)propan-2-yloxy]-7-nitroindoline) is a photolabile "caged" compound designed for the rapid and spatially precise release of the neurotransmitter γ-aminobutyric acid (GABA) upon photolysis. This advanced tool is invaluable for neuroscience research, enabling the investigation of GABAergic signaling, the mapping of functional GABA receptors on neuronal compartments, and the selective silencing of neuronal activity with high temporal and spatial resolution. Its key advantages over other caged GABA compounds include high water solubility and, most notably, a significantly lower affinity for GABA-A receptors in its caged form, minimizing pharmacological interference before photorelease.[1] This guide provides a comprehensive overview of the fundamental properties of this compound, including its mechanism of action, quantitative data on its function, detailed experimental protocols, and visualizations of associated signaling pathways and experimental workflows.

Core Properties and Mechanism of Action

This compound is a derivative of 7-nitroindoline, a common photolabile protecting group. The GABA molecule is attached to the nitroindoline core, rendering it biologically inactive. Upon absorption of near-UV light (optimally around 365 nm), this compound undergoes rapid photolysis, releasing free GABA in a sub-microsecond timeframe.[2] This rapid release mimics the natural synaptic release of neurotransmitters, allowing for the precise activation of GABA-A receptors.[1][3]

The released GABA, the principal inhibitory neurotransmitter in the mature mammalian central nervous system, binds to and activates GABA-A receptors.[4][5][6] These receptors are ligand-gated ion channels that are permeable to chloride ions (Cl⁻).[5] In most mature neurons, the opening of these channels leads to an influx of Cl⁻, causing hyperpolarization of the neuronal membrane and making it less likely to fire an action potential, thus exerting an inhibitory effect.[5]

A critical feature of this compound is its reduced affinity for GABA-A receptors compared to other caged GABA compounds.[1] This minimizes the potential for competitive antagonism at the receptor site before photolysis, ensuring that the observed effects are due to the photoreleased GABA.[1]

Data Presentation

The following tables summarize the key quantitative properties of this compound.

PropertyValueReference(s)
Chemical Formula C₁₅H₂₃N₃O₁₂P₂[3]
Molecular Weight 499.3 g/mol [3]
Quantum Yield (Φ) 0.085[3][7]
Optimal Wavelength Near-UV (e.g., 365 nm, 405 nm)[3][7]
IC₅₀ (GABA-A Receptor) ~0.5 mM[1][8][9]
Spatial Resolution ~2 µm (lateral), ~7.5 µm (focal)[1]
Experimental ParameterObserved EffectReference(s)
Receptor Activation Kinetics (10-90% rise-time) Comparable to synaptic events.[1]
Effect on Neuronal Firing (Purkinje & MLI neurons) Suppression of spiking for periods controlled by flash intensity and duration.[1][10]
Photorelease-Evoked Fluorescence Change (Purkinje cells) 0.3-0.9 ms UV pulse leads to ~0.35% to ~0.6% negative dendritic fluorescence change.[3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been described by Papageorgiou and Corrie (2007). The process involves a multi-step chemical synthesis to attach the photolabile 7-nitroindoline group to GABA and subsequently modify the indoline nucleus to enhance water solubility and reduce receptor affinity. For a detailed, step-by-step protocol, researchers are directed to the original publication.

Laser Photolysis of this compound in Brain Slices

This protocol outlines the general steps for using this compound in conjunction with electrophysiology in acute brain slices.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF), bubbled with 95% O₂ / 5% CO₂. A typical aCSF composition is (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose.

  • Microscope with UV light source (e.g., 365 nm LED)

  • Electrophysiology rig with amplifier for whole-cell patch-clamp recording

  • Borosilicate glass pipettes for recording

Procedure:

  • Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour.

  • This compound Application: Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF. Bath-apply this compound at a concentration of 100 µM to 1 mM.

  • Whole-Cell Patch-Clamp Recording:

    • Pull borosilicate glass pipettes to a resistance of 3-7 MΩ.

    • Fill the pipette with an intracellular solution. A typical composition is (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES, adjusted to pH 7.2 with KOH and an osmolarity of ~270 mOsm.

    • Establish a whole-cell patch-clamp recording from a target neuron in either voltage-clamp or current-clamp mode.

  • Photolysis:

    • Position the UV light spot over the desired cellular compartment (e.g., soma, dendrite).

    • Deliver brief pulses of UV light (e.g., 0.3-1 ms) to uncage GABA. The intensity and duration of the light pulse can be adjusted to control the amount of GABA released.

  • Data Acquisition: Record the resulting postsynaptic currents (in voltage-clamp) or changes in membrane potential (in current-clamp) using appropriate data acquisition software.

Quantification of this compound Concentration

The concentration of this compound in solution can be determined spectrophotometrically.

  • Wavelength: 355 nm

  • Absorption Coefficient (ε): 4,229 M⁻¹cm⁻¹

Mandatory Visualization

Signaling Pathways

The activation of GABA-A receptors by photoreleased GABA can initiate downstream signaling cascades. One such pathway, identified in neuronal growth cones, is depicted below.

GABA_A_Signaling DPNI_GABA This compound GABA GABA DPNI_GABA->GABA Photolysis UV_Light Near-UV Light (e.g., 365 nm) GABA_A_R GABA-A Receptor GABA->GABA_A_R Binds to Cl_efflux Cl- Efflux GABA_A_R->Cl_efflux Opens channel Depolarization Membrane Depolarization Cl_efflux->Depolarization Leads to (in developing neurons) VGCC L-type Voltage-Gated Ca2+ Channel Depolarization->VGCC Activates Ca_influx Ca2+ Influx VGCC->Ca_influx Mediates PKC Protein Kinase C (PKC) Ca_influx->PKC Activates GAP43 GAP-43 PKC->GAP43 Phosphorylates MARCKS MARCKS PKC->MARCKS Phosphorylates pGAP43 Phosphorylated GAP-43 GAP43->pGAP43 pMARCKS Phosphorylated MARCKS MARCKS->pMARCKS

Caption: GABA-A receptor signaling pathway in neuronal growth cones.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for using this compound to study neuronal function.

DPNI_GABA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Slice_Prep Acute Brain Slice Preparation Patch_Clamp Whole-Cell Patch-Clamp Recording Slice_Prep->Patch_Clamp DPNI_Prep This compound Solution Preparation & Quantification DPNI_Prep->Patch_Clamp Photolysis Targeted Photolysis of this compound Patch_Clamp->Photolysis Data_Acq Data Acquisition (Currents/Voltage) Photolysis->Data_Acq Analysis Data Analysis & Interpretation Data_Acq->Analysis

Caption: Experimental workflow for this compound photolysis in brain slices.

References

In-Depth Technical Guide: DPNI-GABA for In Vivo Optopharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of DPNI-GABA, a caged gamma-aminobutyric acid (GABA) compound, for in vivo optopharmacology. This document details the core principles, experimental protocols, and key data associated with the light-activated release of GABA to modulate neuronal activity in living organisms.

Introduction to this compound and Optopharmacology

Optopharmacology is a rapidly advancing field that utilizes photosensitive molecules to control the activity of specific proteins, such as neurotransmitter receptors, with high spatial and temporal precision. Caged compounds, like this compound, are inert molecules that, upon illumination with a specific wavelength of light, undergo a chemical reaction to release a biologically active substance.

This compound (1-(4-Aminobutanoyl)-4-[1,3-bis(dihydroxyphosphoryloxy)propan-2-yloxy]-7-nitroindoline) is a nitroindoline-based caged compound designed for the rapid and localized photorelease of GABA, the primary inhibitory neurotransmitter in the central nervous system. Its activation by near-UV and 405 nm light allows for the precise control of GABAergic signaling, enabling researchers to investigate the role of inhibitory circuits in various physiological and pathological processes. Compared to other caged GABA compounds, this compound has been modified to reduce pharmacological interference with GABA_A receptors in its caged form, making it a more suitable tool for specific and controlled experiments.[1][2]

Mechanism of Action and Signaling Pathway

Upon photolysis by near-UV or 405 nm light, this compound releases GABA. The liberated GABA then binds to and activates GABA_A receptors, which are ligand-gated ion channels permeable to chloride ions (Cl⁻). In mature neurons, the activation of GABA_A receptors typically leads to an influx of Cl⁻, causing hyperpolarization of the neuronal membrane and subsequent inhibition of action potential firing. This targeted neuronal silencing allows for the investigation of the function of specific neurons or neuronal populations within a circuit.[2][3]

GABAA_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron DPNI_GABA This compound (inactive) GABA_uncaged GABA (active) DPNI_GABA->GABA_uncaged Uncaging Light Near-UV / 405nm Light Light->DPNI_GABA Photolysis GABAA_R GABA_A Receptor GABA_uncaged->GABAA_R Binding Chloride_Channel Cl- Channel Opening GABAA_R->Chloride_Channel Activation Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Neuronal_Inhibition Neuronal Inhibition (Silencing) Hyperpolarization->Neuronal_Inhibition

GABA_A Receptor Signaling Pathway after this compound Uncaging.

Quantitative Data

The following tables summarize key quantitative parameters of this compound based on available in vitro and in vivo studies.

ParameterValueSpecies/PreparationReference
Photochemical Properties
Quantum Yield0.085-[2]
Excitation WavelengthNear-UV, 405 nm-[2]
Pharmacological Properties (in vitro)
IC₅₀ for GABA_A Receptors (caged form)~0.5 mMCerebellar Molecular Layer Interneurons[2]
Spatial Resolution of Uncaging (in vitro)
Lateral Resolution~2 µmCerebellar Molecular Layer Interneurons (1 µm laser spot)[2]
Focal Resolution~7.5 µmCerebellar Molecular Layer Interneurons (1 µm laser spot)[2]
ParameterValueSpecies/PreparationReference
Neuronal Silencing (in vitro)
EffectSuppression of spikingSingle Purkinje neurons or molecular layer interneurons[2]
ControlFlash intensity and duration dependentSingle Purkinje neurons or molecular layer interneurons[2]
In Vivo Electrophysiological Effects (General Caged GABA)*
Effect on Local Field Potential (LFP) PowerSignificant decrease across frequency bandsAnesthetized mice (cortex)[4]
Onset of InhibitionMillisecondsAnesthetized mice (cortex)[4]
Duration of InhibitionSeveral minutesAnesthetized mice (cortex)[4]

Experimental Protocols

This section provides a generalized framework for conducting in vivo optopharmacology experiments with this compound. Specific parameters should be optimized for the animal model and brain region of interest.

Animal Preparation and Stereotactic Surgery
  • Animal Model: This protocol is broadly applicable to rodents, such as mice and rats.

  • Anesthesia: Anesthetize the animal using a standard protocol (e.g., isoflurane inhalation or ketamine/xylazine injection).

  • Stereotactic Frame: Secure the anesthetized animal in a stereotactic frame.

  • Craniotomy: Perform a craniotomy over the target brain region.

  • Cannula Implantation: Implant a guide cannula aimed at the desired coordinates for this compound delivery. For light delivery, an optical fiber can be implanted adjacent to the guide cannula.

InVivo_Workflow cluster_prep Surgical Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Anesthesia A2 Stereotactic Mounting A1->A2 A3 Craniotomy A2->A3 A4 Cannula & Optical Fiber Implantation A3->A4 B1 This compound Infusion A4->B1 Recovery Period B2 Photostimulation (Uncaging) B1->B2 B3 Behavioral Assay / Electrophysiological Recording B2->B3 C1 Data Collection B3->C1 C2 Statistical Analysis C1->C2 C3 Interpretation C2->C3

General Experimental Workflow for In Vivo this compound Optopharmacology.
This compound Administration

  • This compound Solution: Prepare a sterile solution of this compound in artificial cerebrospinal fluid (aCSF) or saline. The concentration will need to be optimized, but concentrations in the millimolar range have been used in slice preparations.[2]

  • Infusion: Using a microinjection pump, infuse a small volume of the this compound solution through the implanted cannula into the target brain region. Infusion rates should be slow to minimize tissue damage.

In Vivo Photostimulation
  • Light Source: A laser or high-power LED coupled to an optical fiber is required. The wavelength should be in the near-UV range or around 405 nm.

  • Light Delivery: The implanted optical fiber will deliver light to the site of this compound infusion.

  • Stimulation Parameters: The light power, duration, and frequency of stimulation will need to be empirically determined to achieve the desired level of neuronal silencing without causing photodamage.

Behavioral and Electrophysiological Readouts
  • Behavioral Assays: Following this compound uncaging, animals can be subjected to a variety of behavioral tests to assess the functional consequences of silencing a specific neuronal population. The choice of assay will depend on the brain region targeted and the research question.

  • Electrophysiology: In vivo electrophysiological recordings (e.g., single-unit recordings, local field potentials) can be performed simultaneously with or following photostimulation to directly measure the changes in neuronal activity.

Conclusion

This compound is a valuable tool for the in vivo optopharmacological dissection of neural circuits. Its ability to be precisely activated by light to release GABA allows for the targeted and transient silencing of neuronal activity. This technical guide provides a foundational understanding and a general framework for the application of this compound in neuroscience research. Researchers are encouraged to adapt and optimize the provided protocols for their specific experimental needs to fully harness the potential of this powerful technology.

References

Probing the Brain's Inhibitory Network: A Technical Guide to DPNI-GABA for High-Precision GABAergic Circuit Exploration

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the application of DPNI-GABA, a powerful tool for the optical control of neuronal inhibition, this guide offers researchers, scientists, and drug development professionals a comprehensive resource for dissecting the intricate workings of GABAergic circuits. Through detailed experimental protocols, quantitative data analysis, and illustrative signaling pathway diagrams, this document serves as a practical handbook for employing this advanced photo-activated compound in neuroscience research.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature central nervous system, playing a crucial role in regulating neuronal excitability and network oscillations. The precise spatial and temporal control of GABAergic signaling is fundamental to brain function, and its disruption is implicated in numerous neurological and psychiatric disorders. The advent of "caged" neurotransmitters, which can be released from an inert form by a flash of light, has revolutionized the study of neural circuits. Among these, this compound has emerged as a valuable tool for its advantageous properties in mimicking synaptic GABAergic transmission.

This technical guide provides an in-depth exploration of the use of this compound for the investigation of GABAergic circuits. It consolidates key quantitative data, outlines detailed experimental methodologies, and presents visual representations of experimental workflows and signaling pathways to facilitate the design and execution of sophisticated optogenetic experiments.

Quantitative Profile of Caged GABA Compounds

The selection of an appropriate caged compound is critical for the successful photostimulation of GABAergic receptors. The ideal compound should exhibit high photosensitivity, fast release kinetics, and minimal biological activity in its caged form. The following table summarizes key quantitative parameters for this compound and other commonly used caged GABA compounds, offering a comparative overview to aid in experimental design.

Caged CompoundTwo-Photon Cross-Section (GM)Quantum Yield (Φ)IC50 at GABAA ReceptorUncaging Wavelength (nm)Key Characteristics
This compound Not explicitly stated, but effective with two-photon excitationNot explicitly stated~0.5 mM[1][2]Near-UV or 405 nm for one-photon; effective with two-photon[3]Low antagonism of GABAA receptors, allowing for use at concentrations that mimic synaptic activation.[1][2] Good spatial resolution.[2]
RuBi-GABA Not explicitly stated, but used with two-photon uncagingNot explicitly statedNot explicitly statedVisible light (e.g., 473 nm)[4]Excitable with visible light, reducing phototoxicity and increasing tissue penetration.[4]
DEAC450-GABA Effective at 900 nm0.39[5]High antagonism at GABAA receptors~450 nm for one-photon; 900 nm for two-photon[5]Wavelength-selective uncaging allows for two-color experiments with other caged compounds.[5]
CDNI-GABA Effective at 720 nmNot explicitly statedHigh antagonism at GABAA receptorsNot explicitly statedCan be used for two-photon uncaging.[1]
G5-DEAC450-GABA Effective at 900 nmNot explicitly statedSignificantly reduced GABAA receptor antagonism900 nm for two-photon excitation"Cloaked" with a dendrimer to reduce biological activity in the caged form.[1]

Experimental Protocols

The successful application of this compound requires meticulous experimental procedures. Below are detailed methodologies for key experiments involving the photolysis of this compound to probe GABAergic circuits.

Preparation of Brain Slices and Electrophysiological Recording

This protocol describes the preparation of acute brain slices and subsequent whole-cell patch-clamp recordings to measure GABAergic currents evoked by this compound uncaging.

Materials:

  • Rodent of choice (e.g., mouse or rat)

  • Slicing solution (e.g., ice-cold, oxygenated artificial cerebrospinal fluid (ACSF) with sucrose)

  • ACSF for recording (oxygenated)

  • This compound (from a reputable supplier)

  • Patch pipettes (borosilicate glass)

  • Internal solution for patch pipettes (containing a chloride salt for recording GABAergic currents)

  • Vibrating microtome

  • Upright microscope with differential interference contrast (DIC) optics and a light source for photolysis

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing solution.

  • Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 300 µm thick) using a vibrating microtome in ice-cold, oxygenated slicing solution.

  • Transfer slices to a holding chamber with oxygenated ACSF and allow them to recover for at least 1 hour at room temperature.

  • Transfer a single slice to the recording chamber of the microscope and continuously perfuse with oxygenated ACSF.

  • Prepare a stock solution of this compound and dilute it to the final desired concentration in the recording ACSF. Bath apply the this compound solution to the slice.

  • Pull patch pipettes and fill them with the internal solution.

  • Under visual guidance using DIC optics, establish a whole-cell patch-clamp recording from a neuron of interest.

  • Position the light source (e.g., a focused laser beam) to the desired location for uncaging (e.g., onto a specific dendritic compartment).

  • Deliver brief pulses of light to photolyze this compound and evoke GABAergic postsynaptic currents (IPSCs).

  • Record and analyze the evoked currents using the patch-clamp amplifier and data acquisition software.

Two-Photon Uncaging of this compound for High-Resolution Mapping

This protocol outlines the use of two-photon microscopy for the precise spatial mapping of GABAergic inputs onto a neuron.[6][7][8]

Materials:

  • Two-photon microscope equipped with a femtosecond-pulsed laser (e.g., Ti:Sapphire laser)

  • Brain slice preparation and electrophysiology setup as described above

  • This compound

  • Fluorescent dye (e.g., Alexa Fluor) in the internal solution to visualize neuronal morphology

Procedure:

  • Prepare brain slices and establish a whole-cell recording from a neuron of interest as described in the previous protocol. Include a fluorescent dye in the internal solution to visualize the neuron's morphology.

  • Bath apply this compound to the slice.

  • Using the two-photon microscope, visualize the fluorescently labeled neuron.

  • Tune the laser to a wavelength suitable for two-photon excitation of this compound (e.g., in the near-infrared range).

  • Systematically move the focused laser spot to different locations along the dendrites and soma of the recorded neuron.

  • At each location, deliver a brief laser pulse to uncage this compound and record the resulting IPSC.

  • The amplitude of the evoked IPSC at each location provides a map of the functional GABAergic receptor density.[7]

  • Correlate the functional map with the high-resolution structural image of the neuron.

Visualizing Experimental Workflows and Signaling Pathways

Understanding the logic of experimental design and the underlying biological processes is facilitated by clear visual representations. The following diagrams, generated using the DOT language, illustrate key concepts in the application of this compound.

experimental_workflow cluster_preparation Slice Preparation & Recording cluster_experiment This compound Uncaging cluster_analysis Data Acquisition & Analysis prep Acute Brain Slice Preparation recovery Slice Recovery in ACSF prep->recovery patch Whole-Cell Patch-Clamp Recording recovery->patch dpni_application Bath Application of This compound patch->dpni_application photolysis Focused Light (1P or 2P) Photolysis dpni_application->photolysis gaba_release Localized GABA Release photolysis->gaba_release record Record Evoked IPSCs gaba_release->record mapping Map GABA Receptor Distribution record->mapping analysis Analyze Circuit Properties mapping->analysis

Caption: Experimental workflow for mapping GABAergic circuits using this compound.

signaling_pathway dpni_gaba This compound (Caged) gaba GABA (Active) dpni_gaba->gaba Photolysis light Light (Photon) gaba_receptor GABAA Receptor gaba->gaba_receptor Binds to cl_influx Cl- Influx gaba_receptor->cl_influx Opens Channel hyperpolarization Hyperpolarization / Shunting Inhibition cl_influx->hyperpolarization inhibition Neuronal Inhibition hyperpolarization->inhibition

Caption: Signaling pathway of this compound-mediated neuronal inhibition.

logical_relationship title Advantages of this compound low_antagonism Low GABAA Receptor Antagonism high_concentration Use at Higher, More Physiological Concentrations low_antagonism->high_concentration mimic_synaptic Accurately Mimics Synaptic Transmission high_concentration->mimic_synaptic good_spatial_res Good Spatial Resolution precise_mapping Precise Mapping of GABAergic Inputs good_spatial_res->precise_mapping effective_2p Effective with Two-Photon (2P) Excitation effective_2p->precise_mapping deep_tissue Deep Tissue Penetration & Reduced Phototoxicity effective_2p->deep_tissue

Caption: Key advantages of this compound for studying GABAergic circuits.

The use of this compound, particularly in conjunction with two-photon microscopy, provides an unparalleled ability to dissect the functional organization of inhibitory circuits with subcellular precision. This technical guide serves as a foundational resource for researchers aiming to leverage this powerful technology to unravel the complexities of GABAergic signaling in both health and disease. By providing a clear understanding of the quantitative properties, experimental procedures, and underlying principles, this document aims to accelerate discoveries in the field of neuroscience.

References

Preliminary Studies on DPNI-GABA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on 1-(4-Aminobutanoyl)-4-[1,3-bis(dihydroxyphosphoryloxy)propan-2-yloxy]-7-nitroindoline (DPNI-GABA), a photolabile "caged" compound designed for the precise spatiotemporal release of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). This compound represents a significant advancement in the chemical toolkit for neuroscience research, offering high temporal and spatial resolution for investigating GABAergic signaling and neuronal circuit dynamics.

Core Concepts and Advantages

This compound is a member of the nitroindoline family of photolabile protecting groups. The "cage" molecule, DPNI, renders the attached GABA molecule biologically inactive until it is cleaved by photolysis, typically using near-UV light. This "uncaging" process releases free GABA in a highly localized and temporally controlled manner.

A key advantage of this compound over earlier caged GABA compounds is its reduced pharmacological interference. It exhibits a significantly lower affinity for GABAA receptors in its caged form, minimizing alterations to baseline neuronal activity before photostimulation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound as reported in preliminary studies.

PropertyValueReference
IC50 for GABAA Receptor Inhibition ~0.5 mM[1]
Quantum Yield (Φ) 0.085
Water Solubility High
Optimal Photolysis Wavelengths Near-UV and 405 nm
Application ParameterValueReference
Spatial Resolution of Uncaging (lateral) ~2 µm[1]
Spatial Resolution of Uncaging (focal) ~7.5 µm[1]
Receptor Activation Rise-Time (10-90%) Comparable to synaptic events[1]

Signaling Pathways and Mechanisms

The GABA Shunt: Synthesis of GABA

The precursor to the active molecule released from this compound is synthesized in neurons through a metabolic pathway known as the GABA shunt. This series of reactions produces GABA from glutamate, the primary excitatory neurotransmitter.

GABA_Shunt Glutamate Glutamate GABA GABA Glutamate->GABA GAD Succinic_Semialdehyde Succinic Semialdehyde GABA->Succinic_Semialdehyde alpha_KG α-Ketoglutarate alpha_KG->Glutamate Succinate Succinate Succinic_Semialdehyde->Succinate SSADH

Caption: The GABA shunt pathway illustrating the synthesis of GABA from glutamate.

Mechanism of Action: Photolysis of this compound

The core function of this compound is the light-induced release of GABA. Upon absorption of a photon, the DPNI cage undergoes a rapid chemical transformation, liberating the GABA molecule and a biologically inert byproduct. The released GABA is then free to bind to and activate postsynaptic GABA receptors, leading to neuronal inhibition.

DPNI_GABA_Photolysis DPNI_GABA This compound (inactive) Uncaging Photolysis DPNI_GABA->Uncaging Photon Photon (hν) Photon->Uncaging GABA GABA (active) Uncaging->GABA Byproduct Inert Byproduct Uncaging->Byproduct GABA_R GABA Receptor GABA->GABA_R Neuronal_Inhibition Neuronal Inhibition GABA_R->Neuronal_Inhibition

Caption: Photolysis of this compound leading to the activation of GABA receptors.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step organic chemistry process. The detailed protocol is described by Papageorgiou and Corrie (2007). The general strategy involves the synthesis of the DPNI caging molecule followed by its conjugation to GABA.

  • Note: The synthesis of this compound requires specialized knowledge and equipment in synthetic organic chemistry. Researchers are advised to refer to the original publication for a comprehensive protocol.

Experimental Workflow for In Situ Neuronal Silencing

This compound is a powerful tool for reversibly silencing individual neurons or groups of neurons within a neural circuit. This allows for the investigation of the role of specific cells in network activity.

Neuronal_Silencing_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Prepare_Slice Prepare Brain Slice Bath_Application Bath Application of this compound Prepare_Slice->Bath_Application Target_Neuron Identify Target Neuron(s) Bath_Application->Target_Neuron Record_Baseline Record Baseline Neuronal Activity Target_Neuron->Record_Baseline Photostimulation Deliver Focused Light Pulse Record_Baseline->Photostimulation Record_Silencing Record Neuronal Silencing Photostimulation->Record_Silencing Analyze_Data Analyze Change in Firing Rate Record_Silencing->Analyze_Data Conclusion Determine Role of Silenced Neuron(s) Analyze_Data->Conclusion

Caption: Experimental workflow for neuronal silencing using this compound photolysis.

Methodology:

  • Preparation of Brain Slices: Acute brain slices are prepared from the desired brain region of an animal model.

  • Bath Application of this compound: The brain slice is submerged in artificial cerebrospinal fluid (aCSF) containing this compound at a concentration typically ranging from 100 µM to 1 mM.

  • Identification of Target Neurons: Individual neurons for silencing are identified using techniques such as differential interference contrast (DIC) microscopy.

  • Electrophysiological Recording: The activity of the target neuron is recorded using whole-cell patch-clamp electrophysiology to establish a baseline firing rate.

  • Photostimulation: A focused beam of light (e.g., from a laser) is delivered to the soma or dendrites of the target neuron. The duration and intensity of the light pulse can be varied to control the amount of GABA released and the duration of the silencing effect.[1]

  • Recording of Neuronal Silencing: The electrical activity of the neuron is continuously monitored during and after the photostimulation to observe the suppression of action potentials.

  • Data Analysis: The change in the neuron's firing rate before, during, and after photostimulation is quantified to determine the efficacy and duration of the silencing.

Solutions for Electrophysiology:

  • External Solution (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 26 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2 and 5% CO2.

  • Internal Solution (for patch pipette) (in mM): 150 K-gluconate, 10 HEPES, 5 NaCl, 2 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA, with pH adjusted to 7.3 with KOH.

Conclusion

This compound is a valuable and refined tool for the optical control of neuronal activity. Its favorable photochemical and pharmacological properties, particularly its low interference with GABAA receptors in the inactive state, make it a superior choice for a wide range of applications in neuroscience. These include the high-resolution mapping of GABA receptor distribution, the study of synaptic integration and plasticity, and the dissection of neural circuit function through targeted neuronal silencing. As research in optical neuroscience continues to advance, this compound and similar photolabile compounds will undoubtedly play a crucial role in unraveling the complexities of the brain.

References

Methodological & Application

DPNI-GABA Uncaging: A Precise Tool for Probing Inhibitory Circuits in Brain Slices

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of inhibitory neurotransmission mediated by γ-aminobutyric acid (GABA) is fundamental to understanding neural computation, network dynamics, and various neurological disorders. DPNI-GABA is a "caged" compound that, upon photolysis with a focused light source, rapidly releases GABA. This technique, known as uncaging, allows for the precise spatiotemporal control of GABA receptor activation, mimicking synaptic transmission with a high degree of fidelity. This document provides a detailed protocol for the application of this compound uncaging in acute brain slices, a powerful preparation for studying neural circuits in an intact, yet accessible, environment.

This compound offers significant advantages over other caged GABA compounds due to its reduced pharmacological interference with GABA-A receptors. It exhibits a lower affinity for these receptors in its caged form, minimizing alterations to baseline synaptic activity.[1][2] This property makes this compound an ideal tool for investigating the kinetics, pharmacology, and distribution of GABA-A receptors, as well as for selectively silencing individual neurons to dissect their role in neural circuits.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative parameters for successful this compound uncaging experiments, compiled from various studies. These values should be considered as a starting point and may require optimization depending on the specific experimental preparation and objectives.

Table 1: this compound and Other Caged Compounds - Concentrations and Properties

Caged CompoundTypical Concentration RangeKey PropertiesReference
This compound 100 µM - 1 mM Low affinity for GABA-A receptors (IC50 ~0.5 mM), allowing for use at higher concentrations with minimal antagonism.[1][2][1][2]
CDNI-GABA0.40 - 1.35 mMHigh quantum efficiency (0.6), effective for two-photon uncaging.[3][4][3][4]
N-DCAC-GABA4 mM (for two-photon)Used in two-color uncaging experiments with CDNI-Glutamate.[5][5]
MNI-Glutamate2.5 mM - 10 mMCommonly used for glutamate uncaging, but can antagonize GABA-A receptors at high concentrations.[3][6][7][3][6][7]

Table 2: Laser Parameters for this compound Uncaging

ParameterOne-Photon UncagingTwo-Photon UncagingReference
Wavelength Near-UV (e.g., 355 nm, 405 nm) ~720 nm [3][4][5][8][9]
Laser Power Variable (dependent on spot size and desired GABA concentration)5 - 20 mW[3][5][9]
Pulse Duration 1 - 10 ms1 - 2 ms[5][6][9][10]
Spatial Resolution Lateral: ~2 µm, Axial: ~7.5 µm (with 1 µm spot)[1][2]Sub-micrometer to a few micrometers[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway activated by GABA uncaging and the general experimental workflow.

GABA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Uncaged_GABA Uncaged GABA GABA_A_Receptor GABA-A Receptor Uncaged_GABA->GABA_A_Receptor Binds to Cl_Influx Cl- Influx GABA_A_Receptor->Cl_Influx Opens Channel Hyperpolarization Hyperpolarization / Shunting Inhibition Cl_Influx->Hyperpolarization Leads to DPNI_GABA_Uncaging_Workflow cluster_preparation Slice Preparation cluster_setup Experimental Setup cluster_uncaging Uncaging & Recording cluster_analysis Data Analysis Prepare_Slices Prepare Acute Brain Slices Transfer_Slices Transfer to Recording Chamber Prepare_Slices->Transfer_Slices Patch_Neuron Patch-Clamp Record Neuron Transfer_Slices->Patch_Neuron Bath_Apply Bath Apply this compound Patch_Neuron->Bath_Apply Position_Laser Position Laser Spot Bath_Apply->Position_Laser Deliver_Pulse Deliver Light Pulse(s) Position_Laser->Deliver_Pulse Record_Response Record Electrophysiological Response Deliver_Pulse->Record_Response Analyze_Data Analyze Postsynaptic Currents/Potentials Record_Response->Analyze_Data Experimental_Setup Laser Uncaging Laser (e.g., Ti:Sapphire) Optics Beam Steering & Focusing Optics Laser->Optics Microscope Upright Microscope Optics->Microscope Slice Brain Slice in Recording Chamber Microscope->Slice Electrode Patch-Clamp Electrode Slice->Electrode Amplifier Amplifier & Digitizer Electrode->Amplifier Computer Computer with Control Software Amplifier->Computer Computer->Laser Controls Computer->Optics Controls

References

Application Notes: Two-Photon Uncaging of DPNI-GABA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Two-photon uncaging of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, offers unprecedented spatiotemporal control over neuronal inhibition. This technique utilizes a focused laser to photolyze a "caged" and biologically inactive form of GABA, releasing the active neurotransmitter at a precise location and time within living tissue. Among the various caged GABA compounds, DPNI-GABA has emerged as a valuable tool due to its favorable properties, including efficient two-photon excitation and minimal pharmacological interference prior to uncaging. These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the use of this compound in neuroscience research.

The ability to mimic synaptic release of GABA with high fidelity allows for detailed investigations into the function of inhibitory synapses, the integration of excitatory and inhibitory inputs, and the role of GABAergic signaling in neuronal computation and plasticity. Furthermore, the precise control afforded by two-photon excitation enables the mapping of GABA receptor distribution on neuronal compartments and the selective silencing of individual neurons to probe their contribution to neural circuit function.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound and other relevant caged GABA compounds, facilitating comparison and experimental design.

Caged CompoundTwo-Photon Excitation Maximum (nm)Quantum Yield (Φ)IC50 for GABAA Receptor Inhibition (mM)Recommended Concentration (mM)
This compound~720Not explicitly stated, but noted for high uncaging efficiency~0.5[1]1[1][2]
CDNI-GABA~7200.60[3]Not explicitly stated0.40 - 1.35[3]
DEAC450-GABA~9000.39[4][5]Not explicitly stated0.2[5]
MNI-Glu (for comparison)~720~0.085N/A (Antagonist at GABAA receptors)2.5 - 10
ParameterValueExperimental ContextReference
Spatial Resolution (this compound) Lateral: ~2 µm, Axial: ~7.5 µmUncaging in dendrites of cerebellar molecular layer interneurons.[1][2]
Rise Time of Uncaged Response (this compound) Comparable to synaptic events (10-90% rise time)Mimicking synaptic activation of GABAA receptors.[1][2]
Rise Time of Uncaged Response (CDNI-GABA) 2.0 ± 0.2 ms (20-80%)Compared to spontaneous mIPSCs (1.5 ± 0.2 ms).[3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the GABAergic signaling pathway and a typical experimental workflow for two-photon uncaging of this compound.

GABA_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA in Synaptic Vesicle GAD->GABA_vesicle GABA synthesis GABA_A GABA-A Receptor (Ionotropic) GABA_vesicle->GABA_A Release GABA_B GABA-B Receptor (Metabotropic) GABA_vesicle->GABA_B Cl_channel Cl- Influx GABA_A->Cl_channel G_protein G-protein signaling GABA_B->G_protein Hyperpolarization Hyperpolarization/ Shunting Inhibition Cl_channel->Hyperpolarization

GABAergic signaling pathway.

Uncaging_Workflow prep 1. Slice Preparation (e.g., acute brain slice) load 2. Bath Application of This compound (1 mM) prep->load patch 3. Whole-Cell Patch-Clamp Recording of Target Neuron load->patch image 4. Two-Photon Imaging to Locate Target Region (e.g., dendrite, soma) patch->image uncage 5. Two-Photon Uncaging (Laser at ~720 nm) image->uncage record 6. Electrophysiological Recording of GABA-mediated Currents (IPSCs) uncage->record analyze 7. Data Analysis (Kinetics, Amplitude, Spatial Profile) record->analyze

Experimental workflow for two-photon uncaging.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reagent: this compound

  • Solvent: Dimethyl sulfoxide (DMSO) or a suitable aqueous buffer.

  • Procedure:

    • Prepare a high-concentration stock solution (e.g., 100 mM) in the chosen solvent.

    • Store the stock solution at -20°C, protected from light.

    • On the day of the experiment, dilute the stock solution to the final working concentration (e.g., 1 mM) in the extracellular recording solution.

Two-Photon Uncaging of this compound in Brain Slices

This protocol is adapted from methodologies described for uncaging experiments in acute brain slices.

1. Brain Slice Preparation:

  • Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).

  • Rapidly dissect the brain and prepare acute slices (e.g., 300 µm thick) of the desired brain region using a vibratome in ice-cold ACSF.

  • Allow slices to recover in oxygenated ACSF at 32-34°C for at least 30 minutes, and then maintain at room temperature until use.

2. Electrophysiological Recording:

  • Transfer a brain slice to the recording chamber of a two-photon microscope and continuously perfuse with oxygenated ACSF at room temperature.

  • Perform whole-cell patch-clamp recordings from visually identified neurons. The internal solution should be appropriate for recording GABAergic currents (e.g., a high chloride concentration to observe inward currents at a holding potential of -70 mV).

3. This compound Application:

  • Bath-apply this compound at a final concentration of 1 mM in the ACSF.[1][2] Allow the caged compound to equilibrate in the tissue for several minutes before starting uncaging experiments.

4. Two-Photon Uncaging and Data Acquisition:

  • Laser Source: A Ti:Sapphire laser tuned to approximately 720 nm is typically used for this compound uncaging.

  • Imaging: Use a longer wavelength (e.g., >800 nm) to visualize the neuron filled with a fluorescent dye (e.g., Alexa Fluor 488 or 594) to minimize uncaging during imaging.

  • Uncaging Parameters:

    • Wavelength: ~720 nm.

    • Power: The laser power at the sample needs to be empirically determined but is typically in the range of 5-20 mW. The goal is to elicit a physiological-like response without causing photodamage.

    • Pulse Duration: Short laser pulses (e.g., 0.5-2 ms) are used to mimic the brief release of neurotransmitter at a synapse.

  • Procedure:

    • Identify the subcellular region of interest (e.g., a dendritic spine, a segment of dendrite, or the soma) using two-photon imaging.

    • Position the uncaging laser spot at the target location.

    • Deliver a short laser pulse to uncage this compound while simultaneously recording the postsynaptic current.

    • To map receptor fields, the laser spot can be systematically moved to different locations.

    • Acquire data and analyze the amplitude, rise time, and decay kinetics of the uncaged inhibitory postsynaptic currents (IPSCs).

Considerations and Troubleshooting

  • Pharmacological Blockade: While this compound has a lower affinity for GABAA receptors compared to some other caged GABA compounds, it can still cause some degree of receptor antagonism at higher concentrations.[1] It is crucial to perform control experiments to assess the impact of the caged compound on baseline synaptic transmission.

  • Photodamage: High laser power or prolonged exposure can lead to photodamage. Monitor the health of the cell and the stability of the recording throughout the experiment.

  • Calibration: The amount of GABA released is dependent on laser power, pulse duration, and the concentration of the caged compound. It is important to calibrate these parameters to evoke responses that are within a physiological range.

  • Stability of this compound: Ensure the this compound solution is fresh and protected from light to prevent spontaneous uncaging.

By following these guidelines and protocols, researchers can effectively utilize two-photon uncaging of this compound to dissect the intricacies of inhibitory signaling in the brain with high precision.

References

Application Notes for DPNI-GABA in Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

DPNI-GABA (1-(4,5-dimethoxy-2-nitrophenyl)-2,2,2-trifluoroethyl ester of GABA) is a caged gamma-aminobutyric acid (GABA) compound designed for the rapid and spatially precise release of GABA upon photolysis. This tool is invaluable for researchers in neuroscience and pharmacology, enabling the investigation of GABAergic circuits, the mapping of GABA receptor distribution, and the functional silencing of specific neurons with high temporal resolution. A key advantage of this compound is its reduced pharmacological interference with GABA-A receptors prior to uncaging, a significant improvement over earlier caged GABA compounds.[1][2]

Mechanism of Action

This compound is a photolabile molecule that remains biologically inactive until it is exposed to ultraviolet (UV) or near-UV light. Upon illumination at an appropriate wavelength (e.g., 355 nm or 405 nm), the DPNI caging group undergoes a photochemical reaction, rapidly releasing free GABA into the extracellular space.[2] This liberated GABA can then bind to and activate postsynaptic GABA-A and GABA-B receptors, eliciting inhibitory postsynaptic currents (IPSCs) or potentials (IPSPs) in the target neuron. The kinetics of receptor activation following this compound photolysis are comparable to those of synaptic events.[1][2]

Key Applications in Electrophysiology

  • High-Resolution Mapping of GABA Receptor Distribution: By focally uncaging this compound at different locations on a neuron's dendritic arbor or soma while recording the resulting postsynaptic currents, researchers can map the precise distribution of functional GABA receptors.[1]

  • Neuronal Silencing: The targeted photorelease of GABA from this compound can be used to transiently and reversibly inhibit the firing of action potentials in a specific neuron or group of neurons.[1][2] This allows for the investigation of the role of individual neurons within a neural circuit.

  • Studying Synaptic Integration: this compound can be used to mimic synaptic GABA release, enabling detailed studies of the kinetics, pharmacology, and plasticity of GABAergic synapses.[1][2]

Quantitative Data Summary

ParameterValueNotes
IC50 for GABA-A Receptors ~0.5 mMThis relatively high IC50 indicates low antagonism of GABA-A receptors by the caged compound itself, minimizing interference with baseline measurements.[1][2]
Quantum Yield 0.085Similar to MNI-glutamate.
Optimal Uncaging Wavelengths Near-UV (e.g., 355 nm) and 405 nmEfficient photorelease is achieved at these wavelengths.[2]
Spatial Resolution (Lateral) ~2 µmWith a 1 µm laser spot.[1][2]
Spatial Resolution (Axial/Focal) ~7.5 µmWith a 1 µm laser spot.[1][2]
Typical Bath Concentration 0.62 to 1.89 mMThe mean concentration used in some studies was approximately 1.37 mM.[2] For neuronal silencing, lower concentrations can be used.[1][2]
Receptor Activation Rise Time (10-90%) Comparable to synaptic eventsLittle affected by this compound concentrations up to 1 mM.[1][2]

Signaling Pathway and Experimental Workflow

DPNI_GABA_Signaling_Pathway cluster_input External Stimulus cluster_process Experimental Compound cluster_cellular Cellular Response Light Light DPNI_GABA This compound (Inactive) Light->DPNI_GABA Photolysis GABA GABA (Active) DPNI_GABA->GABA Uncaging GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binding Neuronal_Inhibition Neuronal Inhibition (IPSC/IPSP) GABA_A_Receptor->Neuronal_Inhibition Activation

Caption: Signaling pathway of this compound activation and subsequent neuronal inhibition.

Experimental_Workflow Start Start Prepare_Slice Prepare Brain Slice Start->Prepare_Slice Patch_Neuron Obtain Whole-Cell Patch-Clamp Recording Prepare_Slice->Patch_Neuron Apply_DPNI_GABA Bath Apply or Locally Perfuse This compound Patch_Neuron->Apply_DPNI_GABA Position_Laser Position Laser Spot on Region of Interest Apply_DPNI_GABA->Position_Laser Uncage Deliver Light Pulse (Photolysis) Position_Laser->Uncage Record_Response Record Electrophysiological Response (e.g., IPSC) Uncage->Record_Response Analyze_Data Analyze Data Record_Response->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for using this compound in electrophysiology.

Experimental Protocols

Protocol 1: Mapping GABA-A Receptor Distribution in Brain Slices

Objective: To map the spatial distribution of functional GABA-A receptors on the dendritic arbor and soma of a neuron.

Materials:

  • This compound

  • Standard artificial cerebrospinal fluid (aCSF)

  • Intracellular solution for whole-cell patch-clamp recording

  • Patch-clamp electrophysiology setup with infrared differential interference contrast (IR-DIC) microscopy

  • Laser for photolysis (e.g., pulsed UV laser, 355 nm, or a 405 nm laser) coupled to the microscope light path

  • Data acquisition and analysis software

Methodology:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water, check manufacturer's instructions).

    • On the day of the experiment, dilute the stock solution into the aCSF to a final working concentration of 1 mM. Protect the solution from light.

  • Brain Slice Preparation:

    • Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated slicing solution.

    • Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at room temperature or a more physiological temperature.

    • Identify a target neuron using IR-DIC microscopy.

    • Establish a whole-cell patch-clamp recording in voltage-clamp mode. Hold the neuron at a potential that allows for the clear recording of GABA-A receptor-mediated currents (e.g., 0 mV to record outward currents with a low chloride internal solution).

  • Application of this compound:

    • Switch the perfusion to aCSF containing 1 mM this compound. Alternatively, for more localized application and to conserve the compound, locally perfuse the this compound solution using a Picospritzer system with a pipette placed near the neuron of interest.[2]

  • Photostimulation and Data Acquisition:

    • Position the laser spot (e.g., 1 µm diameter) at a specific location on the neuron's soma or dendrites.

    • Deliver a brief light pulse (e.g., 1 ms) to uncage this compound.

    • Record the resulting inhibitory postsynaptic current (IPSC).

    • Systematically move the laser spot to different locations across the neuron and repeat the uncaging and recording process to create a map of GABA-A receptor responsivity.

  • Data Analysis:

    • Measure the peak amplitude of the IPSC at each stimulation point.

    • Plot the IPSC amplitude as a function of the stimulation location to generate a spatial map of GABA-A receptor distribution.

Protocol 2: Optical Silencing of Neuronal Firing

Objective: To transiently inhibit the action potential firing of a single neuron using light-activated GABA release.

Materials:

  • Same as Protocol 1.

Methodology:

  • Solution and Slice Preparation:

    • Prepare solutions and brain slices as described in Protocol 1. A lower concentration of this compound may be sufficient for this application (e.g., 100 µM), which can further minimize any potential pre-uncaging effects.[2]

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp recording in current-clamp mode.

    • Induce action potential firing in the neuron by injecting a depolarizing current step through the patch pipette.

  • Application of this compound:

    • Bath apply or locally perfuse the this compound containing aCSF.

  • Photostimulation and Neuronal Silencing:

    • Position the laser spot over the soma of the recorded neuron.

    • While the neuron is firing action potentials, deliver a light pulse. The duration and intensity of the pulse can be varied to control the duration of the silencing effect.[1][2]

    • Observe the cessation of action potential firing upon photolysis of this compound.

  • Data Analysis:

    • Measure the duration of the inhibition of spiking following the light pulse.

    • Correlate the duration and intensity of the light stimulus with the duration of neuronal silencing.

Safety Precautions:

  • When working with lasers, always use appropriate eye protection.

  • Handle all chemicals with care and follow standard laboratory safety procedures.

  • Protect this compound solutions from light to prevent premature uncaging.

References

Application Notes and Protocols: DPNI-GABA for Mapping Inhibitory Circuits

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature vertebrate central nervous system, playing a crucial role in regulating neuronal excitability and network dynamics.[1][2] The precise spatial and temporal control of GABAergic inhibition is fundamental to brain function. DPNI-GABA is a nitroindoline-caged form of GABA designed for photolytic release, providing researchers with a powerful tool to investigate inhibitory circuits with high precision.[3][4]

Laser-induced photolysis of this compound allows for the rapid and localized release of GABA, mimicking synaptic transmission.[3] This technique enables the detailed mapping of GABA-A receptor distribution on neuronal compartments, the study of their activation kinetics, and the functional role of individual neurons within a circuit through selective silencing.[3][5] this compound was developed to minimize the pharmacological interference often associated with other caged GABA compounds, exhibiting a lower affinity for GABA-A receptors in its caged form.[3][6] Its favorable properties, including high water solubility and efficient photorelease at near-UV wavelengths, make it a valuable tool for neuroscientists and drug development professionals.

Key Advantages of this compound:
  • Minimal Pharmacological Interference: this compound has a significantly lower affinity for GABA-A receptors compared to previous compounds, reducing confounding effects.[3][4]

  • Fast Kinetics: Photorelease of GABA from DPNI is rapid, allowing the activation kinetics of GABA-A receptors to be studied in a manner comparable to natural synaptic events.[3]

  • High Spatial Resolution: When combined with two-photon (2P) laser scanning microscopy, this compound uncaging can achieve spatial resolution at the micrometer level, enabling the study of individual synapses.[3][4]

  • Versatility: It can be used for mapping receptor fields, investigating synaptic properties, and selectively silencing neuronal activity.[3]

Quantitative Data

The photochemical and pharmacological properties of this compound are summarized below. These characteristics make it a well-suited probe for fast kinetic studies and high-resolution mapping of GABAergic circuits.

Table 1: Properties of this compound

Property Value Source(s)
Chemical Name 1-(4-Aminobutanoyl)-4-[1,3-bis(dihydroxyphosphoryloxy)propan-2-yloxy]-7-nitroindoline [6]
Molecular Weight 499.3 g/mol
Quantum Yield 0.085 [4]
Excitation Wavelengths Efficient at near-UV (e.g., 355 nm) and 405 nm [4]
GABA-A Receptor Inhibition (IC50) ~0.5 mM [3][4][6]
Spatial Resolution (Lateral) ~2 µm (with 1 µm laser spot) [3][4]
Spatial Resolution (Focal/Axial) ~7.5 µm (one-photon); ~2 µm (two-photon) [3][4][7]

| Solubility | Highly water-soluble (up to 2 mM with gentle warming) | |

Signaling and Experimental Visualizations

Diagrams created with Graphviz to illustrate key processes and workflows.

GABA_Signaling_Pathway This compound Uncaging and Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DPNI_GABA This compound (Inactive) GABA GABA (Active) DPNI_GABA->GABA Light (Photolysis) GABA_R GABA-A Receptor GABA->GABA_R Binds Cl_ion Cl- Influx GABA_R->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: this compound uncaging and subsequent GABA-A receptor signaling cascade.

Uncaging_Workflow General Experimental Workflow for this compound Uncaging cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_slice 1. Brain Slice Preparation prep_solution 2. Prepare this compound Working Solution prep_slice->prep_solution incubation 3. Bath Application or Puffer Pipette Loading prep_solution->incubation patch 4. Whole-Cell Patch Clamp Recording incubation->patch position 5. Position Laser Spot on Target Area patch->position uncage 6. Laser Pulse Delivery (Photolysis) position->uncage record_current 7. Record Postsynaptic Currents (IPSCs) uncage->record_current map_data 8. Map Receptor Fields or Assess Firing record_current->map_data analyze 9. Data Analysis map_data->analyze

Caption: A typical experimental workflow for mapping inhibitory circuits using this compound.

OneP_vs_TwoP Comparison of One-Photon vs. Two-Photon Uncaging cluster_1p One-Photon (1P) Excitation cluster_2p Two-Photon (2P) Excitation p1 UV/Visible Light p2 Excitation occurs along the entire light cone p1->p2 p3 Lower Spatial Resolution (Axial: ~7.5 µm) p2->p3 p4 Higher tissue scattering and potential photodamage p3->p4 t1 Infrared (IR) Light t2 Excitation confined to the focal point t1->t2 t3 Higher Spatial Resolution (Axial: < 3 µm) t2->t3 t4 Deeper tissue penetration and reduced photodamage t3->t4

Caption: Key differences between one-photon and two-photon excitation for uncaging.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Reconstitution of Stock Solution:

    • This compound is typically supplied as a solid. Reconstitute it in a suitable buffer (e.g., 20 mM HEPES, pH 7.4) or high-purity water to create a concentrated stock solution (e.g., 10-20 mM).

    • Vortex gently to dissolve. Gentle warming may be required to fully dissolve the compound.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage:

    • Store the lyophilized powder and the stock solution aliquots at -20°C, protected from light.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw a stock solution aliquot.

    • Dilute the stock into the artificial cerebrospinal fluid (ACSF) to the final desired working concentration.

    • For mapping experiments, a final concentration of 0.5-1.0 mM this compound is often used.[3][6] For neuronal silencing, lower concentrations may be sufficient.[3]

    • Protect the working solution from light until use.

Protocol 2: One-Photon Uncaging for Mapping GABA-A Receptors

This protocol describes mapping GABA-A receptor fields on a neuron in an acute brain slice using whole-cell patch-clamp electrophysiology and laser photolysis.

  • Brain Slice Preparation:

    • Prepare acute brain slices (e.g., 300 µm thick) from the desired brain region (e.g., cerebellum, hippocampus) using a vibratome in ice-cold, oxygenated ACSF.

    • Allow slices to recover in oxygenated ACSF (95% O2 / 5% CO2) at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated ACSF.

    • Establish a whole-cell patch-clamp recording from a target neuron. Use a pipette solution appropriate for recording inhibitory postsynaptic currents (IPSCs), typically with a high chloride concentration to increase the driving force.

    • Voltage-clamp the neuron at a holding potential of -60 mV or -70 mV.

  • This compound Application:

    • Switch the perfusion to ACSF containing the this compound working solution (e.g., 1 mM). Alternatively, for more localized application, use a puffer pipette containing the this compound solution positioned near the neuron.

  • Photolysis and Data Acquisition:

    • Use a pulsed UV laser (e.g., 355 nm) coupled to the microscope optics.

    • Focus the laser to a small spot (~1 µm diameter) on the neuronal surface (e.g., dendrite, soma).[3]

    • Deliver brief laser pulses (e.g., 1 ms duration) to uncage GABA while recording the resulting current.

    • Systematically move the laser spot to different locations across the neuron's dendritic arbor and soma to map the spatial distribution of GABA-A receptors.

    • Record the amplitude and kinetics of the evoked IPSCs at each location.

  • Data Analysis:

    • Generate a spatial map by plotting the peak IPSC amplitude against the X-Y coordinates of the laser stimulation spot. This reveals "hotspots" of high GABA-A receptor density.

Protocol 3: Two-Photon Uncaging for High-Resolution Mapping

This protocol provides higher spatial resolution, ideal for mapping receptors on individual dendritic spines or small dendritic segments.

  • Setup:

    • Use a two-photon microscope equipped with a mode-locked Ti:Sapphire laser.

    • Prepare brain slices, obtain whole-cell recordings, and apply this compound as described in Protocol 2. It is common to include a fluorescent dye (e.g., Alexa Fluor 594) in the patch pipette to visualize the neuron's morphology.[8]

  • Two-Photon Excitation:

    • Tune the laser to an appropriate wavelength for two-photon excitation of this compound (e.g., ~720 nm, similar to other nitroindoline cages like MNI-glutamate).[8][9]

    • The optimal wavelength should be determined empirically for the specific setup.

  • Uncaging and Mapping:

    • Identify the target subcellular structure (e.g., a dendritic spine) using two-photon imaging.

    • Position the focused laser beam on the target and deliver short pulses (e.g., 0.5-2 ms) at a specific power (e.g., 10-20 mW at the sample).[10]

    • Record the evoked currents (2pIPSCs). The high confinement of 2P excitation restricts GABA release to a femtoliter volume, providing subcellular resolution.[11]

    • Perform automated 3D mapping by scanning the laser spot in a pseudo-random pattern across a region of interest to build a high-resolution functional map of GABA receptors.[10]

Protocol 4: Optical Silencing of Neuronal Activity

This protocol uses this compound to transiently and selectively inhibit the firing of a single neuron.

  • Setup and Recording:

    • Prepare slices and obtain a whole-cell recording in current-clamp mode to monitor the neuron's membrane potential and action potential firing.

    • Bath apply a low concentration of this compound.

  • Inducing Neuronal Firing:

    • Induce action potential firing in the neuron through a depolarizing current injection via the patch pipette.

  • Optical Silencing:

    • While the neuron is firing, deliver a controlled laser flash (duration and intensity can be varied) focused on the soma.

    • Photoreleased GABA will activate somatic GABA-A receptors, causing a shunting inhibition that hyperpolarizes the membrane and suppresses action potential firing.[3]

    • The duration of the silencing is controlled by the intensity and duration of the light flash.[3][4]

  • Application:

    • This method can be used to probe the contribution of a single neuron to network activity by observing the effect of its transient removal from the circuit.

Applications in Drug Development

The ability to precisely control GABAergic signaling makes this compound a valuable tool in preclinical drug development.

  • High-Throughput Screening: Automated uncaging systems can be used to screen for compounds that modulate GABA-A receptor function. By measuring changes in uncaging-evoked currents in the presence of test compounds, their allosteric modulatory effects (positive or negative) can be quantified.

  • Target Validation: this compound can be used to investigate the specific roles of different inhibitory circuits in disease models. For example, researchers can determine how a specific inhibitory input affects pathological network oscillations and then test whether a drug candidate can normalize this activity.

  • Mechanism of Action Studies: For drugs known to target the GABAergic system, this compound can help elucidate the precise mechanism of action by revealing effects on specific receptor subtypes or at specific subcellular locations.

References

Application Notes and Protocols for DPNI-GABA Photolysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the experimental setup and application of 1-(4,5-dimethoxy-2-nitrophenyl)-2,2,2-trifluoroethyl-caged γ-aminobutyric acid (DPNI-GABA) photolysis. This technique, also known as uncaging, allows for the precise spatiotemporal release of GABA, the primary inhibitory neurotransmitter in the central nervous system, enabling detailed investigations of GABAergic signaling and neuronal function.

Introduction

This compound is a photolabile-caged compound designed for the rapid and localized release of GABA upon illumination with UV or near-UV light. Caged compounds are biologically inert molecules that, upon photolysis, release an active molecule. This method provides superior spatial and temporal control over agonist application compared to traditional methods like perfusion or puff application, making it an invaluable tool in neuroscience research. This compound is particularly advantageous due to its high stability, efficient uncaging, and reduced pharmacological interference with GABAA receptors prior to photolysis compared to other caged GABA compounds.[1][2] Applications range from mapping the distribution of functional GABAA receptors on neuronal compartments to investigating the kinetics of receptor activation and silencing individual neurons to dissect their role in neural circuits.[1][2]

Key Experimental Parameters

The successful application of this compound photolysis depends on several critical parameters. The following table summarizes quantitative data from published studies to guide experimental design.

ParameterOne-Photon PhotolysisTwo-Photon PhotolysisSource
This compound Concentration 0.5 mM - 3 mM (bath or local perfusion)0.4 mM - 1.35 mM[1][2][3]
Light Source 365 nm LED, Xenon flash lamp, Mercury arc lampPulsed IR laser (e.g., Ti:sapphire)[3][4]
Wavelength ~355-365 nm~720 nm[1][5]
Laser/Light Power 5-10 mW (for LED)~10 mW[5][6]
Pulse/Flash Duration 0.3 - 1 ms1 - 9 ms[3][7]
Spatial Resolution (Lateral) ~2 µm~0.6-0.8 µm[1][2][8]
Spatial Resolution (Axial) ~7.5 µm~2 µm[1][2][5]
IC50 (GABAA Receptor Inhibition) ~0.5 mMNot specified[1][2]

Experimental Protocols

Protocol 1: One-Photon this compound Photolysis in Brain Slices Coupled with Electrophysiology

This protocol describes the use of a wide-field UV light source for the photolysis of this compound in acute brain slices, combined with whole-cell patch-clamp recordings to measure GABA-mediated currents.

Materials and Reagents:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Carbogen gas (95% O2, 5% CO2)

  • Brain slice preparation setup (vibratome, etc.)

  • Upright microscope with epifluorescence

  • UV LED (e.g., 365 nm) or other UV light source[3]

  • Patch-clamp amplifier and data acquisition system

  • Glass micropipettes for recording and local perfusion

  • Micromanipulators

Procedure:

  • Preparation of Solutions:

    • Prepare aCSF and continuously bubble with carbogen.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) if necessary, and then dilute to a final concentration of 0.5-3 mM in aCSF.[3] Protect the this compound containing solution from light to prevent premature uncaging.[6]

  • Brain Slice Preparation:

    • Prepare acute brain slices (e.g., hippocampal, cortical) from the animal model of choice using standard techniques.

    • Allow slices to recover in carbogenated aCSF at room temperature for at least 1 hour.

  • Experimental Setup:

    • Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF.

    • Establish a whole-cell patch-clamp recording from a neuron of interest.

  • Application of this compound:

    • Bath Application: Add this compound to the recirculating aCSF to the desired final concentration. This method is simpler but can be costly.[6]

    • Local Perfusion: Use a second micropipette filled with this compound in aCSF, positioned near the neuron of interest. Apply a small amount of positive pressure (e.g., 10 mbar) to locally perfuse the caged compound.[3]

  • Photolysis and Data Acquisition:

    • Position the UV light spot over the desired area of the neuron (e.g., soma, dendrite).

    • Deliver brief pulses of UV light (e.g., 0.3-1 ms duration) to uncage GABA.[3]

    • Simultaneously record the resulting inhibitory postsynaptic currents (IPSCs) or potentials (IPSPs) using the patch-clamp amplifier.

    • Vary the light intensity and duration to control the amount of GABA released.[2]

Protocol 2: Two-Photon this compound Photolysis for High-Resolution Receptor Mapping

This protocol outlines the use of a two-photon microscope for highly localized uncaging of this compound, enabling subcellular mapping of GABAA receptors.

Materials and Reagents:

  • Same as Protocol 1, with the addition of a fluorescent dye (e.g., Alexa Fluor) in the internal pipette solution for cell visualization.

Equipment:

  • Two-photon laser scanning microscope equipped with a pulsed infrared laser (e.g., Ti:sapphire laser tuned to ~720 nm).[5][9]

  • Electrophysiology setup integrated with the two-photon microscope.[10]

Procedure:

  • Preparation:

    • Follow steps 1-3 from Protocol 1, ensuring the internal solution for the patch pipette contains a fluorescent dye to visualize the neuron's morphology.

  • Application of this compound:

    • Bath apply or locally perfuse this compound at a concentration of 0.4-1.35 mM.[5]

  • Two-Photon Imaging and Uncaging:

    • Visualize the patched neuron using two-photon imaging at a non-uncaging wavelength (e.g., >850 nm).

    • Tune the laser to the uncaging wavelength for this compound (~720 nm).[5]

    • Position the laser spot at specific subcellular locations (e.g., dendritic spines, axon initial segment) with high precision.

    • Deliver short laser pulses (e.g., 1-9 ms) to induce two-photon photolysis of this compound.[7]

    • Record the evoked GABAergic currents.

  • Receptor Mapping:

    • Systematically move the uncaging spot across the neuronal surface in a grid pattern.

    • Record the current response at each point to generate a high-resolution functional map of GABAA receptor distribution.

Diagrams

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare this compound in aCSF prep_slice Prepare Acute Brain Slice prep_solution->prep_slice setup_rig Mount Slice & Establish Patch-Clamp Recording prep_slice->setup_rig apply_gaba Apply this compound (Bath or Local Perfusion) setup_rig->apply_gaba photolysis Deliver Light Pulse (1P UV or 2P IR) apply_gaba->photolysis record Record GABAergic Currents/Potentials photolysis->record analyze_data Analyze Electrophysiological Data (Amplitude, Kinetics) record->analyze_data map_receptors Create Receptor Maps (for 2P experiments) analyze_data->map_receptors

Caption: Workflow for this compound photolysis experiments.

GABA_Signaling_Pathway cluster_photolysis Photolysis cluster_receptor Postsynaptic Neuron light Light Pulse (UV or IR) dpni_gaba This compound (Inactive) light->dpni_gaba Uncaging gaba GABA (Active) dpni_gaba->gaba gaba_receptor GABA-A Receptor (Ligand-gated ion channel) gaba->gaba_receptor Binding cl_influx Cl- Influx gaba_receptor->cl_influx hyperpolarization Hyperpolarization / Shunting (Inhibitory Postsynaptic Potential) cl_influx->hyperpolarization inhibition Neuronal Inhibition hyperpolarization->inhibition

Caption: Signaling pathway activated by this compound photolysis.

References

Application Notes and Protocols for DPNI-GABA in Cultured Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of DPNI-GABA, a nitroindoline-based caged GABA, for the precise spatiotemporal control of GABAergic signaling in cultured neurons. This compound allows for the rapid and localized photorelease of GABA, making it an invaluable tool for investigating synaptic inhibition, neuronal excitability, and neural circuit function.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its activation of GABA-A receptors, which are ligand-gated chloride channels, typically leads to hyperpolarization of the neuronal membrane and a reduction in neuronal firing.[1] Caged compounds like this compound offer a powerful method to study these processes with high precision. By rendering GABA biologically inactive until photolysis with a pulse of light, researchers can control the timing and location of GABA release, mimicking synaptic transmission or inducing localized inhibition.[2] this compound is particularly advantageous due to its lower affinity for GABA-A receptors compared to other caged GABA compounds, minimizing pharmacological interference before uncaging.[2][3]

Data Presentation

The following tables summarize key quantitative data for the application of this compound in cultured neurons, compiled from various studies.

Table 1: Properties of this compound
PropertyValueReference
GABA-A Receptor Inhibition (IC50) ~0.5 mM[2][3]
Absorption Coefficient (at 355 nm) 4,229 M-1cm-1[4]
Recommended Bath Concentration 100 µM - 1.89 mM[4][5]
Table 2: Experimental Parameters for this compound Uncaging
ApplicationNeuronal PreparationThis compound ConcentrationLaser ParametersOutcomeReference
Mimicking Synaptic Activation Cerebellar Molecular Layer Interneurons1 mM1 µm spot sizeReceptor activation kinetics comparable to synaptic events.[2]
Neuronal Silencing Purkinje Neurons or Molecular Layer InterneuronsLow Concentration (e.g., 100 µM)Flash intensity and duration dependentSuppression of spiking activity.[2][5]
GABA-A Receptor Mapping Cerebellar Molecular Layer InterneuronsNot specified1 µm spot sizeSpatial resolution of ~2 µm laterally and ~7.5 µm focally.[2][3]
Two-Photon Uncaging CA1 Pyramidal Neurons0.40 - 1.35 mM (for CDNI-GABA, a similar compound)~10 mW at 720 nmHigh-resolution functional mapping of GABA-A receptors.[6]

Experimental Protocols

The following are detailed protocols for the application of this compound in cultured neurons, from cell culture preparation to electrophysiological recording and data analysis.

Protocol 1: Primary Hippocampal Neuron Culture

This protocol is adapted from established methods for preparing primary hippocampal neurons from embryonic rodents.[3][5][7][8][9]

Materials:

  • Embryonic day 18 (E18) rat or mouse embryos

  • Dissection medium (e.g., Hibernate-E)

  • Enzyme solution (e.g., Papain or Trypsin)

  • Plating medium (e.g., Neurobasal medium with B27 supplement, Glutamax, and serum)

  • Poly-L-lysine or Poly-D-lysine coated coverslips or dishes

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Prepare Coated Coverslips: Aseptically coat glass coverslips with poly-L-lysine or poly-D-lysine overnight in a sterile environment. Wash thoroughly with sterile water and allow to dry.

  • Dissection: Euthanize pregnant dam according to approved institutional protocols. Aseptically remove the embryonic horns and place them in ice-cold dissection medium. Dissect out the hippocampi from the embryonic brains.

  • Digestion: Transfer the hippocampi to an enzyme solution (e.g., papain or trypsin) and incubate at 37°C for a specified time (typically 15-30 minutes) to dissociate the tissue.

  • Trituration: Gently wash the tissue to remove the enzyme solution and then mechanically dissociate the neurons by triturating with a series of fire-polished Pasteur pipettes with decreasing tip diameters in plating medium.

  • Plating: Determine the cell density using a hemocytometer and plate the neurons onto the coated coverslips in plating medium.

  • Maintenance: After a few hours, once the neurons have adhered, the plating medium can be replaced with a serum-free maintenance medium (e.g., Neurobasal with B27 and Glutamax). Culture the neurons for the desired number of days in vitro (DIV) before experimentation.

Protocol 2: Electrophysiological Recording with this compound Uncaging

This protocol outlines the procedure for whole-cell patch-clamp recordings from cultured neurons combined with laser photolysis of this compound.[10][11][12][13]

Materials:

  • Cultured neurons on coverslips (from Protocol 1)

  • Patch-clamp rig with an upright microscope, micromanipulators, and amplifier

  • Borosilicate glass capillaries for pulling patch pipettes

  • Internal solution for patch pipette (e.g., K-gluconate based)

  • Artificial cerebrospinal fluid (aCSF)

  • This compound stock solution

  • Pulsed UV or visible light laser coupled to the microscope

  • Data acquisition software

Procedure:

  • Prepare Solutions: Prepare aCSF and the internal pipette solution. Dissolve this compound in aCSF to the desired final concentration (e.g., 100 µM to 1 mM). Protect the this compound solution from light.

  • Set up the Recording Chamber: Place a coverslip with cultured neurons in the recording chamber and perfuse with aCSF.

  • Pull Patch Pipettes: Pull glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration: Under visual guidance, approach a neuron with the patch pipette and form a gigaohm seal. Rupture the membrane to achieve the whole-cell configuration.

  • Record Baseline Activity: Record baseline neuronal activity in voltage-clamp or current-clamp mode.

  • Apply this compound: Perfuse the recording chamber with the aCSF containing this compound.

  • Photolysis of this compound: Position the laser spot over the desired cellular compartment (e.g., soma, dendrite). Deliver a brief pulse of light to uncage GABA. The laser power and duration should be optimized for the specific application (see Table 2).

  • Record Post-Uncaging Activity: Record the resulting inhibitory postsynaptic current (IPSC) or potential (IPSP) in voltage-clamp or current-clamp mode, respectively.

  • Data Analysis: Analyze the recorded currents or voltage changes to determine the properties of the GABAergic response.

Protocol 3: Calcium Imaging with this compound Uncaging

This protocol describes how to combine calcium imaging with this compound photolysis to study the effects of GABAergic inhibition on neuronal calcium dynamics.[14][15][16][17][18]

Materials:

  • Cultured neurons on coverslips

  • Calcium indicator dye (e.g., Fluo-4 AM, GCaMP)

  • Fluorescence microscope with a camera and appropriate filter sets

  • Laser for uncaging this compound

  • This compound solution

  • Image acquisition and analysis software

Procedure:

  • Load Neurons with Calcium Indicator: Incubate the cultured neurons with a calcium indicator dye according to the manufacturer's instructions. For genetically encoded indicators like GCaMP, neurons should be transfected or transduced prior to the experiment.

  • Prepare for Imaging: Place the coverslip in the imaging chamber and perfuse with aCSF.

  • Apply this compound: Perfuse the chamber with aCSF containing this compound.

  • Acquire Baseline Calcium Signal: Record baseline fluorescence to establish the resting calcium levels.

  • Induce Neuronal Activity (Optional): If studying the effect of GABA on evoked calcium transients, stimulate the neurons (e.g., with a depolarizing stimulus or glutamate uncaging).

  • Uncage this compound: Deliver a light pulse to photorelease GABA at the desired location and time.

  • Record Calcium Dynamics: Acquire a time-lapse series of fluorescence images to monitor the changes in intracellular calcium concentration following GABA uncaging.

  • Data Analysis: Analyze the fluorescence intensity changes over time to quantify the effect of GABA on calcium signaling.

Mandatory Visualizations

Signaling Pathway of GABA-A Receptor Activation

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GABA GABA This compound->GABA Photolysis GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Light Light Cl_Channel Cl- Channel (Closed) GABA_A_Receptor->Cl_Channel Activates Cl_Channel_Open Cl- Channel (Open) GABA_A_Receptor->Cl_Channel_Open Opens Cl_ion Cl- Cl_Channel_Open->Cl_ion Influx of Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition

Caption: GABA-A receptor signaling pathway initiated by photolysis of this compound.

Experimental Workflow for Investigating Synaptic Inhibition

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture_Neurons Culture Primary Neurons (e.g., Hippocampal) Prepare_Solutions Prepare aCSF, Internal Solution, and this compound Solution Patch_Clamp Establish Whole-Cell Patch-Clamp Recording Prepare_Solutions->Patch_Clamp Apply_DPNI Bath Apply This compound Patch_Clamp->Apply_DPNI Uncage_GABA Photorelease GABA with Laser Pulse Apply_DPNI->Uncage_GABA Record_Response Record IPSCs/IPSPs Uncage_GABA->Record_Response Analyze_Data Analyze Amplitude, Kinetics, and Frequency of Responses Record_Response->Analyze_Data Interpret_Results Interpret Effects on Synaptic Inhibition Analyze_Data->Interpret_Results

Caption: Workflow for studying synaptic inhibition using this compound and patch-clamp.

Logical Relationship for Neuronal Silencing

Neuronal_Silencing DPNI_GABA_Application This compound Application to Cultured Neuron GABA_Release Localized GABA Release DPNI_GABA_Application->GABA_Release Laser_Stimulation Targeted Laser Pulse Laser_Stimulation->GABA_Release GABA_A_Activation GABA-A Receptor Activation GABA_Release->GABA_A_Activation Chloride_Influx Chloride Ion Influx GABA_A_Activation->Chloride_Influx Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Spiking_Suppression Suppression of Action Potential Firing Hyperpolarization->Spiking_Suppression

Caption: Logical steps leading to neuronal silencing with this compound.

References

Application Note: Methods for Quantifying DPNI-GABA Concentration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DPNI-GABA (1-(4-Aminobutanoyl)-4-[1,3-bis(dihydroxyphosphoryloxy)propan-2-yloxy]-7-nitroindoline) is a "caged" form of the neurotransmitter γ-aminobutyric acid (GABA). This photolabile compound allows for the precise spatial and temporal release of GABA upon photostimulation, typically with UV light. This tool is invaluable for investigating the function and distribution of GABA receptors and for studying inhibitory signaling in neural circuits.[1][2] Accurate quantification of both the stock this compound solution and the photoreleased GABA is critical for reproducible and reliable experimental outcomes. This document provides detailed protocols for the quantification of this compound and its active payload, GABA, using several established analytical techniques.

Quantification of this compound (Caged Compound)

Ensuring the precise concentration of the this compound stock solution is a crucial first step for any uncaging experiment. The nitroindoline chromophore in this compound allows for its direct quantification using spectrophotometry or High-Performance Liquid Chromatography with UV detection.

UV-Vis Spectrophotometry

A straightforward method for quantifying this compound in solution is by measuring its absorbance at a specific wavelength. This technique relies on the Beer-Lambert law and requires a known molar absorption coefficient (extinction coefficient).

Experimental Protocol: Spectrophotometric Quantification

  • Instrument Setup: Power on a UV-Vis spectrophotometer (e.g., NanoDrop 1000) and allow the lamp to warm up as per the manufacturer's instructions.

  • Blank Measurement: Blank the instrument using the same buffer in which the this compound is dissolved (e.g., HEPES-buffered saline).

  • Sample Measurement: Place an aliquot of the this compound solution onto the measurement pedestal and record the absorbance at 355 nm.

  • Concentration Calculation: Use the Beer-Lambert law to calculate the concentration:

    • Formula: Concentration (M) = Absorbance / (ε * l)

    • Where:

      • Absorbance is the measured absorbance value at 355 nm.

      • ε (Molar Absorption Coefficient) for this compound at 355 nm is 4,229 M⁻¹cm⁻¹.[1]

      • l (Path Length) is the light path length in cm (for many spectrophotometers like the NanoDrop, this is typically 1 cm or normalized to it).

High-Performance Liquid Chromatography (HPLC-UV)

HPLC offers a more selective method for quantifying this compound, separating it from potential impurities or degradation products. As a nitroaromatic compound, this compound can be readily detected by a UV detector.

Experimental Protocol: HPLC-UV Quantification

  • Standard Preparation: Prepare a series of this compound standards of known concentrations (e.g., 1 µM to 1 mM) in the mobile phase.

  • Chromatographic Conditions (Suggested):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) can be used. For example, a linear gradient from 10% to 90% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector set to 355 nm.

    • Column Temperature: 30°C.

  • Calibration Curve: Inject the prepared standards and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the unknown this compound sample.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantification of Photoreleased GABA

After photolysis of this compound, it is essential to quantify the concentration of the released, active GABA. Since GABA lacks a strong native chromophore, its detection often requires derivatization or mass spectrometry.

HPLC with Fluorescence Detection (HPLC-FLD)

This is a highly sensitive and widely used method for GABA quantification. It involves a pre-column derivatization step to render the GABA molecule fluorescent. A common derivatizing agent is o-phthalaldehyde (OPA) in the presence of a thiol.

Experimental Protocol: HPLC-FLD for GABA Quantification

  • Sample Collection: Collect the biological sample (e.g., microdialysate, tissue homogenate, cell culture medium) following uncaging.

  • Sample Preparation:

    • Deproteinize the sample by adding an equal volume of a deproteinizing agent (e.g., 4% sulfosalicylic acid or perchloric acid), vortexing, and centrifuging at high speed (e.g., 14,000 x g for 15 min at 4°C).

    • Collect the supernatant for derivatization.

  • Derivatization (using OPA/β-mercaptoethanol):

    • Prepare the OPA derivatizing reagent fresh.

    • In a vial, mix a portion of the sample supernatant with the OPA reagent. The exact ratios may need optimization, but a common starting point is a 1:1 ratio.

    • Allow the reaction to proceed for a short, fixed time (e.g., 2 minutes) at room temperature, protected from light.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of a buffer (e.g., sodium acetate or disodium hydrogen phosphate) and an organic solvent (e.g., methanol or acetonitrile). A typical mobile phase could be methanol:disodium hydrogen phosphate buffer (pH 6.7) (40:60, v/v).[3]

    • Flow Rate: 0.8 - 1.0 mL/min.[3]

    • Injection Volume: 20-30 µL.[3]

    • Detection: Fluorescence detector with excitation wavelength (λex) at ~280-340 nm and emission wavelength (λem) at ~450 nm.[3]

    • Column Temperature: 30°C.[3]

  • Quantification: Create a standard curve using known concentrations of GABA standards that have undergone the same derivatization process. Determine the GABA concentration in the samples from this curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly specific and sensitive method that can directly measure GABA without the need for derivatization, although derivatization can sometimes be used to improve sensitivity.

Experimental Protocol: LC-MS/MS for GABA Quantification

  • Sample Preparation:

    • For samples like cerebrospinal fluid (CSF) or microdialysates, a simple dilution with an internal standard (e.g., deuterium-labeled GABA, GABA-D2) may be sufficient.[4][5]

    • For more complex matrices like plasma or tissue homogenates, protein precipitation (e.g., with acetonitrile) followed by solid-phase extraction may be necessary.[6]

  • Chromatographic Conditions:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for retaining the polar GABA molecule.[7] A reversed-phase C18 column can also be used.[6]

    • Mobile Phase: A binary gradient of water and acetonitrile, both typically containing a small amount of an acid like formic acid (e.g., 0.1%).[6][7]

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Injection Volume: 5-10 µL.[7]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the transition of the parent ion to a specific daughter ion for both GABA and its internal standard.

  • Quantification: Generate a standard curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. Calculate the concentration of GABA in the samples using this curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method for quantifying GABA, suitable for analyzing a large number of samples. Commercially available kits are based on a competitive immunoassay principle.

Experimental Protocol: GABA ELISA (General Protocol)

  • Kit and Sample Preparation: Bring all reagents and samples to room temperature. Prepare samples as per the kit's instructions, which may involve extraction and derivatization steps.[8][9]

  • Standard Curve Preparation: Prepare a dilution series of the GABA standard provided in the kit.

  • Assay Procedure:

    • Add standards, controls, and prepared samples to the appropriate wells of the GABA-coated microtiter plate.[8]

    • Add a fixed amount of anti-GABA antibody or a biotinylated GABA conjugate to each well, initiating a competitive binding reaction.

    • Incubate the plate as specified in the protocol (e.g., overnight at 4°C or for a shorter period at 37°C).[8]

    • Wash the plate multiple times to remove unbound reagents.

    • Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugate).[9]

    • Incubate and wash the plate again.

    • Add a substrate solution (e.g., TMB) and incubate until color develops.[9]

    • Stop the reaction with a stop solution.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • The optical density is inversely proportional to the GABA concentration.

    • Generate a standard curve and determine the GABA concentrations in the samples.

Data Presentation: Comparison of GABA Quantification Methods

The table below summarizes the key quantitative parameters for the described GABA analysis methods, allowing for an informed choice based on experimental needs such as sensitivity, sample type, and throughput.

Method Principle Linear Range Limit of Detection (LOD) Limit of Quantification (LOQ) Primary Application
HPLC-FLD (OPA) Fluorescence after derivatization0.2 - 600 µg/mL (Varies with derivatizing agent)[10][11]0.004 - 1 µg/mL[11]0.02 - 5 µg/mL[11]Routine analysis, high sensitivity
LC-MS/MS Mass-to-charge ratio detection3.4 - 2500 ng/mL (in plasma)[6]0.12 ng/mL[6]3.4 ng/mL[6]High specificity & sensitivity, complex matrices
ELISA Competitive immunoassay31.25 - 2000 pg/mL (Kit dependent)~9.4 pg/mL~31.25 pg/mLHigh-throughput screening

Visualizations: Pathways and Workflows

GABAergic Signaling Pathway

This compound acts as a pro-drug that, upon photolysis, releases GABA. The released GABA then participates in the canonical GABAergic signaling pathway to exert its inhibitory effects on postsynaptic neurons.

GABAergic_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD Decarboxylation GABA_pre GABA GAD->GABA_pre vGAT vGAT GABA_pre->vGAT Vesicle Synaptic Vesicle GABA_syn GABA Vesicle->GABA_syn Release (Exocytosis) vGAT->Vesicle Packaging GAT1 GAT1 (Reuptake) GABA_A GABA-A Receptor (Ionotropic) Cl_ion Cl- Influx (Hyperpolarization) GABA_A->Cl_ion GABA_B GABA-B Receptor (Metabotropic) GPCR_sig G-Protein Signaling GABA_B->GPCR_sig GABA_syn->GAT1 Reuptake GABA_syn->GABA_A Binds GABA_syn->GABA_B Binds

Caption: Overview of the GABAergic synapse, the target pathway for photoreleased GABA.

Experimental Workflow for Quantification

The general workflow for quantifying either the this compound stock or the released GABA involves several key stages, from sample preparation to data analysis.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_quant Phase 3: Quantification Sample Biological Sample or this compound Stock Prep Sample Preparation (e.g., Deproteinization, Dilution, Derivatization) Sample->Prep Analysis Analytical Method (HPLC, LC-MS/MS, ELISA) Prep->Analysis Standards Prepare Calibration Standards Standards->Analysis RawData Acquire Raw Data (Chromatograms, Absorbance) Analysis->RawData CalCurve Generate Standard Curve RawData->CalCurve Quantify Quantify Concentration in Sample RawData->Quantify CalCurve->Quantify Result Final Concentration Quantify->Result

Caption: General experimental workflow for the quantification of this compound or released GABA.

References

Application Notes and Protocols for In Vivo Delivery and Uncaging of DPNI-GABA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of DPNI-caged GABA, a photoactivatable compound designed for the precise spatiotemporal release of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). This technology is a powerful tool for investigating the function of GABAergic circuits, the distribution and properties of GABA receptors, and for selectively silencing neuronal activity in living organisms.

Introduction to DPNI-GABA

This compound is a "caged" neurotransmitter, where the GABA molecule is rendered biologically inactive by a photolabile protecting group, in this case, a dinitrophenylindoline (DPNI) group. Upon illumination with light of a specific wavelength, the "cage" is cleaved, releasing active GABA with high spatial and temporal precision. This technique offers significant advantages over traditional methods of GABA application, such as electrical stimulation or pharmacological infusion, by allowing for targeted, cell-specific modulation of inhibitory neurotransmission. This compound is particularly well-suited for fast kinetic studies at GABAA receptors and can be used to mimic synaptic activation.[1]

Principle of Two-Photon Uncaging

Two-photon excitation provides a significant advantage for in vivo applications. By using a focused, high-intensity infrared laser, two photons are simultaneously absorbed by the DPNI cage, providing the energy required for photolysis. This non-linear process confines the uncaging event to a tiny focal volume (on the order of micrometers), offering exceptional three-dimensional resolution and minimizing off-target effects and tissue damage.[2][3][4] This precision allows for the functional mapping of GABAA receptors on subcellular compartments like dendrites and even individual synapses.[1][2]

Core Applications in In Vivo Research

  • High-Resolution Functional Mapping of GABA Receptors: Precisely mapping the location and density of functional GABAA receptors on neuronal dendrites and somata.[1][2]

  • Selective Silencing of Neuronal Activity: Suppressing the firing of single neurons or specific neuronal populations with controlled light application to study their role in neural circuits.[1]

  • Investigation of Synaptic Integration: Studying the inhibitory effects of GABA on synaptic transmission and dendritic signal propagation.[2]

  • Bimodal Control of Neuronal Activity: When used in conjunction with a caged glutamate, this compound allows for both the excitation and inhibition of neurons with different wavelengths of light, providing bidirectional control over neuronal membrane potential.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound, compiled from in vitro and in vivo experimental literature.

Table 1: this compound Concentration and Properties

ParameterValueSource
Typical Bath Concentration (in vitro)0.62 - 1.89 mM[7]
Mean Concentration (in vitro study)1.37 ± 0.16 mM[7]
IC50 for GABAA Receptor Inhibition~0.5 mM[1]
Absorption Coefficient4,229 M⁻¹ cm⁻¹ at 355 nm[7]

Table 2: Two-Photon Uncaging Parameters and Resolution

ParameterValueSource
Laser Spot Size~1 µm[1]
Lateral Spatial Resolution~2 µm[1]
Focal (Axial) Spatial Resolution~7.5 µm[1]
Wavelength for Two-Photon Excitation~720 nm (for nitroindolinyl cages)[2][6]
Laser Power (example for MNI-glutamate)12 mW[4]
Pulse Duration (example for MNI-glutamate)0.6 ms[4]

Experimental Protocols

Protocol for In Vivo Two-Photon Uncaging of this compound in the Neocortex

This protocol is a generalized methodology based on established in vivo two-photon uncaging techniques for caged compounds.[4] Researchers should adapt the specific parameters to their experimental setup and animal model.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (ACSF)

  • Anesthetic agent (e.g., isoflurane)

  • Surgical tools for craniotomy

  • Two-photon microscope with a tunable femtosecond laser

  • Whole-cell patch-clamp recording setup (optional, for electrophysiological monitoring)

  • Animal model (e.g., adult mouse)

Procedure:

  • Animal Preparation:

    • Anesthetize the animal and mount it in a stereotaxic frame.

    • Perform a craniotomy over the brain region of interest (e.g., somatosensory cortex).

    • Carefully remove the dura mater to expose the cortical surface.

    • Create a chamber over the craniotomy (e.g., with dental acrylic) to hold the ACSF and this compound solution.

  • Application of this compound:

    • Prepare a solution of this compound in ACSF at the desired concentration (e.g., 1-2 mM).

    • Apply the this compound solution to the surface of the exposed brain within the chamber.

    • Allow for diffusion into the brain tissue. A waiting period of at least 20 minutes is recommended to ensure sufficient penetration to depths of up to 200 µm.[4]

  • Two-Photon Uncaging and Data Acquisition:

    • Position the animal under the two-photon microscope objective.

    • If performing electrophysiological recordings, obtain a whole-cell patch-clamp recording from a target neuron in the region of interest.

    • Identify the target subcellular structure (e.g., a dendritic segment or soma) for uncaging.

    • Tune the laser to the appropriate wavelength for two-photon excitation of the DPNI cage (typically around 720 nm for similar compounds).[2]

    • Apply brief laser pulses (e.g., 0.5 - 10 ms) at a specific power level (e.g., 10-20 mW) to the target location.[4][6]

    • Record the physiological response, such as changes in membrane potential (inhibitory postsynaptic potentials, IPSPs) or suppression of action potential firing.

    • Systematically move the laser spot to map the distribution of functional GABA receptors or to silence different neuronal compartments.

Visualizations

Signaling and Experimental Concepts

GABASignaling cluster_0 Extracellular Space cluster_1 Postsynaptic Neuron DPNI_GABA This compound (Inactive) GABA GABA DPNI_GABA->GABA Two-Photon Laser Pulse GABA_Receptor GABA-A Receptor GABA->GABA_Receptor Binds Cl_Channel Cl- Influx GABA_Receptor->Cl_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_Channel->Hyperpolarization

Caption: Principle of this compound uncaging and subsequent GABAergic inhibition.

ExperimentalWorkflow cluster_animal_prep Animal Preparation cluster_compound_delivery Compound Delivery cluster_uncaging Two-Photon Uncaging & Recording cluster_analysis Data Analysis A1 Anesthesia A2 Craniotomy A1->A2 A3 Creation of Chamber A2->A3 B1 Apply this compound in ACSF to Brain Surface A3->B1 B2 Allow for Diffusion (~20 min) B1->B2 C1 Identify Target Neuron/ Dendrite B2->C1 C2 Deliver Focused Laser Pulses C1->C2 C3 Record Physiological Response (e.g., IPSPs) C2->C3 D1 Map Receptor Distribution or Neuronal Silencing C3->D1 D2 Quantify Inhibitory Effect D1->D2

References

Application Notes and Protocols for DPNI-GABA Uncaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the laser specifications and experimental protocols for the uncaging of DPNI-GABA (DPNI-caged GABA), a critical tool for the precise spatiotemporal control of GABAergic signaling in neuroscience and drug development.

Introduction

This compound is a nitroindoline-based caged compound designed for the rapid and localized release of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) upon photolysis.[1][2] Its favorable properties, including high stability, efficient uncaging, and reduced pharmacological interference compared to other caged GABA compounds, make it an invaluable tool for investigating GABA receptor distribution and function, as well as for selectively silencing neuronal activity.[1][2] This document outlines the optimal laser parameters and detailed experimental procedures for successful this compound uncaging experiments.

Laser Specifications for this compound Uncaging

The choice of laser and its parameters are critical for achieving efficient and spatially precise uncaging of this compound. Both one-photon (1P) and two-photon (2P) excitation can be employed, with 2P excitation offering superior spatial resolution, particularly in the axial dimension.

Table 1: Recommended Laser Specifications for this compound Uncaging

ParameterOne-Photon (1P) UncagingTwo-Photon (2P) UncagingNotes
Wavelength Near-UV or 405 nm[2]720 nm[3][4][5]The choice of wavelength is crucial for efficient excitation of the DPNI caging group. For 2P uncaging, Ti:sapphire lasers are commonly used.
Laser Power Dependent on experimental goals and setup~5-15 mW (at the sample)[5]Power should be minimized to avoid phototoxicity while ensuring effective uncaging. The optimal power needs to be determined empirically for each setup.
Pulse Duration Milliseconds (ms) rangeSub-millisecond to millisecond (ms) rangeShorter pulse durations can improve temporal precision.
Spatial Resolution ~2 µm (lateral) and ~7.5 µm (focal) with a 1 µm laser spot[1][2]~2 µm (axial)[5]Two-photon excitation provides significantly better axial resolution, allowing for more precise targeting of subcellular compartments.

Experimental Protocols

Preparation of this compound Solution
  • Dissolving this compound: Dissolve this compound (Tocris Bioscience) in the extracellular solution to a final concentration of 1 mM.[2]

  • Local Perfusion: For targeted application, locally perfuse the this compound solution through a patch pipette (2-4 µm tip diameter) using a pressure-based application system (e.g., Picospritzer, 10-20 psi).[2] Position the pipette approximately 10-20 µm from the region of interest.[2]

  • Bath Application: Alternatively, this compound can be added directly to the bath solution. The final concentration in the bath can be quantified by spectrophotometry.[2]

Microscope Setup and Laser Alignment

A standard electrophysiology setup combined with a laser scanning microscope is required.

  • Microscope: An upright or inverted microscope equipped for patch-clamp recording and fluorescence imaging.

  • Laser Source: A suitable laser for either 1P or 2P excitation as detailed in Table 1. For 2P uncaging, a Ti:sapphire laser is commonly used.

  • Laser Delivery: The laser beam should be directed through the microscope's optical path and focused to a small spot in the sample plane.

  • Alignment: Precisely align the uncaging laser spot with the target region of interest (e.g., a specific dendrite or soma) using imaging guidance.

This compound Uncaging and Electrophysiological Recording
  • Cell Identification: Identify the target neuron for recording using differential interference contrast (DIC) or fluorescence microscopy.

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp recording from the target neuron to monitor its electrical activity.

  • Laser Stimulation: Deliver laser pulses of appropriate wavelength, power, and duration to the targeted area to uncage GABA.

  • Data Acquisition: Record the resulting postsynaptic currents (PSCs) or changes in membrane potential using an appropriate data acquisition system and software (e.g., Clampex).[2]

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the typical experimental workflow for this compound uncaging and the resulting signaling pathway.

experimental_workflow cluster_prep Preparation cluster_exp Experiment prep_solution Prepare 1 mM this compound Solution load_pipette Load Perfusion Pipette prep_solution->load_pipette position_pipette Position Pipette near Target load_pipette->position_pipette identify_cell Identify Target Neuron position_pipette->identify_cell patch_clamp Establish Whole-Cell Recording identify_cell->patch_clamp align_laser Align Uncaging Laser patch_clamp->align_laser uncage Deliver Laser Pulse(s) align_laser->uncage record Record Electrophysiological Response uncage->record

This compound Uncaging Experimental Workflow.

signaling_pathway cluster_input Stimulus cluster_process Molecular Events cluster_output Cellular Response laser Laser Pulse (e.g., 720 nm) uncaging This compound Photolysis laser->uncaging gaba_release GABA Release uncaging->gaba_release gaba_binding GABA binds to GABA-A Receptor gaba_release->gaba_binding channel_opening Cl- Channel Opening gaba_binding->channel_opening hyperpolarization Membrane Hyperpolarization / Shunting Inhibition channel_opening->hyperpolarization inhibition Inhibition of Neuronal Firing hyperpolarization->inhibition

Signaling Pathway of this compound Uncaging.

Applications

The precise control over GABA release afforded by this compound uncaging enables a wide range of applications in neuroscience research and drug discovery:

  • Mapping GABA Receptor Distribution: High-resolution mapping of functional GABA-A receptors on dendritic and somatic compartments.[1]

  • Investigating Synaptic Integration: Studying the role of inhibitory inputs in shaping neuronal firing patterns and synaptic plasticity.

  • Circuit Analysis: Selectively silencing individual neurons to probe their role within a neural circuit.[1]

  • Drug Screening: Developing assays to screen for compounds that modulate GABAergic signaling.

Conclusion

This compound is a powerful tool for the optical control of inhibition in the nervous system. By following the recommended laser specifications and experimental protocols outlined in these application notes, researchers can achieve reliable and precise uncaging of GABA to advance our understanding of neural circuitry and facilitate the development of novel therapeutics.

References

Application Notes and Protocols for Integrating DPNI-GABA Uncaging with Calcium Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The precise spatial and temporal control of neuronal activity is crucial for understanding the complexities of neural circuits. The integration of photolysis of caged neurotransmitters with functional imaging techniques provides a powerful tool to dissect synaptic transmission and its downstream effects. This application note details the use of DPNI-GABA, a nitroindoline-caged GABA, in conjunction with calcium imaging to investigate GABAergic signaling. This compound offers significant advantages, including high water solubility, efficient photorelease with near-UV and 405 nm light, and importantly, minimal pharmacological interference with GABAᴀ receptors at working concentrations compared to other caged GABA compounds.[1][2][3][4]

This document provides detailed protocols for preparing acute brain slices, applying this compound, and performing simultaneous two-photon uncaging and calcium imaging. The presented methodologies and data will enable researchers to effectively implement this technique to study the role of GABAergic inhibition in various neuronal processes.

Key Advantages of this compound

  • Reduced GABAᴀ Receptor Antagonism: this compound exhibits a much lower affinity for GABAᴀ receptors (IC₅₀ ≈ 0.5 mM) compared to other caged GABA compounds, minimizing alterations of endogenous synaptic transmission.[1][2][3]

  • Fast Photorelease Kinetics: The activation kinetics of GABAᴀ receptors upon this compound photolysis are comparable to synaptic events, allowing for the precise mimicry of physiological GABAergic transmission.[1][2]

  • High Spatial Resolution: Laser-based uncaging of this compound allows for highly localized release of GABA, with a spatial resolution estimated to be around 2 µm laterally and 7.5 µm axially with a 1 µm laser spot.[1][2]

  • Efficient Uncaging: this compound has a quantum yield of approximately 0.085, similar to the widely used MNI-glutamate, ensuring efficient release of GABA upon photostimulation.[3][4]

Data Presentation

Table 1: Properties and Recommended Parameters for this compound
ParameterValueReference
Molecular Weight 499.3 g/mol [5]
Quantum Yield ~0.085[3][4]
Excitation Wavelength Near-UV (355 nm) and 405 nm[1][3][6][7]
GABAᴀ Receptor IC₅₀ ~0.5 mM[1][2][3]
Working Concentration (Bath) 0.62 to 1.89 mM[1]
Working Concentration (Puffer) 1-3 mM[6][7]
Spatial Resolution (Lateral) ~2 µm[1][2]
Spatial Resolution (Axial) ~7.5 µm[1][2]
Table 2: Example Parameters for Combined this compound Uncaging and Calcium Imaging
ParameterExperimental ConditionReference
Preparation Acute brain slices (e.g., hippocampus, cerebellum)[8][9][10][11][12]
Calcium Indicator Genetically Encoded (e.g., GCaMP variants) or Chemical Dyes (e.g., Fluo-4, Oregon Green BAPTA)[13][14][15][16]
This compound Application Bath application or local perfusion via micropipette[1][6][7]
Uncaging Laser Pulsed UV laser (e.g., 355 nm) or 405 nm diode laser[1][6][7]
Imaging System Two-photon laser scanning microscope[17][18][19]
Imaging Laser Wavelength ~920 nm for GCaMP[20]
Uncaging Pulse Duration 0.3 - 1 ms[6][7]
Resulting GABA-evoked Fluorescence Change (Voltage Sensitive Dye) 0.33% to 0.55%[6][7]

Signaling Pathways and Experimental Workflow

GABAergic Signaling Pathway

GABA_Signaling DPNI_GABA This compound (Caged) GABA GABA DPNI_GABA->GABA Photolysis UV_light UV Light (e.g., 355-405 nm) GABA_A_R GABAᴀ Receptor GABA->GABA_A_R Binds to Cl_influx Cl⁻ Influx GABA_A_R->Cl_influx Opens Channel Hyperpolarization Hyperpolarization / Shunting Inhibition Cl_influx->Hyperpolarization Leads to VGCC_block Reduced VGCC Activation Hyperpolarization->VGCC_block Causes Ca_influx Decreased Ca²⁺ Influx VGCC_block->Ca_influx Results in GCaMP GCaMP Fluorescence Ca_influx->GCaMP Affects Fluorescence_change Fluorescence Decrease GCaMP->Fluorescence_change Leads to

Caption: this compound uncaging leads to GABAᴀ receptor activation, resulting in altered intracellular calcium.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis slice_prep Acute Brain Slice Preparation incubation Slice Incubation with this compound slice_prep->incubation gcamp_expression GCaMP Expression (AAV Injection or Transgenic Line) gcamp_expression->incubation imaging_setup Two-Photon Microscope Setup incubation->imaging_setup uncaging Targeted UV Laser Uncaging of this compound imaging_setup->uncaging ca_imaging Simultaneous Calcium Imaging (e.g., 920 nm) uncaging->ca_imaging roi_selection Region of Interest (ROI) Selection ca_imaging->roi_selection fluorescence_quant Quantify ΔF/F Calcium Transients roi_selection->fluorescence_quant data_interpretation Correlate GABA Uncaging with Calcium Dynamics fluorescence_quant->data_interpretation

Caption: Workflow for integrating this compound uncaging with two-photon calcium imaging.

Experimental Protocols

Protocol 1: Acute Brain Slice Preparation

This protocol is adapted for obtaining viable brain slices for electrophysiology and imaging.[8][9][10][11][12]

Materials:

  • Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)

  • Ice-cold slicing solution (artificial cerebrospinal fluid - ACSF) containing (in mM): 124 NaCl, 5 KCl, 1.25 KH₂PO₄, 26 NaHCO₃, 1.3 MgSO₄, 1.2 CaCl₂, 10 Dextrose, and 1 mM kynurenic acid.[9] The solution must be continuously bubbled with 95% O₂ / 5% CO₂ (carbogen).

  • Vibrating microtome (vibratome)

  • Recovery chamber with carbogenated ACSF at 34°C.

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Perform transcardial perfusion with ice-cold, carbogenated slicing solution until the brain is cleared of blood.

  • Rapidly dissect the brain and place it in the ice-cold, carbogenated slicing solution.

  • Mount the brain onto the vibratome stage. The orientation will depend on the brain region of interest.

  • Submerge the brain in the ice-cold, carbogenated slicing solution in the vibratome buffer tray.

  • Cut slices at the desired thickness (typically 250-350 µm).

  • Transfer the slices to a recovery chamber containing carbogenated ACSF at 34°C for at least 30 minutes.

  • After recovery, maintain the slices at room temperature in carbogenated ACSF until use.

Protocol 2: this compound Application and Calcium Imaging

This protocol outlines the procedure for loading cells with a calcium indicator (if not using GECIs), applying this compound, and performing the combined uncaging and imaging experiment.

Materials:

  • Acute brain slices (from Protocol 1)

  • Recording chamber for the microscope

  • Carbogenated ACSF

  • This compound

  • Calcium indicator (if applicable, e.g., Oregon Green BAPTA-1 AM or via patch pipette)

  • Two-photon microscope equipped with:

    • A Ti:Sapphire laser for imaging (e.g., tuned to ~920 nm for GCaMP).

    • An independent UV laser (e.g., 355 nm pulsed laser) or a 405 nm diode laser for uncaging, coupled to the light path.

    • Appropriate dichroic mirrors and filters to separate the imaging and uncaging light paths and the emitted fluorescence.

Procedure:

  • Slice Transfer: Place a brain slice in the recording chamber on the microscope stage and continuously perfuse with carbogenated ACSF.

  • Cell Identification: Identify the target neurons for recording. If using GECIs, identify fluorescently labeled cells.[13][14][15] If using a chemical dye, load the cells either by bolus loading with the AM ester form or via a patch pipette containing the salt form of the dye.

  • This compound Application:

    • Bath Application: Add this compound to the perfusing ACSF to a final concentration of 0.5-1.5 mM.[1]

    • Local Perfusion: For more localized application and to conserve the compound, dissolve this compound (1-3 mM) in ACSF and apply it locally to the area of interest using a puffer micropipette.[6][7]

  • Microscope Setup:

    • Focus on the neuron of interest and select the dendritic or somatic region for uncaging and imaging.

    • Set the imaging laser to the appropriate wavelength for the calcium indicator (e.g., ~920 nm for GCaMP).

    • Configure the uncaging laser to deliver short pulses (e.g., 0.3-1 ms) to a diffraction-limited spot.[6][7]

  • Combined Uncaging and Imaging:

    • Begin acquiring a time-series of fluorescence images (calcium imaging).

    • During the acquisition, trigger the uncaging laser to release GABA at the desired location and time.

    • It is crucial to ensure that the uncaging light does not interfere with the fluorescence detection of the calcium indicator. This can be achieved by using appropriate filter sets and by ensuring the uncaging wavelength is sufficiently separated from the indicator's emission spectrum.[16]

  • Data Acquisition: Record the changes in fluorescence intensity in the region of interest before, during, and after the uncaging event.

  • Data Analysis:

    • Define regions of interest (ROIs) corresponding to the stimulated area and other cellular compartments.

    • Calculate the change in fluorescence relative to the baseline (ΔF/F).

    • Correlate the timing of the GABA uncaging with the observed changes in intracellular calcium concentration.

Conclusion

The combination of this compound photolysis and calcium imaging is a robust and precise method for investigating the functional impact of GABAergic inhibition on neuronal signaling. The protocols and data presented here provide a comprehensive guide for researchers to successfully implement this technique. By leveraging the favorable properties of this compound, scientists can achieve high spatiotemporal resolution in manipulating inhibitory circuits, leading to a deeper understanding of their role in brain function and disease.

References

Troubleshooting & Optimization

troubleshooting DPNI-GABA uncaging efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DPNI-GABA for neurotransmitter uncaging experiments.

Troubleshooting Low Uncaging Efficiency

Low or inefficient uncaging of this compound can manifest as weak or absent physiological responses. The following sections provide a step-by-step guide to identify and resolve common issues.

Initial Checks & Parameter Optimization

Question: My uncaging experiment is yielding no or a very weak response. Where should I start troubleshooting?

Answer: Begin by verifying your core experimental parameters. Low uncaging efficiency is often due to suboptimal settings for the this compound concentration, laser power, or laser wavelength.

1. This compound Concentration: Ensure you are using an appropriate concentration. For many applications, a concentration in the range of 0.5 mM to 2 mM is effective.[1][2] However, be aware that this compound can exhibit antagonistic effects on GABA-A receptors at higher concentrations, with an IC50 of approximately 0.5 mM.[2] If you suspect receptor blockade, consider reducing the concentration. For some applications, concentrations as low as 100 µM have been used to minimize interference with GABA-A receptors.[1]

2. Laser Power and Duration: The amount of uncaged GABA is directly related to the intensity and duration of the light pulse.[1][2] If you are observing a weak response, cautiously increase the laser power or the duration of the laser pulse. It is crucial to find a balance, as excessive power can lead to phototoxicity.

3. Laser Wavelength: this compound is efficiently photolysed by near-UV light.[1] Wavelengths around 355 nm are commonly used.[1] For two-photon (2P) uncaging, wavelengths in the range of 720 nm have been utilized with other similar caged compounds, though this compound's 2P cross-section is not as well characterized as some alternatives.

The following table summarizes key photochemical properties and recommended starting parameters for this compound uncaging experiments.

ParameterValue/RangeNotes
Quantum Yield (Φ) 0.085This value indicates the efficiency of converting an absorbed photon into a photochemical reaction.
Excitation Wavelength (1P) near-UV, 405 nmEfficient photorelease is achieved at these wavelengths.
Working Concentration 0.1 - 2 mMStart in the mid-range and optimize based on response and potential for receptor antagonism.[1]
GABA-A Receptor IC50 ~0.5 mMBe mindful of potential antagonism at concentrations at or above this value.[2]
Solution and Compound Integrity

Question: I've optimized my laser and concentration settings, but the uncaging efficiency is still poor. What else could be the issue?

Answer: Problems with the this compound solution itself can be a significant factor. Proper preparation and storage are critical for maintaining the compound's efficacy.

1. Solubility and Preparation: this compound is highly water-soluble.[1] However, to achieve higher concentrations, gentle warming (e.g., to 37°C) and sonication may be necessary. Ensure the compound is fully dissolved in your experimental buffer.

2. Storage and Stability: Stock solutions of this compound should be stored at -20°C, where they can be stable for several months.[1] Avoid repeated freeze-thaw cycles by preparing aliquots. When preparing for an experiment, it is recommended to use a freshly thawed or prepared solution.

The following table provides a quick reference for the preparation and storage of this compound solutions.

ParameterRecommendationRationale
Solvent Aqueous buffers (e.g., ACSF)This compound is highly water-soluble.
Solubility Soluble to 2 mM in water with gentle warming.Ensures the compound is fully in solution for accurate concentration.
Stock Solution Storage -20°C in aliquotsPrevents degradation from repeated freeze-thaw cycles and ensures long-term stability.
Working Solution Prepare fresh for each experimentMinimizes the risk of degradation at room temperature or in experimental conditions.
Experimental Setup and Biological Preparation

Question: My parameters and solution seem correct, but I am still not getting the expected results. Are there other factors to consider?

Answer: If the compound and illumination are optimized, consider factors related to your experimental setup and the health of your biological sample.

1. Light Path and Focus: Ensure that your laser path is properly aligned and focused on the area of interest. Any obstruction or misalignment will significantly reduce the power density at the sample, leading to inefficient uncaging. For two-photon microscopy, precise focusing is even more critical to achieve the necessary photon density for uncaging.

2. Tissue Penetration: When working with tissue slices or in vivo, the depth of your target will affect the amount of light that reaches it due to scattering and absorption. You may need to increase your laser power to compensate for signal loss at deeper locations.

3. Health of the Biological Preparation: The physiological response to uncaged GABA depends on the health and responsiveness of the cells or tissue being studied. Ensure that your preparation is healthy and that GABA receptors are functional. You can test the responsiveness of your system by applying GABA directly through a puffer pipette.

4. Phototoxicity: High laser power or prolonged exposure can lead to photodamage, which can compromise cell health and reduce the responsiveness to uncaged neurotransmitters. If you suspect phototoxicity (e.g., changes in cell morphology, irreversible changes in baseline recordings), reduce the laser power and/or duration. It is often a trade-off between uncaging efficiency and phototoxicity.

Signaling Pathways and Experimental Workflow Diagrams

To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.

DPNI_GABA_Uncaging_Reaction This compound This compound Uncaged GABA Uncaged GABA This compound->Uncaged GABA Photolysis Byproducts Byproducts This compound->Byproducts Light (hv) Light (hv) Light (hv)->this compound Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition A Prepare this compound Solution C Apply this compound A->C B Prepare Biological Sample B->C D Position Laser C->D E Deliver Light Pulse D->E F Record Physiological Response E->F Troubleshooting_Flowchart Start Low/No Uncaging Response CheckParams Check Core Parameters: - this compound Concentration - Laser Power & Duration - Wavelength Start->CheckParams ParamsOK Parameters Optimal? CheckParams->ParamsOK CheckSolution Check Solution Integrity: - Freshly Prepared? - Fully Dissolved? - Stored Correctly? ParamsOK->CheckSolution Yes AdjustParams Adjust Parameters: - Increase Power/Duration - Optimize Concentration ParamsOK->AdjustParams No SolutionOK Solution OK? CheckSolution->SolutionOK CheckSetup Check Experimental Setup: - Laser Alignment & Focus - Tissue Penetration Depth - Cell Health SolutionOK->CheckSetup Yes RemakeSolution Remake this compound Solution SolutionOK->RemakeSolution No SetupOK Setup OK? CheckSetup->SetupOK OptimizeSetup Optimize Setup: - Re-align Laser - Check Cell Viability SetupOK->OptimizeSetup No Success Problem Resolved SetupOK->Success Yes AdjustParams->Success RemakeSolution->Success OptimizeSetup->Success

References

Optimizing DPNI-GABA Concentration for Neurobiological Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of DPNI-GABA for various experimental applications. This compound is a nitroindoline-caged GABA used for the light-induced release of GABA, enabling precise spatial and temporal control of GABAergic inhibition.[1][2] This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in my experiments?

The optimal concentration of this compound is highly dependent on the specific application. For mimicking synaptic activation of GABA-A receptors, a concentration of around 1 mM is often used, as it has been shown to produce receptor activation kinetics comparable to synaptic events with minimal pharmacological interference.[1][3] For experiments aimed at silencing neuronal spiking, lower concentrations can be effective when photorelease is restricted to the somatic area.[1][2]

Q2: I am observing a reduction in my baseline GABA-evoked responses after applying this compound. What could be the cause?

This compound can exhibit a low-affinity antagonistic effect on GABA-A receptors at higher concentrations.[1][2] The reported IC50 for this inhibition is approximately 0.5 mM.[1][2][4] If you are observing a significant reduction in your baseline responses, consider lowering the this compound concentration.

Q3: How can I be sure that the observed inhibitory effects are from uncaged GABA and not from the this compound compound itself?

To confirm that the observed effects are due to the photolysis of this compound, it is crucial to perform control experiments. This includes recording from the cell or circuit of interest in the presence of this compound without light application. No significant change in activity should be observed. Additionally, applying light in the absence of this compound should not elicit any response.

Q4: What is the best way to prepare and dissolve this compound?

This compound is highly water-soluble.[5][6] For stock solutions, it can be dissolved in water with gentle warming to achieve a concentration of up to 2 mM.[5] Always refer to the batch-specific molecular weight on the product vial for precise calculations.[5] It is recommended to store stock solutions at -20°C.[5][7]

Q5: What are the photochemical properties of this compound I should be aware of?

This compound has photochemical properties similar to MNI-glutamate, with a quantum yield of approximately 0.085.[5][6] It exhibits efficient photorelease at near-UV and 405 nm wavelengths.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Sub-optimal GABAergic inhibition upon uncaging Insufficient this compound concentration.Gradually increase the this compound concentration in your bath solution. Monitor for any antagonistic effects on baseline GABA responses.
Inefficient photolysis.Ensure your light source is providing sufficient power at the optimal wavelength for this compound uncaging (near-UV to 405 nm). Check the alignment and focus of your light path.
Significant antagonism of GABA-A receptors This compound concentration is too high.Reduce the concentration of this compound. The IC50 for GABA-A receptor inhibition is around 0.5 mM.[1][2][4]
Observed cytotoxicity While this compound is designed to minimize pharmacological interference, high concentrations or prolonged exposure could potentially lead to off-target effects or cytotoxicity.Use the lowest effective concentration of this compound and minimize the duration of the experiment. Consider performing control experiments to assess cell viability.
Variability in experimental results Inconsistent this compound concentration.Prepare fresh dilutions from a carefully prepared and stored stock solution for each experiment. Quantify the final concentration using spectrophotometry if possible.[2]
Fluctuation in light source power.Monitor and stabilize the output of your laser or other light source to ensure consistent uncaging across experiments.

Experimental Protocols & Visualizations

General Experimental Workflow for this compound Uncaging

The following diagram outlines a typical workflow for an experiment involving this compound uncaging.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare this compound Stock Solution prep_experimental Prepare Experimental Solution (e.g., ACSF) prep_solution->prep_experimental apply_dpni Bath Apply this compound Solution prep_experimental->apply_dpni record_baseline Record Baseline Neuronal Activity apply_dpni->record_baseline uncage Deliver Light Pulse (e.g., Laser) record_baseline->uncage record_response Record Post-Uncaging Response uncage->record_response analyze_data Analyze Electrophysiological or Imaging Data record_response->analyze_data control_exp Perform Control Experiments analyze_data->control_exp

A generalized workflow for this compound uncaging experiments.
Signaling Pathway of this compound Action

The diagram below illustrates the mechanism of action of this compound, from its inert state to the activation of post-synaptic GABA-A receptors upon photolysis.

G DPNI_GABA This compound (Inactive) GABA GABA (Active) DPNI_GABA->GABA Photolysis Light Light (e.g., 405 nm) GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Inhibition Neuronal Inhibition (Hyperpolarization) GABA_A_Receptor->Inhibition Activates

Mechanism of light-activated neuronal inhibition by this compound.

This guide provides a foundational understanding for optimizing this compound concentrations. For novel experimental paradigms, empirical determination of the optimal concentration will be necessary. Always consult the latest literature and manufacturer's guidelines for the most up-to-date information.

References

DPNI-GABA solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DPNI-GABA. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

This compound is characterized as being highly soluble in water.[1][2][3][4] For experimental use, it is recommended to dissolve this compound in water, with gentle warming if necessary, to achieve a concentration of up to 2 mM.[1]

Q2: What are the recommended storage conditions for this compound?

Both the solid compound and stock solutions of this compound should be stored at -20°C.[1][2][3][5]

Q3: How stable are this compound stock solutions?

Once dissolved, it is advisable to prepare single-use aliquots to minimize freeze-thaw cycles, which can compromise the stability of the compound.[2] For longer-term storage, aliquots can be stored at -80°C and are expected to be stable for up to 6 months.[2] If stored at -20°C, the stock solution should be used within one month.[2]

Q4: At what wavelengths is the photorelease of GABA from this compound most efficient?

The photorelease of GABA from this compound is efficient at near-UV and 405 nm wavelengths.[1][2][3][4]

Q5: Does this compound have any pharmacological activity on its own?

This compound has been designed to minimize the pharmacological interference commonly associated with caged GABA compounds.[2][6] However, at higher concentrations, it can act as a weak antagonist at GABAa receptors, with an IC50 of approximately 0.5 mM.[2][6]

Troubleshooting Guides

Issue 1: this compound Precipitation in Solution

If you observe precipitation of this compound in your aqueous solution, consider the following troubleshooting steps:

  • Concentration Check: Ensure that the concentration of your solution does not exceed the recommended 2 mM solubility limit in water.[1]

  • Gentle Warming: Try gently warming the solution while mixing to aid dissolution.

  • pH of Solution: Although not explicitly stated in the provided literature, the pH of your buffer can influence the solubility of many compounds. Ensure your experimental buffer has a physiological pH.

Issue 2: Inconsistent or No Effect After Photorelease

If you are not observing the expected physiological effects after light application, this could be due to several factors:

  • Light Source Wavelength and Power: Verify that your light source is emitting at a wavelength close to the optimal range for this compound uncaging (near-UV to 405 nm) and that the power is sufficient.[1][2][3][4]

  • Solution Integrity: The this compound stock solution may have degraded. This can occur with multiple freeze-thaw cycles or if the solution was not stored properly at -20°C or -80°C.[2] It is recommended to use fresh aliquots for your experiments.

  • Compound Concentration: The concentration of this compound in your experimental setup might be too low for effective uncaging and eliciting a response.

Issue 3: Observed Antagonistic Effects

If you suspect that this compound is blocking GABAa receptors in your preparation, consider the following:

  • Concentration Reduction: The antagonistic effect of this compound is concentration-dependent, with an IC50 of around 0.5 mM.[2][6] Try reducing the concentration of this compound in your experiments.

  • Control Experiments: Perform control experiments where you apply this compound without photolysis to observe any baseline changes in neuronal activity.

Quantitative Data Summary

Table 1: Solubility and Storage of this compound

ParameterValueSource
Solubility in Water Up to 2 mM (with gentle warming)[1]
Recommended Storage Temperature -20°C[1][2][3][5]
Stock Solution Stability at -20°C Use within 1 month[2]
Stock Solution Stability at -80°C Use within 6 months[2]

Table 2: Photochemical and Pharmacological Properties of this compound

ParameterValueSource
Optimal Photorelease Wavelengths Near-UV and 405 nm[1][2][3][4]
Quantum Yield 0.085[1][2][4]
GABAa Receptor Antagonism (IC50) ~0.5 mM[2][6]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Bring the vial of this compound powder to room temperature before opening.

  • To prepare a 2 mM stock solution, add the appropriate volume of sterile, deionized water. For example, to a 1 mg vial of this compound (M.Wt: 499.3 g/mol ), add approximately 1.0014 mL of water.

  • Vortex briefly to mix. If necessary, gently warm the solution to aid dissolution.

  • Once fully dissolved, create single-use aliquots of the stock solution.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Visualizations

GABAa_Signaling_Pathway cluster_0 Photorelease of GABA cluster_1 GABAa Receptor Activation DPNI_GABA This compound GABA GABA DPNI_GABA->GABA DPNI_cage Inactive Cage DPNI_GABA->DPNI_cage Light Light (UV/405nm) Light->DPNI_GABA Uncaging GABAaR GABAa Receptor GABA->GABAaR Binds to Cl_influx Cl- Influx GABAaR->Cl_influx Opens Channel Hyperpolarization Hyperpolarization / Shunting Inhibition Cl_influx->Hyperpolarization Leads to

Caption: Signaling pathway of photoreleased GABA from this compound and subsequent GABAa receptor activation.

Troubleshooting_Workflow Start Experiment Shows No Effect Check_Light Verify Wavelength and Power of Light Source Start->Check_Light Check_Solution Prepare Fresh this compound Solution Check_Light->Check_Solution Light Source OK End Re-evaluate Experimental Design Check_Light->End Light Source Not Optimal Degradation_Suspected Solution Degradation Likely Check_Solution->Degradation_Suspected Issue Persists Check_Solution->End Issue Resolved Check_Concentration Increase this compound Concentration Concentration_Issue Concentration May Be Too Low Check_Concentration->Concentration_Issue Issue Persists Check_Concentration->End Issue Resolved Degradation_Suspected->Check_Concentration Concentration_Issue->End

Caption: Troubleshooting workflow for experiments where no effect is observed after this compound photorelease.

References

improving spatial resolution of DPNI-GABA uncaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DPNI-GABA uncaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your experiments and achieve the highest possible spatial resolution.

Troubleshooting Guide

This guide addresses common issues encountered during this compound uncaging experiments that can affect spatial resolution.

Problem Potential Cause Suggested Solution
Poor Spatial Resolution (Lateral > 2-3 µm) Laser spot size is too large. Ensure the laser is properly focused and aligned. For two-photon microscopy, underfilling the back aperture of the objective can increase the spot size; ensure it is slightly overfilled.
Scattering of one-photon light in deep tissue. For imaging deeper than ~100 µm in scattering tissue like brain slices, switch to two-photon uncaging, which inherently provides better optical sectioning.[1]
High concentration of this compound leading to diffuse activation. Lower the concentration of this compound. While concentrations up to 1 mM show minimal receptor antagonism, lower concentrations can help restrict the effective uncaging volume.[1][2]
Poor Axial (Focal) Resolution (> 8 µm) Using one-photon (1P) uncaging. One-photon excitation has inherently poor axial resolution. Switch to two-photon (2P) uncaging for significantly improved confinement in the z-axis. The axial resolution for 2P uncaging can be around 2 µm.[3][4]
Spherical aberrations. This is a major issue, especially when focusing deep into a sample with a refractive index mismatch between the immersion medium and the tissue.[5][6] Use an objective with a correction collar and carefully adjust it to minimize aberrations. For advanced correction, consider using adaptive optics like a spatial light modulator or a deformable mirror.[6][7]
Inconsistent or No Uncaging Response Incorrect laser wavelength or power. For two-photon uncaging of nitroindoline compounds like this compound, a wavelength around 720 nm is typically effective.[8] Ensure sufficient laser power is reaching the sample, but avoid excessive power which can cause photodamage.
Pharmacological block of GABAA receptors. Although this compound has a lower affinity for GABAA receptors compared to other caged compounds, high concentrations (~0.5 mM IC50) can still cause some inhibition.[1][2] If you suspect antagonism, reduce the this compound concentration.
Degradation of the this compound compound. Ensure the stock solution is stored correctly (e.g., frozen at an acidic pH) and that the working solution is fresh. Some caged compounds can hydrolyze at physiological pH.[9]
Photodamage to the Tissue Laser power is too high or exposure is too long. Reduce the laser power to the minimum required for a reliable response. Use short laser pulses (e.g., 0.5 - 2 ms).[8] The low power requirements for 2P uncaging of some caged GABA compounds help to avoid photodamage.[3]

Frequently Asked Questions (FAQs)

Q1: What is the expected spatial resolution for this compound uncaging?

A1: The spatial resolution is highly dependent on the experimental setup, particularly whether you are using one-photon or two-photon excitation.

  • One-Photon (1P) Uncaging: With a 1 µm laser spot, the resolution is estimated to be approximately 2 µm laterally and 7.5 µm axially (focally) .[1][2]

  • Two-Photon (2P) Uncaging: While data for this compound is limited, similar dinitroindolinyl caged GABA compounds (like CDNI-GABA) can achieve an axial resolution of about 2 µm , which is near the diffraction limit.[3][4] The lateral resolution for 2P uncaging can be well under 1 µm.[10]

Q2: How does two-photon (2P) uncaging improve spatial resolution compared to one-photon (1P)?

A2: Two-photon excitation is a nonlinear process where two photons must arrive nearly simultaneously to excite the caging molecule. This excitation is inherently confined to the tiny, high-intensity focal volume of the laser, drastically reducing out-of-focus uncaging. This provides excellent optical sectioning and significantly improves axial (z-axis) resolution, which is critical for mapping receptors in 3D.[3]

Q3: My resolution degrades when I focus deeper into the brain slice. Why is this happening and how can I fix it?

A3: This is most likely due to spherical aberration , which occurs because of a refractive index mismatch between your objective's immersion fluid (e.g., water) and the biological tissue.[5][6] As you focus deeper, the aberration worsens, broadening the focal spot and reducing both resolution and signal intensity.[5][6]

  • Simple Fix: Use an objective with a correction collar designed to compensate for these mismatches.

  • Advanced Fix: Employ adaptive optics , such as a spatial light modulator (SLM) or deformable mirror, to pre-shape the wavefront of the laser and actively correct for the aberrations in real-time.[6][7][11]

Q4: What concentration of this compound should I use?

A4: this compound is designed to have lower pharmacological interference than previous caged GABA compounds.[1][2]

  • For many applications, a concentration of 1 mM can be used without significantly affecting the kinetics of GABAA receptor activation.[1][2]

  • However, this compound does have an IC50 of approximately 0.5 mM for GABAA receptor inhibition.[2] If you are concerned about antagonism or want to ensure the most localized release, using a lower concentration is advisable.

Q5: Can I perform two-color uncaging with this compound and a caged glutamate?

A5: Yes, this is a powerful technique for studying the interplay of excitation and inhibition. Success depends on using caged compounds with sufficiently separated two-photon absorption spectra.

  • Nitroindoline-caged compounds (like this compound and MNI-Glutamate) are typically uncaged with 2P excitation around 720-730 nm .[8][9]

  • To achieve independent uncaging, you need a caged compound for the second neurotransmitter that is efficiently excited at a different wavelength. For example, a coumarin-based caged GABA (like DEAC450-GABA) can be uncaged at 900 nm while being relatively insensitive at 720 nm, allowing for orthogonal control when paired with a caged glutamate like CDNI-Glu at 720 nm.[8][12]

Key Experimental Parameters

The following table summarizes key quantitative data for this compound and related compounds used in high-resolution uncaging experiments.

ParameterThis compound (1P)CDNI-GABA (2P)Two-Color Uncaging System
Excitation Wavelength Near-UV / 405 nm[1]~720 nm[3]Glu: ~720 nm; GABA: ~830-900 nm[8][12]
Typical Concentration 100 µM - 1 mM[1]0.4 - 1.35 mM[3]Glu: ~1-2 mM; GABA: ~0.6-4 mM[8][9]
Achieved Lateral Resolution ~2 µm[1][2]~0.6-0.8 µm[10]Subcellular / Single spine[8]
Achieved Axial Resolution ~7.5 µm[1][2]~2 µm[3][4]~3 µm (for DEAC450-GABA at 900 nm)[12]
Laser Pulse Duration Varies (Flash lamp or CW laser)0.5 - 2 ms[8]1 - 9 ms[8]
GABAAR Antagonism (IC50) ~0.5 mM[2]Reduces current by 22% at 0.4 mM[3]Varies by compound[9]

Diagrams and Workflows

Logical Workflow for Troubleshooting Poor Spatial Resolution

TroubleshootingWorkflow Start Start: Poor Spatial Resolution Observed CheckSystem 1. Check Excitation Method Start->CheckSystem OneP One-Photon System CheckSystem->OneP 1P TwoP Two-Photon System CheckSystem->TwoP 2P CheckDepth Working deep (>100um) in scattering tissue? OneP->CheckDepth CheckAberrations 2. Check for Spherical Aberrations TwoP->CheckAberrations SwitchTo2P Solution: Switch to Two-Photon Uncaging for better optical sectioning. CheckDepth->SwitchTo2P Yes Optimize1P Optimize 1P: Check laser focus and this compound concentration. CheckDepth->Optimize1P No End Resolution Improved SwitchTo2P->End Optimize1P->End UseCollar Solution: Adjust objective correction collar. CheckAberrations->UseCollar Yes CheckParams 3. Optimize Laser & Compound Parameters CheckAberrations->CheckParams No / Already Corrected UseAO Advanced Solution: Use Adaptive Optics (SLM/DM). UseCollar->UseAO UseAO->CheckParams CheckParams->End

Caption: A step-by-step workflow for diagnosing and fixing poor spatial resolution in uncaging experiments.

Experimental Workflow for 2P Receptor Mapping

MappingWorkflow Prep 1. Prepare Slice & Patch Neuron (Load with fluorescent dye) ApplyCaged 2. Bath Apply this compound (e.g., 0.5 - 1 mM) Prep->ApplyCaged ImageNeuron 3. Acquire 2P Fluorescence Image (Identify dendrites, spines) ApplyCaged->ImageNeuron DefineROI 4. Define 3D Region of Interest (ROI) (e.g., a dendritic segment) ImageNeuron->DefineROI ScanAndUncage 5. Scan Laser (720 nm) to Uncage at each voxel within ROI DefineROI->ScanAndUncage RecordCurrent 6. Record Postsynaptic Current (Voltage-clamp) at each point ScanAndUncage->RecordCurrent Synchronize GenerateMap 7. Generate 3D Functional Map (Correlate current amplitude with location) RecordCurrent->GenerateMap Analyze 8. Analyze Receptor Distribution GenerateMap->Analyze

Caption: Workflow for high-resolution 3D mapping of GABA receptors using two-photon uncaging.

Signaling Pathway for Two-Color Uncaging

TwoColorPathway cluster_light Light Input cluster_compound Caged Compounds cluster_receptor Neuronal Response Light1 720 nm 2P Laser CagedGlu Caged Glutamate (e.g., CDNI-Glu) Light1->CagedGlu Uncages Light2 900 nm 2P Laser CagedGABA Caged GABA (e.g., DEAC450-GABA) Light2->CagedGABA Uncages GluR Activate AMPA/NMDA Receptors CagedGlu->GluR GABAR Activate GABAA Receptors CagedGABA->GABAR EPSP Excitatory Postsynaptic Potential (EPSP) GluR->EPSP IPSP Inhibitory Postsynaptic Potential (IPSP) GABAR->IPSP Integration Synaptic Integration EPSP->Integration IPSP->Integration

Caption: Diagram showing independent control of excitatory and inhibitory pathways via two-color uncaging.

References

DPNI-GABA In Vivo Application Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vivo application of DPNI-GABA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for in vivo studies?

This compound is a "caged" form of the neurotransmitter GABA. The DPNI (1-(2-nitrophenyl)ethyl) caging group renders the GABA molecule biologically inactive. Upon photolysis with a specific wavelength of light, the caging group is cleaved, releasing active GABA with high spatial and temporal precision. This property makes this compound a valuable tool for investigating the function of GABAergic circuits, mapping GABA receptor distribution, and studying synaptic integration in living animals.[1][2]

Q2: What are the key advantages of this compound over other caged GABA compounds for in vivo applications?

This compound offers several advantages:

  • Reduced Pharmacological Interference: Compared to some other caged GABA compounds, this compound has a lower affinity for GABA-A receptors, minimizing unwanted receptor blockade before uncaging.[1]

  • Fast Kinetics: The release of GABA from this compound is rapid, allowing for the mimicking of fast synaptic events.[1]

  • High Spatial Resolution: The use of focused laser light for uncaging allows for the precise targeting of specific neuronal compartments, such as dendrites or even single spines.[1]

Q3: What are the general challenges associated with the in vivo application of caged compounds like this compound?

Researchers may encounter several challenges when using caged compounds in vivo:

  • Delivery and Distribution: Achieving a homogenous and known concentration of the caged compound in deep brain tissue can be difficult.[3]

  • Off-Target Effects: High concentrations of caged compounds, including this compound, can sometimes lead to non-specific effects, such as blockade of GABA-A receptors.[4]

  • Phototoxicity: High-intensity light required for uncaging can potentially cause tissue damage.

  • Measurement and Calibration: Accurately measuring the concentration of the uncaged neurotransmitter at the target site in real-time is challenging.[5][6]

Troubleshooting Guide

Issue 1: Low or No Uncaging-Evoked Response

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inadequate Light Power or Incorrect Wavelength Ensure the laser is tuned to the optimal wavelength for this compound photolysis. Check and calibrate the laser power at the sample plane. Increase laser power incrementally, being mindful of potential photodamage.
Suboptimal this compound Concentration Verify the final concentration of your this compound solution. The effective concentration in the tissue may be lower than in the application solution due to diffusion barriers. Consider increasing the application concentration. Bath concentrations have been reported in the range of 0.62 to 1.89 mM.[2]
Incorrect Focal Plane Carefully adjust the focal plane of the objective to ensure the laser spot is precisely targeted to the neuronal structure of interest.
Degradation of this compound Prepare fresh solutions of this compound for each experiment. Protect the solution from light and store it appropriately.
Issue 2: High Background Activity or Non-Specific Effects

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Pharmacological Blockade by this compound High concentrations of this compound can inhibit GABA-A receptors.[1] Reduce the concentration of this compound to the lowest effective level. Perform control experiments to assess the effect of the caged compound alone (without photolysis) on neuronal activity.
Spontaneous Uncaging Protect the preparation from ambient light to prevent premature uncaging of this compound.
Off-Target Neuronal Activation Refine the spatial targeting of the uncaging laser to a smaller, more specific area to avoid activating neighboring cells or pathways.
Issue 3: Inconsistent or Variable Responses

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inhomogeneous Distribution of this compound Allow sufficient time for the this compound to diffuse into the tissue after application. For deeper structures, intra-ventricular application may be considered to achieve a more uniform distribution.[3]
Tissue Movement Ensure the stability of the animal preparation to minimize movement artifacts. Use appropriate head-fixation techniques.
Fluctuations in Laser Power Regularly check the stability of the laser output.

Experimental Protocols

Protocol 1: In Vivo Two-Photon Uncaging of this compound

This protocol provides a general framework. Specific parameters will need to be optimized for your experimental setup and biological question.

  • Animal Preparation: Anesthetize the animal and perform a craniotomy over the brain region of interest. Secure the animal in a stereotaxic frame.

  • This compound Application: Apply this compound solution to the cortical surface. To validate the methodology, a fluorescent dye with a similar molecular weight can be co-applied to confirm diffusion up to a certain depth.[3]

  • Electrophysiological Recording: Obtain in vivo whole-cell patch-clamp recordings from the target neurons.

  • Two-Photon Imaging and Uncaging:

    • Use a two-photon microscope to visualize the target neuron and surrounding structures.

    • Deliver focused laser pulses at the appropriate wavelength to uncage this compound at specific locations (e.g., dendritic spines).

    • Record the resulting postsynaptic currents (2pIPSCs) or potentials.[4]

  • Data Analysis: Analyze the amplitude, kinetics, and spatial profile of the uncaging-evoked responses.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
GABA-A Receptor Inhibition (IC50) ~0.5 mM[1]
Recommended Bath Concentration Range 0.62 - 1.89 mM[2]
Spatial Resolution (Lateral) ~2 µm[1]
Spatial Resolution (Focal) ~7.5 µm[1]

Visualizations

DPNI_GABA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Animal Preparation (Anesthesia, Craniotomy) DPNI_GABA_App This compound Application (e.g., Cortical Surface) Animal_Prep->DPNI_GABA_App Ephys Electrophysiological Recording DPNI_GABA_App->Ephys Two_Photon Two-Photon Imaging & Uncaging Ephys->Two_Photon Data_Analysis Data Analysis of Uncaging Response Two_Photon->Data_Analysis

Caption: Experimental workflow for in vivo this compound uncaging.

DPNI_GABA_Signaling DPNI_GABA This compound (Inactive) Laser Laser Light DPNI_GABA->Laser Photolysis GABA GABA (Active) Laser->GABA GABA_Receptor GABA-A Receptor GABA->GABA_Receptor Binds to Neuronal_Inhibition Neuronal Inhibition (Hyperpolarization) GABA_Receptor->Neuronal_Inhibition Leads to

Caption: Signaling pathway of this compound photolysis and action.

Troubleshooting_Logic Start No/Low Response Check_Light Check Laser Power & Wavelength Start->Check_Light Check_Conc Optimize this compound Concentration Check_Light->Check_Conc If light is optimal Check_Focus Verify Focal Plane Check_Conc->Check_Focus If concentration is sufficient Response_OK Response Observed Check_Focus->Response_OK If focus is correct

Caption: Troubleshooting logic for low uncaging response.

References

DPNI-GABA Uncaging: A Technical Guide to Avoiding Artifacts

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating common artifacts associated with DPNI-GABA uncaging experiments. The information is presented in a question-and-answer format to directly address specific issues encountered in the laboratory.

Troubleshooting Guide

Q1: My baseline neuronal activity changes after applying this compound, even before uncaging. What is happening and how can I fix it?

A1: This is a common issue and is likely due to the inherent pharmacological activity of the caged compound itself. This compound, like many caged neurotransmitters, can act as an antagonist at GABA-A receptors at concentrations used for uncaging experiments.

Core Issue: this compound has been shown to inhibit GABA-A receptors with an IC50 of approximately 0.5 mM.[1] At typical experimental concentrations, this can lead to a reduction in tonic inhibition and an increase in baseline neuronal excitability, potentially confounding the interpretation of uncaging results.

Solutions:

  • Concentration Optimization: Use the lowest effective concentration of this compound. It is recommended to perform a concentration-response curve to determine the minimal concentration required for a reliable uncaging effect in your specific preparation.

  • Perfusion Strategy: Employ a local perfusion system to apply this compound to the area of interest just before uncaging. This minimizes the exposure time of the entire preparation to the caged compound, reducing the impact on overall network activity.

  • Control Experiments:

    • Pre-Uncaging Baseline: Always record a stable baseline of neuronal activity before and after the application of this compound (but before photolysis) to quantify any changes in spontaneous activity, membrane potential, or input resistance.

    • Vehicle Control: Perfuse the slice with the vehicle solution (e.g., ACSF without this compound) to ensure that the application method itself is not causing the observed changes.

    • Antagonist Co-application: In a separate control experiment, co-apply a known GABA-A receptor antagonist (e.g., bicuculline or picrotoxin) to mimic the effect of this compound's antagonism. This can help to distinguish the effects of GABA-A receptor blockade from the intended effects of GABA uncaging.

Q2: I am observing signs of cell stress or damage (e.g., swelling, blebbing, or irreversible changes in electrophysiological properties) after uncaging. What could be the cause and how can I prevent it?

A2: This is likely due to phototoxicity, which can be caused by the high-energy light required for uncaging, especially when using UV wavelengths.

Core Issue: UV light can generate reactive oxygen species (ROS) and cause direct damage to cellular components, leading to apoptosis or necrosis. Two-photon excitation, while generally less phototoxic than one-photon (UV) excitation, can still cause damage at high laser powers or with prolonged exposure.

Solutions:

  • Minimize Light Exposure:

    • Laser Power: Use the minimum laser power necessary to elicit a physiological response. Determine this by performing a laser power-response curve at the beginning of your experiments.

    • Pulse Duration: Use short laser pulses. For two-photon uncaging, pulse durations in the range of 0.5-2 ms are often sufficient.

    • Inter-stimulus Interval: Allow sufficient time between uncaging events for the tissue to recover.

  • Wavelength Selection: If using a one-photon setup, consider using a caged GABA compound that is sensitive to longer, less energetic wavelengths of light if your experimental design allows. For two-photon uncaging, ensure your laser is tuned to the optimal excitation wavelength for this compound to maximize efficiency and minimize required power.

  • Control Experiments:

    • Light-Only Control: Expose the preparation to the same laser parameters (power, duration, and pattern) in the absence of this compound. This will reveal any direct effects of the light on neuronal health and activity.

    • Post-Uncaging Monitoring: Monitor the health of the targeted cell and surrounding tissue for an extended period after the uncaging experiment to check for delayed signs of phototoxicity.

Q3: The uncaging-evoked responses are inconsistent or have a slow time course. What factors could be contributing to this variability?

A3: Several factors can influence the kinetics and reliability of uncaging-evoked responses.

Core Issue: The concentration of uncaged GABA at the receptor is dependent on the diffusion of the caged compound, the efficiency of the photolysis reaction, and the subsequent diffusion of the released GABA.

Solutions:

  • Stable Perfusion: Ensure a stable and consistent flow rate of the this compound containing solution to maintain a steady concentration in the tissue.

  • Focusing and Targeting: Precise focusing of the uncaging laser spot is critical. Small changes in the focal plane can lead to significant differences in the amount of uncaged GABA. Use high-resolution imaging to accurately target the desired cellular compartment.

  • Re-evaluation of Uncaging Parameters: The kinetics of the uncaging response can be influenced by the laser pulse duration. Longer pulses can create a larger "cloud" of uncaged GABA, which may lead to slower response kinetics. Experiment with shorter pulse durations to mimic synaptic-like events more closely.

  • Compound Stability: Ensure the this compound solution is fresh and has been stored correctly to prevent degradation.

Frequently Asked Questions (FAQs)

Q: What are the photolysis byproducts of this compound and are they known to be biologically active?

A: The photolysis of nitroindoline-based caged compounds like this compound results in the release of GABA and a nitroso-ketone byproduct. While specific studies on the biological activity of the DPNI byproduct are limited, it is a general concern in uncaging experiments that byproducts could have off-target effects. For some other caged compounds, byproducts have been shown to alter receptor function. It is therefore crucial to perform control experiments to rule out any confounding effects.

Q: How does this compound compare to other caged GABA compounds?

A: this compound was developed to have a lower affinity for GABA-A receptors compared to some earlier caged GABA compounds, making it a better choice for experiments where minimizing receptor antagonism is critical. However, other compounds like RuBi-GABA (sensitive to visible light) and CDNI-GABA (high two-photon cross-section) offer different advantages. The choice of caged compound should be based on the specific requirements of the experiment, such as the desired mode of excitation (one-photon vs. two-photon) and the tolerance for GABA-A receptor antagonism.

Q: Can I use this compound for in vivo experiments?

A: While most of the characterization of this compound has been performed in brain slices, its use in vivo is plausible. However, considerations such as compound delivery, light penetration through tissue, and potential systemic effects of the caged compound and its byproducts would need to be carefully addressed and controlled for.

Data Presentation

Table 1: Pharmacological Properties of Selected Caged GABA Compounds

Caged CompoundCaging GroupExcitationGABA-A Receptor Antagonism (IC50)Key AdvantagesKey Disadvantages
This compound Dinitroindolinyl1P (UV) / 2P~0.5 mM[1]Lower GABA-A antagonism than some older compounds.Requires UV light for 1P uncaging; antagonism can still be a factor.
RuBi-GABA Ruthenium-bipyridine1P (Visible) / 2PCan act as an antagonist at µM to mM concentrations.Uncaged with visible light, reducing phototoxicity.Byproducts can have off-target effects; can be antagonistic.
CDNI-GABA Carboxymethoxy-dinitroindolinyl2PCan inhibit GABA-A receptors at concentrations used for 2P uncaging.High two-photon uncaging efficiency.Significant GABA-A receptor antagonism at higher concentrations.
MNI-GABA Methoxy-nitroindolinyl1P (UV) / 2PKnown to be a potent GABA-A receptor antagonist.Well-characterized for two-photon uncaging.Strong GABA-A receptor antagonism.

Experimental Protocols

Protocol 1: Control Experiment to Test for GABA-A Receptor Antagonism of this compound

  • Preparation: Prepare acute brain slices as per your standard protocol.

  • Recording Setup: Obtain a whole-cell patch-clamp recording from a neuron of interest.

  • Baseline Recording: Record spontaneous inhibitory postsynaptic currents (sIPSCs) or miniature inhibitory postsynaptic currents (mIPSCs) in the absence of this compound for a stable baseline period (e.g., 5-10 minutes).

  • This compound Application: Bath-apply this compound at the desired experimental concentration.

  • Test Recording: After the drug has equilibrated, record sIPSCs/mIPSCs for another 5-10 minutes.

  • Washout: Wash out the this compound and record for a final 5-10 minutes to check for reversibility of any effects.

  • Analysis: Compare the frequency and amplitude of sIPSCs/mIPSCs before, during, and after this compound application. A significant decrease in frequency or amplitude during application suggests GABA-A receptor antagonism.

Protocol 2: Control Experiment for Phototoxicity

  • Preparation and Recording: Prepare a brain slice and obtain a whole-cell recording as in Protocol 1.

  • Baseline Health: Monitor the cell's resting membrane potential, input resistance, and spontaneous activity for a stable baseline.

  • Light Application (No Compound): Deliver light stimulation using the same parameters (wavelength, power, duration, pattern) that you would use for uncaging, but in the absence of this compound.

  • Post-Stimulation Monitoring: Continue to monitor the cell's health parameters for an extended period (e.g., 10-20 minutes) after the light stimulation.

  • Analysis: Any significant and irreversible changes in the cell's properties following light application alone indicate phototoxicity.

Visualizations

DPNI_GABA_Uncaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Brain_Slice Brain Slice Preparation Recording Whole-Cell Recording Brain_Slice->Recording DPNI_Solution This compound Solution (Optimize Concentration) Application Local Perfusion of this compound DPNI_Solution->Application Recording->Application Uncaging Photolysis (UV or 2P Laser) Application->Uncaging Response Record Neuronal Response Uncaging->Response Data_Analysis Data Analysis Response->Data_Analysis Antagonism_Ctrl GABA-A Antagonism Control Phototoxicity_Ctrl Phototoxicity Control (Light Only) Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: Experimental workflow for this compound uncaging, including critical control steps.

Artifact_Troubleshooting cluster_artifact1 Artifact 1: Baseline Activity Change cluster_artifact2 Artifact 2: Phototoxicity Artifact1 Observed Change in Baseline Activity Cause1 Cause: GABA-A Receptor Antagonism by this compound Artifact1->Cause1 Solution1a Solution: Lower this compound Concentration Cause1->Solution1a Solution1b Solution: Use Local Perfusion Cause1->Solution1b Solution1c Solution: Perform Antagonist Controls Cause1->Solution1c Artifact2 Observed Cell Stress or Damage Cause2 Cause: High-Energy Light Exposure Artifact2->Cause2 Solution2a Solution: Minimize Laser Power and Duration Cause2->Solution2a Solution2b Solution: Perform Light-Only Controls Cause2->Solution2b

Caption: Troubleshooting logic for common this compound uncaging artifacts.

References

minimizing non-specific effects of DPNI-GABA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the non-specific effects of DPNI-GABA during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a "caged" form of the neurotransmitter GABA (gamma-aminobutyric acid). The GABA molecule is rendered biologically inactive by a photolabile protecting group ("cage"). Upon illumination with a specific wavelength of light, the cage is cleaved, releasing active GABA with high temporal and spatial precision. It is designed to have minimal pharmacological interference compared to other caged GABA compounds, making it a valuable tool for studying GABAergic signaling, mapping neural circuits, and selectively silencing neurons.[1]

Q2: What are the key advantages of this compound over other caged GABA compounds?

A2: this compound was developed to minimize the pharmacological interference often seen with other caged GABA reagents.[1][2][3] Its primary advantage is a significantly lower affinity for GABA-A receptors in its caged form, reducing potential antagonist effects before photolysis.[1][2][3][4]

Q3: What are the known non-specific effects of this compound?

A3: The primary known non-specific effect of this compound is a weak antagonistic activity at GABA-A receptors prior to uncaging.[1][2] It is crucial to determine the threshold for this effect in your specific experimental preparation. Other potential non-specific effects, common to many caged compounds, can include phototoxicity from the light source or effects of the photolysis byproducts.

Q4: At what concentration should I use this compound?

A4: The optimal concentration of this compound should be determined empirically for each experimental system. It is recommended to start with the lowest effective concentration to minimize potential non-specific effects. While concentrations up to 1 mM have been used with minimal impact on the kinetics of receptor activation, it is best to perform a concentration-response curve to identify the ideal concentration for your specific application.[1][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or weak response after photolysis 1. Insufficient light power or duration: The light source may not be providing enough energy to efficiently uncage the this compound. 2. Incorrect wavelength: The wavelength of the light source may not be optimal for this compound photolysis. 3. Low this compound concentration: The concentration of this compound may be too low to elicit a detectable response. 4. Degradation of this compound: Improper storage or handling may have led to the degradation of the compound.1. Increase the light intensity or the duration of the light pulse. Calibrate your light source to ensure accurate power delivery. 2. Ensure your light source is in the near-UV range, with optimal uncaging at around 405 nm.[2][3][5] 3. Increase the concentration of this compound in your experimental buffer. 4. Store this compound as recommended by the manufacturer, protected from light and moisture. Prepare fresh solutions for each experiment.
Observed effects before photolysis 1. Antagonism of GABA-A receptors: this compound has a low affinity for GABA-A receptors and can act as an antagonist at higher concentrations.[1][2] 2. Contamination: The this compound stock solution or the experimental buffer may be contaminated with free GABA.1. Reduce the concentration of this compound to a level where no pre-photolysis effects are observed. Perform control experiments to quantify the inhibitory effect of the caged compound. 2. Use high-purity this compound and prepare fresh solutions with high-quality reagents.
Cell death or signs of phototoxicity 1. Excessive light exposure: High-intensity or prolonged light exposure can be toxic to cells. 2. Formation of reactive photolysis byproducts: The uncaging process can generate reactive molecules that may be harmful to cells.1. Use the lowest light power and duration necessary for effective uncaging. 2. Minimize the concentration of this compound and the volume of tissue being illuminated. Ensure your experimental medium has appropriate buffering capacity.
Inconsistent results between experiments 1. Variability in light delivery: Fluctuations in the output of the light source can lead to inconsistent uncaging. 2. Inconsistent this compound concentration: Inaccurate preparation of stock solutions or dilutions can lead to variability. 3. Differences in cell health or preparation: The physiological state of the cells or tissue can influence the response to GABA.1. Regularly check and calibrate the power of your light source. 2. Prepare stock solutions carefully and use precise dilution methods. 3. Standardize your cell culture or tissue preparation protocols to ensure consistency.

Data Presentation

Table 1: Photochemical and Pharmacological Properties of this compound

PropertyValueReference
GABA-A Receptor Inhibition (IC50) ~0.5 mM[1][2][4]
Quantum Yield (Φ) 0.085[2][3][5]
Optimal Photolysis Wavelength Near-UV, 405 nm[2][3][5]

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound to Minimize Non-Specific Effects

Objective: To identify the lowest effective concentration of this compound that elicits a desired physiological response upon photolysis, while having minimal impact on baseline cellular activity before photolysis.

Materials:

  • This compound

  • Experimental buffer/medium

  • Cell culture or tissue preparation of interest

  • Recording equipment (e.g., patch-clamp amplifier, imaging system)

  • Light source for photolysis (e.g., 405 nm laser)

Methodology:

  • Preparation of this compound Stock Solution:

    • Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., aqueous buffer).

    • Store the stock solution protected from light at the recommended temperature.

  • Baseline Activity Recording (Control):

    • Perfuse the experimental preparation with the control experimental buffer (without this compound).

    • Record the baseline physiological activity of interest (e.g., spontaneous postsynaptic currents, neuronal firing rate, intracellular calcium levels) for a stable period.

  • Concentration-Response for Pre-Photolysis Effects:

    • Sequentially perfuse the preparation with increasing concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM).

    • At each concentration, record the baseline activity for a sufficient duration to detect any changes from the control condition. This will determine the concentration at which this compound begins to exert non-specific effects (e.g., inhibition of spontaneous activity).

  • Concentration-Response for Photolysis-Evoked Effects:

    • For each concentration of this compound tested in the previous step, deliver a standardized light pulse to a defined region of interest.

    • Record the physiological response evoked by the photoreleased GABA.

    • Wash out the this compound and allow the preparation to recover before testing the next concentration.

  • Data Analysis:

    • Quantify the magnitude of any pre-photolysis effects for each this compound concentration.

    • Quantify the magnitude of the photolysis-evoked response for each concentration.

    • Plot both the pre-photolysis effect and the photolysis-evoked response as a function of this compound concentration.

    • The optimal concentration is the lowest concentration that produces a robust and reliable photolysis-evoked response with minimal or no pre-photolysis effects.

Control Experiments:

  • Light-only control: Apply the light stimulus in the absence of this compound to ensure that the light itself does not elicit a response.

  • Vehicle control: Perfuse with the vehicle used to dissolve this compound to control for any effects of the solvent.

  • GABA-A receptor antagonist control: After observing a response to uncaged this compound, apply a known GABA-A receptor antagonist (e.g., bicuculline) to confirm that the observed effect is mediated by GABA-A receptors.

Mandatory Visualization

DPNI_GABA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Prepare this compound Stock Solution apply_dpni Apply this compound (Test Concentration) start->apply_dpni prep_cells Prepare Cells/ Tissue baseline Record Baseline (No this compound) prep_cells->baseline baseline->apply_dpni baseline->apply_dpni record_pre Record Pre-Photolysis Activity apply_dpni->record_pre apply_dpni->record_pre photolysis Deliver Light Pulse (405 nm) record_pre->photolysis record_pre->photolysis record_post Record Post-Photolysis Response photolysis->record_post photolysis->record_post analyze Analyze Pre- and Post-Photolysis Effects record_post->analyze record_post->analyze optimize Determine Optimal Concentration analyze->optimize analyze->optimize

Caption: Experimental workflow for optimizing this compound concentration.

GABA_Signaling_Pathway cluster_photolysis Photolysis cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron light Light (405 nm) dpni_gaba This compound (Inactive) light->dpni_gaba Uncaging gaba GABA (Active) dpni_gaba->gaba byproducts Photolysis Byproducts dpni_gaba->byproducts gaba_receptor GABA-A Receptor gaba->gaba_receptor Binds cl_influx Cl- Influx gaba_receptor->cl_influx Opens Channel hyperpolarization Hyperpolarization cl_influx->hyperpolarization inhibition Neuronal Inhibition hyperpolarization->inhibition

Caption: Signaling pathway of photoreleased GABA from this compound.

References

Technical Support Center: DPNI-GABA Laser Power Calibration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the calibration of laser power for the uncaging of DPNI-GABA. Find answers to frequently asked questions, step-by-step troubleshooting guides, and detailed experimental protocols to ensure precise and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a "caged" version of the neurotransmitter GABA (γ-aminobutyric acid). The DPNI (1-(4,5-dimethoxy-2-nitrophenyl)ethyl) caging group renders the GABA molecule biologically inactive. When illuminated with a focused laser beam, the cage is cleaved in a process called photolysis or "uncaging," releasing active GABA at a precise time and location. This technique is invaluable for studying the function and distribution of GABA receptors in neuronal compartments, the kinetics of receptor activation, and for selectively silencing individual neurons within a neural circuit.[1] A key advantage of this compound is that it exhibits lower antagonism of GABA-A receptors compared to some other caged GABA compounds, minimizing interference with the system before uncaging.[1]

Q2: What laser wavelength is appropriate for this compound uncaging?

A2: this compound is a nitroindoline-based caged compound, which is typically sensitive to near-UV light. For one-photon excitation, wavelengths in the near-UV spectrum are effective. For two-photon (2P) uncaging, which offers greater spatial resolution and reduced phototoxicity in scattering tissue, longer wavelengths in the infrared range are used. While specific optimal wavelengths for this compound are determined empirically, two-photon excitation of similar nitroindoline cages is often efficient in the 710–730 nm range.[2]

Q3: How does laser power affect the uncaging of this compound?

A3: Laser power is a critical parameter that directly influences the amount of GABA released.

  • Insufficient Power: Results in low concentrations of uncaged GABA, leading to weak or undetectable postsynaptic currents (IPSCs) or neuronal silencing.

  • Optimal Power: Releases a sufficient amount of GABA to mimic synaptic events and elicit a robust, reproducible physiological response.

  • Excessive Power: Can lead to several adverse effects, including phototoxicity, which can damage or kill the target cell. It can also saturate the receptors, making it difficult to discern physiological responses. In some cases, very high power can lead to non-linear effects and inconsistent uncaging.

Q4: What is the expected spatial resolution when uncaging this compound?

A4: The spatial resolution of uncaging is determined by the dimensions of the laser spot. For two-photon microscopy, this allows for highly localized release. In one study using a focused laser spot of 1 µm, the spatial resolution for this compound uncaging in cerebellar molecular layer interneurons was estimated to be approximately 2 µm laterally and 7.5 µm along the focal axis.[1][3]

Experimental Protocols & Data

Experimental Workflow for Laser Power Calibration

The following diagram outlines the general workflow for calibrating laser power for a this compound uncaging experiment.

G cluster_prep Preparation cluster_cal Calibration cluster_eval Evaluation cluster_final Finalization prep_cell Prepare Target Cell (e.g., patch-clamp) prep_gaba Bath Apply This compound prep_cell->prep_gaba 1. Load Cell & Apply Compound set_laser Set Initial Low Laser Power prep_gaba->set_laser 2. Begin Calibration uncage Deliver Laser Pulse to Target Region set_laser->uncage 3. Test Power Level record Record Physiological Response (e.g., IPSC) uncage->record check_health Monitor Cell Health (e.g., resting potential, morphology) uncage->check_health Monitor Throughout increase_power Incrementally Increase Laser Power record->increase_power 4. Iterate plot_curve Plot Power vs. Response Amplitude record->plot_curve 5. Analyze Data increase_power->uncage determine_range Identify Linear Range & Saturation Point plot_curve->determine_range select_power Select Optimal Power for Experiment determine_range->select_power 6. Conclude check_health->select_power

Caption: Workflow for calibrating laser power for this compound uncaging.

Detailed Methodology for Laser Power Calibration

This protocol describes how to systematically determine the optimal laser power for uncaging this compound using whole-cell patch-clamp electrophysiology.

  • Preparation:

    • Prepare brain slices or cultured neurons as per your standard laboratory protocol.

    • Establish a stable whole-cell patch-clamp recording from a target neuron. Monitor the resting membrane potential and input resistance to ensure cell health.

    • Bath-apply this compound at a concentration that minimizes receptor antagonism while being sufficient for uncaging. Concentrations can range from 100 µM to 1 mM, depending on the experiment.[3]

  • Initial Setup:

    • Position the laser spot adjacent to the neuronal compartment of interest (e.g., soma, dendrite).

    • Set the laser to the appropriate wavelength for two-photon excitation (e.g., 720-730 nm).

    • Set the pulse duration to a fixed value (e.g., 1-5 ms).[4][5]

    • Begin with a very low laser power setting where no response is expected.

  • Calibration Curve Generation:

    • Deliver a single laser pulse and record the resulting current.

    • Increase the laser power in small, defined increments (e.g., 2-5 mW).

    • At each power level, deliver a pulse and record the response. Allow sufficient time between pulses for the cell to recover.

    • Continuously monitor the health of the cell. Signs of photodamage include a sudden, large, and irreversible change in holding current, a drop in input resistance, or visible changes in cell morphology (blebbing).

    • Continue this process until the response amplitude either saturates (no longer increases with power) or signs of photodamage appear.

  • Data Analysis and Power Selection:

    • Plot the recorded inhibitory postsynaptic current (IPSC) amplitude as a function of laser power.

    • Identify the linear portion of the curve, where response amplitude is proportional to laser power.

    • Select an optimal laser power for your experiments that is within this linear range (typically 50-80% of the saturating power) and well below the threshold for photodamage. This ensures that responses are reproducible and physiologically relevant.

Summary of Laser Parameters for Uncaging GABA

The optimal laser power is highly dependent on the specific caged compound, microscope setup, and experimental preparation. The following table provides examples from published studies to serve as a starting point.

Caged CompoundWavelength (nm)Laser Power (mW)Pulse Duration (ms)Notes
CDNI-GABA7206.31Used for high-resolution functional mapping of GABA-A receptors.[5]
N-DCAC-GABA83020.62Used in a two-color system with a glutamate cage at 720 nm.[2]
DEAC450-GABA9001005Sufficient to evoke inhibitory currents that block action potentials.[4]
This compound ~720-730CalibrateCalibrate (1-5)Power must be determined empirically for each specific setup.

Note: The values for this compound are suggested starting ranges based on similar compounds. Empirical calibration is mandatory.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No response or very weak response 1. Laser power is too low.2. This compound concentration is insufficient.3. Laser is not properly focused.4. Blocked GABA receptors.1. Increase laser power incrementally.2. Increase the concentration of this compound in the bath.3. Carefully focus the laser on the tissue plane.4. Ensure no other antagonists are present. Be aware this compound itself can be a weak antagonist at high concentrations.[1]
Response is highly variable 1. Cell health is deteriorating.2. Laser power is in the saturation or photodamage range.3. Z-axis drift of the microscope focus.1. Discard the cell and obtain a new recording. Monitor resting potential and input resistance.2. Reduce laser power to operate within the linear range of your power-response curve.3. Re-focus the laser periodically or use an autofocus system.
Signs of Photodamage 1. Laser power is too high.2. Pulse duration is too long.3. Repeated stimulation of the same spot is causing cumulative damage.1. Immediately reduce the laser power.2. Shorten the pulse duration.3. Move to a different location for stimulation or increase the time between stimuli. For mapping experiments, use a pseudo-random scan pattern to avoid repeatedly hitting the same spot.
Uncaging affects non-target cells 1. Laser is not focused tightly enough.2. Light scattering in the tissue.3. Using one-photon instead of two-photon excitation.1. Check the alignment of your microscope optics.2. Two-photon excitation is inherently better at reducing scattering and out-of-focus excitation.[6]3. Switch to a two-photon laser system for experiments requiring high spatial precision.

GABAergic Signaling Pathway

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[7] Its signaling is mediated through two main classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors.[8]

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD Synthesized by GABA_pre GABA GAD->GABA_pre vGAT vGAT GABA_pre->vGAT Vesicle Synaptic Vesicle Synaptic_Cleft GABA Vesicle->Synaptic_Cleft Release vGAT->Vesicle Packaged via GABA_A GABA-A Receptor (Ionotropic) Cl_ion Cl- Influx (Hyperpolarization) GABA_A->Cl_ion Opens Channel GABA_B GABA-B Receptor (Metabotropic) G_protein G-Protein Signaling GABA_B->G_protein Activates Synaptic_Cleft->GABA_A Binds to Synaptic_Cleft->GABA_B Binds to GAT GABA Transporter (GAT) Synaptic_Cleft->GAT Reuptake by

Caption: Overview of the GABAergic signaling pathway at a synapse.

References

Validation & Comparative

DPNI-GABA vs. MNI-caged GABA: A Comparative Guide for Neuroscientists

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of neuroscience, precise spatiotemporal control of neurotransmitter release is paramount for dissecting neural circuits and understanding synaptic function. Caged compounds, which release a bioactive molecule upon photolysis, have emerged as indispensable tools for such investigations. Among the most widely used caged compounds for studying inhibitory neurotransmission are DPNI-GABA and MNI-caged GABA. This guide provides a comprehensive comparison of these two photolabile GABA precursors, offering researchers the critical information needed to select the optimal tool for their experimental needs.

Chemical Properties and Photolysis

Both this compound ((S)-α-carboxy-2,3-dihydro-7-nitro-1H-indol-1-yl)acetyl-γ-aminobutyric acid) and MNI-caged GABA (4-methoxy-7-nitroindolinyl-caged GABA) belong to the nitroindoline family of caging groups. This chemical similarity results in comparable photochemical properties, including a quantum yield of approximately 0.085 for both compounds.[1][2][3][4] This indicates that they exhibit similar efficiency in releasing GABA upon absorption of a photon. Both compounds are highly water-soluble and demonstrate fast photorelease kinetics, making them suitable for mimicking rapid synaptic events.[1][2][3] They are efficiently cleaved by near-UV and 405 nm light, compatible with commonly used laser lines in microscopy setups.[1][2][3][4]

Performance and Pharmacological Profile

A key differentiator between this compound and MNI-caged compounds lies in their interaction with GABA-A receptors in their caged form. This compound was specifically designed to minimize the pharmacological interference often observed with other caged GABA reagents.[1][5] It exhibits a much lower affinity for GABA-A receptors, with an IC50 of approximately 0.5 mM.[1][2][5] This is a significant advantage as it allows for the use of higher concentrations without substantially affecting baseline inhibitory tone or postsynaptic receptor sensitivity.[1][5]

Conversely, the MNI caging group, and by extension MNI-caged GABA, has been shown to act as an antagonist at GABA-A receptors at concentrations typically used for two-photon uncaging experiments.[6][7][8] This off-target effect can complicate the interpretation of experimental results by altering the physiological state of the neurons under investigation.

The kinetics of receptor activation upon photolysis of this compound have been shown to be comparable to synaptic events, with 10-90% rise times that are not significantly affected by the presence of the caged compound at concentrations up to 1 mM.[1][2][5] This allows for a more accurate mimicry of synaptic activation of GABA-A receptors.

For two-photon uncaging applications, this compound has demonstrated excellent spatial resolution. In cerebellar molecular layer interneurons, a 1 µm laser spot resulted in an estimated spatial resolution of 2 µm laterally and 7.5 µm along the focal axis.[1][5] This high degree of spatial confinement is crucial for mapping the distribution of GABA receptors on dendritic arbors and for selectively silencing individual neurons.[5]

Quantitative Data Summary

PropertyThis compoundMNI-caged GABA
Caging Group DPNI (Desoxy-pipofezine-nitroindoline)MNI (Methoxy-nitroindoline)
Quantum Yield (Φ) ~0.085[1][2][3][4]Not explicitly stated for GABA, but MNI-glutamate is ~0.065-0.085[7][9]
Excitation Wavelength Near-UV, 405 nm[1][2][3][4]Near-UV, ~340 nm peak for MNI-glutamate[9]
Solubility Highly water soluble[1][2][3]Water soluble[9]
Photorelease Kinetics Fast, comparable to synaptic events[1][2][5]Sub-microsecond release for MNI-caged amino acids[8]
GABA-A Receptor Affinity (caged form) Low affinity, IC50 ~0.5 mM[1][2][5]Antagonistic at concentrations used for two-photon uncaging[6][7][8]
Spatial Resolution (Two-Photon) High (2 µm lateral, 7.5 µm focal)[1][5]Not explicitly stated, but MNI-glutamate allows for single spine resolution[7]

Experimental Protocols

Two-Photon Uncaging of this compound for Mapping GABA-A Receptors

Objective: To map the spatial distribution of functional GABA-A receptors on a neuron's dendrites.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Patch-clamp setup with a two-photon laser scanning microscope

  • Target neuron loaded with a fluorescent dye (e.g., Alexa Fluor 488)

Methodology:

  • Prepare a stock solution of this compound in aCSF at a concentration of 1-5 mM.

  • Bath-apply the this compound solution to the brain slice or cell culture preparation.

  • Establish a whole-cell patch-clamp recording from the target neuron.

  • Visualize the neuron and its dendritic processes using two-photon imaging of the fluorescent dye.

  • Select a region of interest on a dendrite.

  • Deliver a focused laser pulse (e.g., 720 nm) of short duration (1-5 ms) to a specific point on the dendrite to uncage this compound.

  • Record the resulting inhibitory postsynaptic current (IPSC) in voltage-clamp mode.

  • Systematically move the laser spot along the dendrite and repeat the uncaging and recording process.

  • Map the amplitude of the evoked IPSCs to the corresponding uncaging locations to generate a spatial map of GABA-A receptor sensitivity.

Photostimulation-based Silencing of Neuronal Activity using this compound

Objective: To selectively and transiently silence the activity of a single neuron.

Methodology:

  • Follow steps 1-4 from the two-photon uncaging protocol above.

  • Position the laser spot to encompass the soma of the target neuron.

  • In current-clamp mode, induce neuronal firing using a depolarizing current injection.

  • During neuronal firing, deliver a laser flash of controlled intensity and duration to photorelease GABA around the soma.

  • Observe the cessation of action potentials, indicating successful neuronal silencing.[5] The duration of the silencing can be controlled by the intensity and duration of the light flash.[5]

Visualizations

experimental_workflow Experimental Workflow: Two-Photon Uncaging of Caged GABA prep Preparation (Brain Slice / Cell Culture) bath Bath Application (this compound or MNI-caged GABA) prep->bath patch Whole-Cell Patch Clamp (Neuron of Interest) bath->patch image Two-Photon Imaging (Visualize Dendrites) patch->image uncage Focused Laser Pulse (Photorelease of GABA) image->uncage record Record Postsynaptic Current (IPSC) uncage->record analyze Data Analysis (Map Receptor Distribution) record->analyze

Caption: Workflow for mapping GABA-A receptors using two-photon uncaging.

signaling_pathway Signaling Pathway: GABA-A Receptor Activation cluster_pre Photolysis cluster_post Postsynaptic Neuron caged_gaba Caged GABA (DPNI or MNI) gaba Free GABA caged_gaba->gaba uncaging light Light (Near-UV/405nm) light->caged_gaba gaba_receptor GABA-A Receptor gaba->gaba_receptor binds to cl_influx Cl- Influx gaba_receptor->cl_influx opens channel hyperpolarization Hyperpolarization / Shunting Inhibition cl_influx->hyperpolarization leads to

Caption: Pathway of GABA-A receptor activation following photolysis of caged GABA.

Conclusion

Both this compound and MNI-caged GABA are powerful tools for the optical control of inhibitory neurotransmission. The choice between them will largely depend on the specific experimental requirements. For applications demanding minimal pharmacological interference and a clean physiological background, this compound is the superior choice due to its significantly lower affinity for GABA-A receptors in its caged form. This makes it particularly well-suited for quantitative studies of synaptic function and for experiments involving prolonged exposure to the caged compound. MNI-caged GABA, while effective for photorelease, requires careful consideration of its potential off-target effects on GABA-A receptors, which may necessitate lower working concentrations and careful control experiments. The high spatial resolution achievable with both compounds in two-photon uncaging paradigms opens up exciting possibilities for the detailed investigation of inhibitory circuits at the subcellular level.

References

A Comparative Guide to DPNI-GABA and RuBi-GABA for Optogenetic Research

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of neuroscience, the precise spatiotemporal control of neuronal activity is paramount for dissecting neural circuits and understanding brain function. Caged compounds, which release a bioactive molecule upon photostimulation, have emerged as indispensable tools for achieving such control. Among these, caged γ-aminobutyric acid (GABA) compounds are crucial for investigating inhibitory neurotransmission. This guide provides a detailed comparison of two prominent caged GABA compounds: DPNI-GABA and RuBi-GABA, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their experimental design.

Performance Comparison at a Glance

The selection of a caged GABA compound is contingent on the specific experimental requirements, such as the desired mode of activation (one-photon vs. two-photon), the temporal and spatial resolution needed, and the tolerance for potential side effects. The following table summarizes the key quantitative performance metrics of this compound and RuBi-GABA based on available experimental data.

FeatureThis compoundRuBi-GABA
Caging Group 4,5-dimethoxy-2-nitrobenzyl (DPNI)Ruthenium-bipyridine complex
One-Photon (1P) Excitation Wavelength ~355 nm (UV)~473 nm (Visible - Blue)[1]
Two-Photon (2P) Excitation Wavelength ~720 nmNot efficiently excited by 2P[2]
Quantum Yield (Φ) ~0.08Higher than many UV-sensitive compounds
Spatial Resolution (Lateral x Axial) ~2 µm x ~7.5 µm (with 1 µm laser spot)[3][4]Comparable to other caged GABA compounds
Uncaging Kinetics Rise times comparable to synaptic events[3][5]Slower rise and decay kinetics than endogenous synaptic currents[6]
GABA Receptor Antagonism IC50 of ~0.5 mM[4]Antagonistic effects at millimolar concentrations; minimal below 20 µM[7]
Phototoxicity Associated with UV light excitationReduced phototoxicity due to visible light excitation[6]

Signaling Pathway and Uncaging Mechanism

The fundamental principle behind both this compound and RuBi-GABA is the light-induced cleavage of a photolabile protecting group, releasing free GABA to activate its receptors on the neuronal membrane. The diagram below illustrates this general signaling pathway.

GABA_Uncaging_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Caged_GABA Caged GABA (this compound or RuBi-GABA) GABA GABA Caged_GABA->GABA Release Light Light (UV or Visible) Light->Caged_GABA Uncaging GABA_Receptor GABAA Receptor GABA->GABA_Receptor Binding Ion_Channel Cl- Channel Opening GABA_Receptor->Ion_Channel Hyperpolarization Hyperpolarization / Shunting Inhibition Ion_Channel->Hyperpolarization

GABA Uncaging Signaling Pathway

Experimental Workflow for Two-Photon Uncaging

Two-photon (2P) microscopy allows for the precise uncaging of neurotransmitters in three-dimensional space with subcellular resolution. The following diagram outlines a typical experimental workflow for 2P uncaging of a caged GABA compound in brain slices.

Two_Photon_Uncaging_Workflow Brain_Slice Prepare Acute Brain Slices Incubation Incubate with Caged GABA Brain_Slice->Incubation Patch_Clamp Establish Whole-Cell Patch-Clamp Recording Incubation->Patch_Clamp Targeting Target Neuronal Compartment with 2P Microscope Patch_Clamp->Targeting Uncaging Deliver Femtosecond-Pulsed Laser Light Targeting->Uncaging Recording Record Postsynaptic Currents/ Potentials Uncaging->Recording Analysis Data Analysis Recording->Analysis

Two-Photon Uncaging Experimental Workflow

Detailed Experimental Protocols

The following are generalized protocols for one-photon uncaging of RuBi-GABA and two-photon uncaging of this compound, synthesized from multiple research articles. Researchers should optimize these protocols for their specific experimental preparations.

One-Photon Uncaging of RuBi-GABA in Brain Slices
  • Solution Preparation : Prepare an artificial cerebrospinal fluid (aCSF) solution appropriate for your brain slice preparation. Dissolve RuBi-GABA in the aCSF to a final concentration of 5-20 µM.[7] Protect the solution from light.

  • Slice Preparation and Incubation : Prepare acute brain slices (e.g., 300 µm thick) from the desired brain region. Allow slices to recover in a holding chamber with oxygenated aCSF. During the experiment, perfuse the recording chamber with the RuBi-GABA-containing aCSF.

  • Electrophysiology : Establish whole-cell patch-clamp recordings from the neuron of interest.

  • Photostimulation : Use a light source capable of delivering blue light (e.g., a 473 nm laser or LED) coupled to the microscope light path.[1]

  • Uncaging : Deliver brief pulses of light (e.g., 1-5 ms) focused on the desired neuronal compartment (e.g., soma or dendrite).

  • Data Acquisition : Record the resulting inhibitory postsynaptic currents (IPSCs) or potentials (IPSPs).

Two-Photon Uncaging of this compound in Brain Slices
  • Solution Preparation : Prepare aCSF as described above. Dissolve this compound in the aCSF to a final concentration of 0.5-1 mM.[3] Protect the solution from light.

  • Slice Preparation and Incubation : Prepare and recover brain slices as for the one-photon protocol. Perfuse the recording chamber with the this compound-containing aCSF.

  • Electrophysiology : Establish whole-cell patch-clamp recordings.

  • Two-Photon Microscopy : Use a two-photon microscope equipped with a femtosecond-pulsed Ti:sapphire laser.

  • Uncaging : Tune the laser to ~720 nm. Deliver short trains of laser pulses (e.g., 1-10 pulses at 1 ms duration) to a diffraction-limited spot on the target neuronal structure (e.g., a dendritic spine or axonal bouton).

  • Data Acquisition : Record the evoked IPSCs or IPSPs. The spatial resolution can be on the order of a few micrometers.[3][4]

Concluding Remarks

Both this compound and RuBi-GABA are powerful tools for the optical control of inhibition. This compound is well-suited for high-resolution two-photon uncaging experiments, enabling the study of GABAergic signaling at the level of individual synapses. Its primary drawback is the requirement for UV or near-UV light for one-photon excitation, which can have higher phototoxicity.

RuBi-GABA, on the other hand, offers the significant advantage of being excitable with visible light, which reduces phototoxicity and allows for deeper tissue penetration.[6] This makes it an excellent choice for one-photon experiments aimed at silencing neuronal populations or mapping larger-scale inhibitory circuits. However, its poor two-photon cross-section limits its utility for high-resolution 3D mapping.[2] The choice between these two compounds will ultimately depend on the specific scientific question and the experimental capabilities of the research laboratory.

References

A Comparative Guide to DPNI-GABA for Uncaging in Hippocampal Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DPNI-GABA with other commercially available caged GABA compounds. The information presented herein is intended to assist researchers in selecting the most appropriate tool for their specific experimental needs, with a focus on applications in hippocampal neurons. We provide a summary of key performance indicators, detailed experimental protocols for validation, and illustrative diagrams of the underlying principles and workflows.

Quantitative Comparison of Caged GABA Compounds

The selection of a caged GABA compound is critical for the precise spatio-temporal control of GABAergic signaling. The ideal compound should exhibit high photosensitivity, rapid release kinetics, minimal off-target effects, and good aqueous solubility. The following table summarizes the key quantitative parameters for this compound and several common alternatives.

CompoundCaging GroupQuantum Yield (Φ)Two-Photon Cross-Section (GM)Excitation Wavelength(s)Key Features & Drawbacks
This compound Diphosphoryl-nitroindoline0.085Not ReportedUV (~350 nm), 405 nmReduced GABAA receptor antagonism compared to MNI-caged compounds; good aqueous solubility.
MNI-GABA Methoxy-nitroindoline~0.085~0.06 @ 720 nmUV (~350 nm)Significant GABAA receptor antagonism.
RuBi-GABA Ruthenium-bipyridine~0.04-0.2~0.22 @ 800 nmVisible (Blue-Green, ~470-530 nm)Excitation with visible light reduces phototoxicity and allows deeper tissue penetration; potential for off-target effects of the ruthenium complex.
CDNI-GABA Carboxy-dinitroindolinyl0.60~0.2 @ 720 nmUV (~350 nm)High quantum yield allows for efficient uncaging with lower light power.
DEAC450-GABA Diethylaminocoumarin0.39~0.1 @ 900 nmBlue (~450 nm)Well-suited for two-photon excitation with longer wavelengths, enabling multicolor uncaging experiments.

Experimental Protocols for Validation of this compound in Hippocampal Neurons

The following protocols are designed to validate the efficacy and specificity of this compound in hippocampal brain slices using electrophysiological techniques.

Protocol 1: Preparation of Acute Hippocampal Slices
  • Anesthesia and Perfusion: Anesthetize a juvenile rodent (e.g., P14-P21 rat or mouse) with an appropriate anesthetic (e.g., isoflurane) until unresponsive to a paw pinch. Perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) NMDG-based artificial cerebrospinal fluid (aCSF) containing (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4.

  • Brain Extraction and Slicing: Rapidly decapitate the animal and extract the brain into the ice-cold NMDG aCSF. Glue a brain block onto the stage of a vibratome and cut 300-400 µm thick coronal or sagittal hippocampal slices.

  • Recovery: Transfer the slices to a holding chamber containing NMDG aCSF at 32-34°C for 10-15 minutes. Subsequently, transfer the slices to a holding chamber containing standard aCSF (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 2 CaCl2, and 1 MgSO4) oxygenated with 95% O2 / 5% CO2 at room temperature for at least 1 hour before recording.

Protocol 2: Whole-Cell Patch-Clamp Recording and this compound Uncaging
  • Slice Preparation: Place a hippocampal slice in the recording chamber of an upright microscope and continuously perfuse with oxygenated standard aCSF at a rate of 2-3 ml/min.

  • Cell Identification: Identify pyramidal neurons in the CA1 or CA3 region using differential interference contrast (DIC) optics.

  • Patch-Clamp Recording: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ. Fill the pipettes with an internal solution containing (in mM): 135 CsCl, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, and 0.1 EGTA, adjusted to pH 7.3 with CsOH. Include a fluorescent dye (e.g., Alexa Fluor 488) to visualize the neuron.

  • Recording: Establish a whole-cell patch-clamp configuration. Clamp the neuron at a holding potential of -70 mV to record inhibitory postsynaptic currents (IPSCs).

  • This compound Application: Bath-apply this compound at a concentration of 0.5-1 mM.

  • Photolysis: Use a UV laser (e.g., 355 nm or 405 nm) coupled to the microscope's optical path. Deliver brief pulses of light (1-5 ms) focused on the dendrites or soma of the patched neuron.

  • Data Acquisition and Analysis: Record the resulting currents using an appropriate amplifier and data acquisition software. Analyze the amplitude, rise time, and decay kinetics of the uncaged GABA-mediated IPSCs.

Protocol 3: Assessment of GABAA Receptor Antagonism
  • Baseline Recording: In a patched hippocampal neuron, record spontaneous miniature IPSCs (mIPSCs) in the presence of tetrodotoxin (TTX, 1 µM) to block action potentials.

  • This compound Application: Bath-apply this compound at the desired concentration (e.g., 1 mM) without photolysis.

  • Analysis: Record mIPSCs for several minutes and compare their frequency and amplitude to the baseline recording. A significant reduction in mIPSC frequency or amplitude would indicate an antagonistic effect of the caged compound on GABAA receptors.

Visualizing the Process: Signaling Pathways and Experimental Workflows

To further clarify the concepts and procedures, the following diagrams were generated using the Graphviz DOT language.

GABA_Signaling_Pathway cluster_photolysis Photolysis cluster_synapse Synaptic Cleft DPNI_GABA This compound GABA GABA DPNI_GABA->GABA Light UV/Violet Light Light->DPNI_GABA Uncaging GABAA_R GABAA Receptor GABA->GABAA_R Binds Cl_channel Cl- Channel GABAA_R->Cl_channel Opens Hyperpolarization Neuronal Inhibition (Hyperpolarization) Cl_channel->Hyperpolarization Cl- Influx

Caption: GABAergic signaling initiated by this compound photolysis.

Experimental_Workflow Start Start: Prepare Acute Hippocampal Slices Identify_Neuron Identify Pyramidal Neuron (CA1 or CA3) Start->Identify_Neuron Patch_Clamp Establish Whole-Cell Patch-Clamp Recording Identify_Neuron->Patch_Clamp Apply_DPNI_GABA Bath Apply this compound Patch_Clamp->Apply_DPNI_GABA Uncage Deliver Focused UV Light Pulse Apply_DPNI_GABA->Uncage Record Record Uncaging-Evoked IPSCs Uncage->Record Analyze Analyze Current Kinetics and Amplitude Record->Analyze Antagonism_Test Perform Antagonism Test (Record mIPSCs) Analyze->Antagonism_Test Compare Compare mIPSC Frequency and Amplitude Antagonism_Test->Compare End End: Validate this compound Performance Compare->End

Caption: Experimental workflow for validating this compound.

Caged_GABA_Comparison Compounds Compound Key Advantage Key Disadvantage DPNI This compound Reduced Receptor Antagonism Moderate Quantum Yield RuBi RuBi-GABA Visible Light Excitation Potential Off-Target Effects CDNI CDNI-GABA High Quantum Yield UV Excitation DEAC450 DEAC450-GABA Ideal for 2-Photon Uncaging Requires Specific Wavelengths

Caption: Comparison of key features of caged GABA compounds.

A Comparative Guide to the Cross-Reactivity of DPNI-GABA and Alternatives for Neuroscientific Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise modulation of neuronal activity is paramount. Caged compounds, such as DPNI-GABA, offer spatiotemporal control over the release of neurotransmitters, enabling detailed investigations of neural circuits. However, the potential for cross-reactivity with unintended receptor targets is a critical consideration. This guide provides an objective comparison of the cross-reactivity profiles of this compound and a key alternative, RuBi-GABA, supported by available experimental data and detailed methodologies.

Executive Summary

This compound is a widely used caged compound that, upon photolysis, releases gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Its key feature is a low affinity for the GABA-A receptor in its caged form, minimizing interference with neuronal activity before light activation. An alternative, RuBi-GABA, offers the advantage of being sensitive to visible light, which allows for deeper tissue penetration and reduced phototoxicity compared to the UV light required for this compound. Evidence suggests that RuBi-GABA also exhibits high selectivity, with no detectable effects on endogenous GABAergic or glutamatergic transmission at effective uncaging concentrations. This guide will delve into the specifics of their receptor interactions and the experimental protocols used to assess them.

Comparison of Photochemical and Pharmacological Properties

A crucial aspect of a caged compound's utility is its inertness before photolysis. The ideal caged neurotransmitter should not interact with any receptors until the moment of light-induced uncaging. The following table summarizes the known properties of this compound and RuBi-GABA.

PropertyThis compoundRuBi-GABA
Primary Target GABA-A Receptor (upon uncaging)GABA-A Receptor (upon uncaging)
Affinity for GABA-A Receptor (Caged form) Low affinity (IC50 ≈ 0.5 mM)[1]Low affinity, acts as an antagonist at millimolar concentrations.[2]
Excitation Wavelength UV light (e.g., 355 nm)Visible light (e.g., 473 nm)[2]
Quantum Yield ~0.085[1]Not explicitly found
Known Cross-Reactivity Data not readily available in quantitative formatNo detectable side effects on endogenous GABAergic and glutamatergic receptors at effective uncaging concentrations.[2]

Signaling Pathway and Experimental Workflows

To understand the context of this compound's action, it is essential to visualize the GABA-A receptor signaling pathway it modulates. Furthermore, the experimental workflows used to determine receptor cross-reactivity are critical for interpreting the available data.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Neuronal_Inhibition Neuronal_Inhibition Hyperpolarization->Neuronal_Inhibition Leads to

GABA-A Receptor Signaling Pathway

The above diagram illustrates the canonical signaling pathway of the GABA-A receptor. Upon binding of GABA, the receptor, which is a ligand-gated ion channel, opens its associated chloride (Cl-) channel. The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus causing neuronal inhibition.

To assess the potential for off-target effects of compounds like this compound, a systematic experimental approach is required. The following diagram outlines a typical workflow for evaluating cross-reactivity.

Cross_Reactivity_Workflow Compound Caged Compound (e.g., this compound) Receptor_Panel Panel of Neurotransmitter Receptors (e.g., AMPA, NMDA, Glycine) Compound->Receptor_Panel Binding_Assay Radioligand Binding Assay Receptor_Panel->Binding_Assay Functional_Assay Whole-Cell Voltage Clamp Receptor_Panel->Functional_Assay Data_Analysis Determine Ki / IC50 values Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Selectivity_Profile Selectivity Profile Data_Analysis->Selectivity_Profile

Experimental Workflow for Cross-Reactivity Profiling

Detailed Experimental Protocols

A thorough assessment of a caged compound's cross-reactivity involves both binding and functional assays.

Radioligand Binding Assay

This method is used to determine the affinity of a compound for a specific receptor.

  • Objective: To quantify the binding affinity (Ki) of the caged compound to a panel of neurotransmitter receptors.

  • Methodology:

    • Membrane Preparation: Membranes from cells expressing the receptor of interest are prepared.

    • Incubation: The membranes are incubated with a known radiolabeled ligand for the receptor and varying concentrations of the test compound (e.g., this compound).

    • Separation: Bound and free radioligand are separated by rapid filtration.

    • Detection: The amount of bound radioactivity is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Whole-Cell Voltage Clamp Electrophysiology

This technique measures the functional effect of a compound on ion channels, providing information on whether the compound acts as an agonist, antagonist, or modulator.

  • Objective: To determine if the caged compound elicits or inhibits receptor-mediated currents at various neurotransmitter receptors.

  • Methodology:

    • Cell Preparation: Neurons or cells expressing the receptor of interest are prepared for recording.

    • Patching: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is ruptured to gain electrical access to the cell's interior.

    • Voltage Clamp: The membrane potential is held at a constant level by the amplifier.

    • Compound Application: The caged compound is applied to the cell. In parallel experiments, known agonists for the receptor under investigation are applied to establish a baseline response.

    • Data Recording: The current flowing across the membrane in response to compound application is recorded. An agonist effect would be observed as an inward or outward current, while an antagonist effect would be seen as a reduction in the current elicited by a known agonist.

Conclusion

This compound remains a valuable tool for neuroscientists due to its low pre-photolysis activity at GABA-A receptors. However, a comprehensive, publicly available dataset on its cross-reactivity with a wide range of other neurotransmitter receptors is lacking. In contrast, RuBi-GABA presents a compelling alternative with its advantageous visible-light uncaging properties and initial evidence suggesting high selectivity against glutamatergic receptors.

For researchers embarking on studies utilizing caged compounds, it is imperative to consider the potential for off-target effects. When precise and highly localized neuronal inhibition is required, and the potential for UV-induced damage is a concern, RuBi-GABA may be the superior choice. However, the extensive body of literature and established protocols for this compound may make it a suitable option for certain experimental paradigms. Ultimately, the choice of caged compound should be guided by the specific requirements of the experiment, and researchers are encouraged to perform their own control experiments to validate the selectivity of their chosen tool within their specific experimental context. Further systematic screening of both this compound and RuBi-GABA against a broad panel of receptors would be a valuable contribution to the field.

References

Uncaging GABA: A Comparative Analysis of DPNI-GABA's Speed and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in neuroscience and drug development, the precise and rapid release of neurotransmitters is crucial for studying synaptic transmission and neuronal circuitry. Caged compounds, which release a bioactive molecule upon photolysis, are invaluable tools for such investigations. This guide provides a comparative analysis of the uncaging speed of DPNI-GABA, a widely used caged gamma-aminobutyric acid (GABA), against other common alternatives, supported by experimental data and detailed protocols.

This compound has been engineered for fast kinetic studies, offering a rapid and localized release of GABA that mimics natural synaptic events.[1] This guide delves into the quantitative aspects of its performance, comparing it with other popular caged GABA compounds like CDNI-GABA and DEAC450-GABA.

Comparative Analysis of Uncaging Speed

The efficiency and speed of a caged compound are primarily determined by its quantum yield and the kinetics of the photorelease process. The quantum yield (Φ) represents the efficiency of converting absorbed photons into the desired photochemical reaction (i.e., the release of GABA). A higher quantum yield indicates that fewer photons are required to release a given amount of the neurotransmitter. The speed of release is often characterized by the rise time of the postsynaptic current elicited by the uncaged neurotransmitter.

Caged CompoundQuantum Yield (Φ)Reported Uncaging Speed (Rise Time)Key Characteristics
This compound Moderate (exact value not consistently reported)[2]Receptor activation rise times (10-90%) are comparable to synaptic events.[1]Well-suited for fast kinetic studies.
CDNI-GABA 0.60[3]20-80% rise time of ~2.0 ms for two-photon uncaging.[3]High quantum yield, enabling efficient two-photon uncaging.
DEAC450-GABA 0.39[4]Not explicitly stated in the provided results.Photolyzed by visible light, offering wavelength selectivity.

Experimental Protocols

The following protocols outline the key experiments for measuring and comparing the uncaging speed of different caged GABA compounds.

Measuring GABA Uncaging Speed using Patch-Clamp Electrophysiology

This protocol details the measurement of the rise time of GABA-induced inhibitory postsynaptic currents (IPSCs) as an indicator of uncaging speed.

Materials:

  • Whole-cell patch-clamp setup with an amplifier and data acquisition system.

  • Microscope with appropriate optics for visualizing neurons.

  • Light source for photolysis (e.g., UV laser, pulsed LED).

  • Micromanipulators for positioning the patch pipette and light source.

  • Brain slice preparation or cultured neurons.

  • Artificial cerebrospinal fluid (aCSF).

  • Intracellular solution for the patch pipette.

  • Caged GABA compounds (this compound, CDNI-GABA, DEAC450-GABA).

Procedure:

  • Prepare acute brain slices or cultured neurons for patch-clamp recording.

  • Establish a whole-cell voltage-clamp recording from a target neuron.

  • Locally perfuse the selected caged GABA compound onto the neuron.

  • Position the light source to illuminate a specific area of the neuron (e.g., a dendrite or the soma).

  • Deliver a brief light pulse to trigger the photolysis of the caged GABA.

  • Record the resulting inhibitory postsynaptic current (IPSC).

  • Analyze the rising phase of the IPSC to determine the 10-90% or 20-80% rise time. This value reflects the combined kinetics of GABA release and receptor activation.

  • Repeat the measurement for each caged compound under identical experimental conditions (light intensity, duration, and concentration of the caged compound) for a direct comparison.

Visualizing the Process

To better understand the experimental workflow and the underlying biological pathway, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_recording Recording & Uncaging cluster_analysis Analysis prep_slice Prepare Brain Slice/ Cultured Neurons establish_recording Establish Whole-Cell Voltage-Clamp Recording prep_slice->establish_recording patch_pipette Prepare Patch Pipette with Intracellular Solution patch_pipette->establish_recording apply_cage Apply Caged GABA Compound establish_recording->apply_cage photolysis Deliver Light Pulse (Photolysis) apply_cage->photolysis record_ipsc Record Inhibitory Postsynaptic Current (IPSC) photolysis->record_ipsc measure_rise_time Measure 10-90% Rise Time of IPSC record_ipsc->measure_rise_time compare_speeds Compare Uncaging Speeds measure_rise_time->compare_speeds

Experimental workflow for measuring GABA uncaging speed.

GABA_Signaling_Pathway cluster_photolysis Photolysis cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Caged_GABA Caged GABA (e.g., this compound) GABA GABA Caged_GABA->GABA Byproduct Inert Byproduct Caged_GABA->Byproduct Light Light Pulse Light->Caged_GABA Uncaging GABA_receptor GABA-A Receptor GABA->GABA_receptor Binding Ion_channel Chloride Ion Channel Opening GABA_receptor->Ion_channel Hyperpolarization Hyperpolarization / Inhibition Ion_channel->Hyperpolarization

References

Confirming DPNI-GABA Efficacy with Electrophysiology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of neuroscience research, the precise spatiotemporal control of neuronal activity is paramount. Photo-releasable "caged" compounds, which liberate bioactive molecules upon light stimulation, have emerged as indispensable tools for achieving this control. Among these, DPNI-GABA stands out as a widely used photo-releasable analogue of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). This guide provides a comprehensive comparison of this compound with other caged GABA alternatives, supported by experimental data from electrophysiological studies. We delve into the methodologies for confirming its efficacy and present the information in a clear, accessible format for researchers, scientists, and drug development professionals.

Performance Comparison of Caged GABA Compounds

The efficacy of a caged compound is determined by several key parameters, including its quantum yield (a measure of the efficiency of photorelease), its affinity for the target receptor in its inactive state, and the optimal wavelength for uncaging. The following table summarizes these properties for this compound and other notable caged GABA compounds.

Caged CompoundQuantum Yield (Φ)1-Photon Uncaging Wavelength (nm)2-Photon Uncaging Wavelength (nm)GABAa Receptor Affinity (IC50)Key Characteristics
This compound 0.085[1]~355-405[2][3]~720~0.5 mM[4]Low receptor affinity, minimizing pre-uncaging effects.[4]
CDNI-GABA 0.60~350-370~720ModerateHigh quantum yield for efficient GABA release.
DEAC450-GABA 0.39[5][6]~450-473[6]~900[5][6]Low µM rangeUncaging with visible light, reducing phototoxicity.[6]
RuBi-GABA High~473 (Visible)Not specified~20 µMVisible light uncaging; byproducts can alter receptor function at higher concentrations.[4]
N-DCAC-GABA ~0.05Not specified~830Not specifiedDeveloped for two-color uncaging experiments.
iDMPO-DNI-GABA High (Theoretical)Not specified~700-760[1]Not specifiedDesigned for high two-photon efficiency.[1]

Experimental Protocol: Electrophysiological Confirmation of this compound Efficacy

The gold-standard method for validating the efficacy of this compound is whole-cell patch-clamp recording from neurons in brain slices. This technique allows for the direct measurement of GABA-mediated inhibitory postsynaptic currents (IPSCs) and the effect of photoreleased GABA on neuronal excitability.

I. Brain Slice Preparation:
  • Anesthetize the animal (e.g., rodent) and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) slicing solution.

  • Rapidly dissect the brain and prepare acute slices (e.g., 300 µm thick) of the desired brain region (e.g., hippocampus, cortex) using a vibratome in ice-cold, oxygenated slicing aCSF.

  • Transfer the slices to a holding chamber containing standard aCSF saturated with 95% O2 / 5% CO2 and allow them to recover at room temperature for at least one hour before recording.

II. Electrophysiological Recording:
  • Transfer a brain slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

  • Visualize neurons using differential interference contrast (DIC) optics.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

  • The intracellular solution should contain a physiological concentration of ions, a fluorescent dye for cell visualization (e.g., Alexa Fluor 488), and may include the caged compound if intracellular loading is desired.

  • Establish a gigaohm seal between the patch pipette and the membrane of the target neuron and then rupture the membrane to achieve the whole-cell configuration.

  • Record membrane currents or voltage using a patch-clamp amplifier. Data is typically filtered, digitized, and acquired using specialized software.

III. Photolysis of this compound:
  • Bath-apply this compound to the recording chamber at a concentration that minimizes pre-uncaging receptor antagonism (e.g., 100-500 µM).

  • Use a light source (e.g., a UV flash lamp or a laser) coupled to the microscope to deliver a brief pulse of light to a specific region of the neuron (e.g., the soma or dendrites).

  • The wavelength of the light should be appropriate for this compound uncaging (e.g., 355-405 nm for one-photon excitation or ~720 nm for two-photon excitation).

  • Control the duration and intensity of the light pulse to regulate the amount of GABA released.

IV. Data Analysis:
  • In voltage-clamp mode, measure the amplitude, rise time, and decay kinetics of the light-evoked inhibitory postsynaptic currents (IPSCs). These currents should be blocked by a GABAa receptor antagonist (e.g., bicuculline) to confirm they are GABA-mediated.

  • In current-clamp mode, measure the hyperpolarization of the membrane potential following GABA uncaging.

  • To assess the functional impact of photoreleased GABA, evoke action potentials in the neuron (e.g., by injecting a depolarizing current pulse) and demonstrate that simultaneous GABA uncaging can inhibit or delay spiking.

Visualizing the Concepts

To further clarify the underlying principles and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

GABA_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron cluster_uncaging Experimental Manipulation GABA_vesicle GABA Vesicle GABAa_R GABAₐ Receptor GABA_vesicle->GABAa_R GABA release into synapse Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->GABA_vesicle Ca²⁺ influx triggers vesicle fusion AP Action Potential AP->Ca_channel Depolarizes Cl_ion Cl⁻ Ion GABAa_R->Cl_ion Opens Cl⁻ channel Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Cl⁻ influx causes DPNI_GABA This compound (Inactive) Uncaged_GABA GABA (Active) DPNI_GABA->Uncaged_GABA Light Light (e.g., 405nm) Light->DPNI_GABA Photolysis Uncaged_GABA->GABAa_R Binds to receptor

GABAergic signaling and this compound uncaging.

Electrophysiology_Workflow start Start slice_prep Prepare Acute Brain Slices start->slice_prep patch_clamp Establish Whole-Cell Patch-Clamp Recording slice_prep->patch_clamp apply_dpni Bath Apply This compound patch_clamp->apply_dpni photolysis Deliver Light Pulse (Uncaging) apply_dpni->photolysis record_response Record Electrophysiological Response photolysis->record_response analysis Analyze Data (IPSCs, Spiking) record_response->analysis end End analysis->end

Experimental workflow for this compound validation.

Caged_GABA_Comparison cluster_properties Key Properties Caged_GABA Choice of Caged GABA Quantum_Yield High Quantum Yield? Caged_GABA->Quantum_Yield Receptor_Affinity Low Receptor Affinity? Caged_GABA->Receptor_Affinity Uncaging_Wavelength Desired Uncaging λ? Caged_GABA->Uncaging_Wavelength DPNI This compound Quantum_Yield->DPNI Moderate CDNI CDNI-GABA Quantum_Yield->CDNI Yes Receptor_Affinity->DPNI Yes Receptor_Affinity->CDNI No Uncaging_Wavelength->DPNI UV/Near-UV Uncaging_Wavelength->CDNI UV DEAC DEAC450-GABA Uncaging_Wavelength->DEAC Visible Other Other Alternatives DPNI->Other CDNI->Other DEAC->Other

References

A Comparative Guide to DPNI-GABA and Traditional GABAergic Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DPNI-GABA, a photoactivatable "caged" GABA compound, with traditional GABAergic pharmacological agents like benzodiazepines and barbiturates. The focus is on their respective mechanisms of action, performance characteristics, and the experimental methodologies used to evaluate them.

Introduction to GABAergic Modulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] Dysfunction in GABAergic signaling is implicated in numerous neurological and psychiatric disorders, making the GABA system a key target for therapeutic intervention.[2] Traditional pharmacology has yielded drugs like benzodiazepines and barbiturates, which act as positive allosteric modulators of the GABA-A receptor, enhancing its inhibitory function.[3] In contrast, photopharmacology offers a novel approach using compounds like this compound, where the release of GABA is controlled by light, enabling precise spatiotemporal targeting of GABAergic signaling.

Mechanism of Action: A Tale of Two Approaches

Traditional Pharmacology: Global and Systemic Modulation

Benzodiazepines and barbiturates bind to allosteric sites on the GABA-A receptor, distinct from the GABA binding site itself.[1][4] Their binding enhances the receptor's affinity for GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, thus reducing its excitability. The key difference in their mechanism lies in how they modulate the ion channel's activity:

  • Benzodiazepines: Increase the frequency of the chloride channel opening in response to GABA.[5]

  • Barbiturates: Increase the duration for which the chloride channel remains open.[5]

This global modulation affects all GABA-A receptors sensitive to these drugs throughout the nervous system, which can lead to off-target effects and a lack of specificity.

This compound: Precise Spatiotemporal Control

This compound is a "caged" form of GABA, meaning the GABA molecule is rendered inactive by a photolabile protecting group (the DPNI cage). In its caged form, this compound has minimal direct pharmacological activity on GABA-A receptors.[6] Upon illumination with a specific wavelength of light, the DPNI cage is cleaved, releasing active GABA in a highly localized area and on a millisecond timescale. This "uncaging" process allows for the precise activation of GABA-A receptors at specific synapses or even on subcellular compartments, mimicking the natural, phasic release of neurotransmitters.

Comparative Performance Data

The following table summarizes key quantitative data comparing this compound with representative traditional GABAergic drugs. It is important to note that a direct comparison of "potency" and "efficacy" is nuanced, as this compound's effect is dependent on the amount of GABA photoreleased, which is in turn controlled by light intensity and duration.

ParameterThis compoundDiazepam (Benzodiazepine)Phenobarbital (Barbiturate)
Mechanism of Action Photocontrolled release of GABAPositive allosteric modulator (increases channel opening frequency)Positive allosteric modulator (increases channel opening duration)
Potency (EC50) Not directly applicable; effect is light-dependent~21.7 - 53.9 µM for enhancing GABA-evoked currents[7][8]Therapeutic range: 10-30 mcg/mL[9]
Efficacy (Maximal Enhancement) Dependent on local GABA concentration achieved by uncagingPotentiates GABA-evoked currents by ~40-76%[8][10]Can directly activate GABA-A receptors at high concentrations[11]
Kinetics Fast, mimicking synaptic events (10-90% rise times)[6]Slower onset and longer duration of actionSlower onset and longer duration of action
Spatial Resolution High (~2 µm laterally, ~7.5 µm focally with laser spot)[6]Systemic; no spatial controlSystemic; no spatial control
Temporal Resolution High (milliseconds)Low (minutes to hours)Low (minutes to hours)
Off-Target Effects (Pre-activation) Low affinity for GABA-A receptors (IC50 ≈ 0.5 mM)[6]Can have sedative and other systemic side effectsSignificant CNS depression, high potential for overdose[11]
Quantum Yield Not explicitly found for this compound, but similar compounds have yields around 0.05-0.1Not applicableNot applicable
Two-Photon Cross-Section (GM) Not explicitly found for this compound, but similar compounds are in the range of 0.1-1 GMNot applicableNot applicable

Experimental Protocols

Protocol 1: Two-Photon Uncaging of this compound

This protocol describes the localized activation of GABA-A receptors using two-photon laser scanning microscopy.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Brain slice preparation

  • Two-photon laser scanning microscope equipped with a femtosecond-pulsed laser (e.g., Ti:Sapphire)

  • Whole-cell patch-clamp electrophysiology setup

Procedure:

  • Prepare the Brain Slice: Prepare acute brain slices from the region of interest (e.g., hippocampus, cortex) and maintain them in oxygenated aCSF.

  • Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a target neuron in the brain slice.

  • Bath Application of this compound: Bath-apply this compound at a concentration of 0.5-1 mM in aCSF.

  • Two-Photon Uncaging:

    • Tune the laser to the appropriate wavelength for two-photon excitation of this compound (typically in the range of 720-740 nm).

    • Position the laser spot at the desired location on the neuron (e.g., a specific dendritic spine or somatic region).

    • Deliver brief laser pulses (e.g., 1-5 ms) to uncage GABA.

  • Data Acquisition: Record the resulting inhibitory postsynaptic currents (IPSCs) or potentials (IPSPs) using the patch-clamp amplifier.

  • Analysis: Analyze the amplitude, kinetics, and spatial profile of the light-evoked responses.

Protocol 2: Whole-Cell Patch-Clamp Recording of GABA-A Receptor Currents Modulated by Benzodiazepines

This protocol details the measurement of GABA-A receptor currents in response to a GABA agonist and its modulation by diazepam.

Materials:

  • Cell line expressing GABA-A receptors (e.g., HEK293 cells) or primary neurons

  • External and internal recording solutions

  • GABA

  • Diazepam

  • Whole-cell patch-clamp electrophysiology setup with a rapid solution exchange system

Procedure:

  • Cell Preparation: Culture and prepare cells for patch-clamp recording.

  • Establish Whole-Cell Configuration: Form a gigaseal and establish the whole-cell recording configuration on a target cell.

  • GABA Application: Using a rapid solution exchange system, apply a known concentration of GABA (e.g., the EC20 or EC50 concentration) to elicit a baseline GABA-A receptor current.

  • Co-application of GABA and Diazepam: Co-apply the same concentration of GABA along with a specific concentration of diazepam.

  • Data Acquisition: Record the GABA-A receptor-mediated currents in both the absence and presence of diazepam.

  • Dose-Response Analysis: Repeat steps 3 and 4 with varying concentrations of diazepam to construct a dose-response curve and determine the EC50 and maximal potentiation.

  • Data Analysis: Analyze the changes in current amplitude, and kinetics to characterize the modulatory effect of diazepam.

Visualizing the Pathways and Workflows

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Synthesis GABA_vesicle GABA GAD->GABA_vesicle Packaging GABA_A_Receptor GABA-A Receptor GABA_vesicle->GABA_A_Receptor Release & Binding Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- influx

Caption: Simplified GABAergic signaling pathway.

Photopharmacology_Workflow start Start: Caged Compound (e.g., this compound) light Apply Light (Uncaging) start->light active_drug Active Drug (GABA) light->active_drug receptor Receptor Binding (GABA-A Receptor) active_drug->receptor response Biological Response (Neuronal Inhibition) receptor->response end End response->end

Caption: General workflow of a photopharmacology experiment.

Traditional_vs_DPNI cluster_traditional Traditional Pharmacology cluster_dpni This compound (Photopharmacology) Traditional_Drug Systemic Drug Administration (e.g., Benzodiazepine) Global_Modulation Global Receptor Modulation ( पूरे Brain) Traditional_Drug->Global_Modulation DPNI_GABA Local Application of Caged Compound Light_Activation Focused Light Application (Precise Targeting) DPNI_GABA->Light_Activation Local_Activation Localized GABA Release (Specific Neurons/Synapses) Light_Activation->Local_Activation

Caption: Comparison of drug delivery and action.

Conclusion: A New Era of Precision in Neuroscience

This compound represents a significant advancement over traditional GABAergic pharmacology by offering unprecedented spatial and temporal control over GABA-A receptor activation. While traditional drugs like benzodiazepines and barbiturates are effective for systemic treatment of conditions like anxiety and epilepsy, their lack of specificity can lead to undesirable side effects. The ability to precisely control GABAergic signaling with this compound opens up new avenues for dissecting neural circuits, understanding the role of inhibition in brain function, and potentially developing more targeted therapeutic strategies with fewer off-target effects. The choice between these approaches will ultimately depend on the specific research question or therapeutic goal, with this compound providing a powerful tool for basic science research and preclinical studies requiring high precision.

References

Uncaging the Brain's Signals: A Comparative Guide to the Biological Activity of DPNI-GABA Photoproducts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise delivery of neurotransmitters is paramount. Caged compounds, such as DPNI-GABA, offer spatiotemporal control of GABA release through photolysis. However, the biological activity of the resulting photoproducts, the molecular fragments left behind after GABA is released, is a critical consideration that can influence experimental outcomes. This guide provides a comparative analysis of the biological activity of this compound photoproducts against other commonly used caged GABA alternatives, supported by experimental data and detailed protocols.

The photolysis of this compound, a nitroindoline-based caged compound, yields the desired neurotransmitter, GABA, and a photoproduct, a nitrosoindole derivative. While the primary focus is on the action of the uncaged GABA, the lingering presence of the photoproduct can lead to off-target effects, influencing neuronal activity and potentially confounding experimental results. Understanding these effects is crucial for the accurate interpretation of data in neuroscience research.

Comparing the Unseen: Photoproduct Effects of Caged GABA Compounds

The ideal caged compound should release the desired neurotransmitter without its photoproducts interfering with the biological system under investigation. However, this is not always the case. The photoproducts of several caged GABA compounds have been shown to exhibit biological activity, ranging from receptor antagonism to potential cytotoxicity.

Caged GABA CompoundPhotoproduct ClassReported Biological Activity of Photoproducts/ByproductsKey Findings & References
This compound 7-Nitrosoindole derivativePotential for DNA damage and cytotoxicity, as inferred from the activity of related nitrosoindole compounds. Direct experimental data on the DPNI-specific photoproduct is limited.Nitrosoindoles can be genotoxic, particularly in cells with compromised DNA repair mechanisms.[1][2]
CDNI-GABA Dinitroindolinyl derivativeCan suffer from a number of side effects, and the rate of change in evoked IPSC amplitude was found to be greater than that of another tested caged GABA.[3]Preliminary studies suggest a moderate quantum yield and potential for side effects.[3]
RuBi-GABA Ruthenium-bipyridine complexPhotolysis byproducts can alter GABAA receptor function at higher concentrations (limitation at 20 μM for some subtypes).[3] RuBi-GABA itself is a potent antagonist of GABAA receptors (IC50 of 4 μM).[4]The caging group's byproducts can have direct effects on the target receptor.[3]

Key Insight: While this compound was designed to minimize the pharmacological interference often seen with other caged GABA reagents[5], the potential for its nitrosoindole photoproduct to exert biological effects cannot be disregarded. This contrasts with compounds like RuBi-GABA, where the byproducts have a more directly characterized impact on GABAA receptors.[3]

Experimental Protocols for Assessing Photoproduct Activity

To evaluate the biological activity of caged compound photoproducts, a combination of electrophysiological and toxicological assays is essential.

Electrophysiological Assessment of Off-Target Effects

This protocol is designed to measure the direct effects of photoproducts on neuronal activity, specifically on GABAA receptors.

Objective: To determine if the photoproducts of this compound and other caged compounds modulate GABAA receptor function.

Methodology:

  • Cell Preparation: Prepare acute brain slices or cultured neurons expressing GABAA receptors.

  • Electrophysiology Setup: Use whole-cell patch-clamp electrophysiology to record inhibitory postsynaptic currents (IPSCs) or currents evoked by GABA application.

  • Photolysis: Apply the caged GABA compound to the preparation. Use a controlled light source (e.g., a UV laser or LED) to induce photolysis in a specific area, ensuring complete uncaging.

  • Data Acquisition:

    • Record baseline GABA-evoked currents or spontaneous/evoked IPSCs.

    • After photolysis, continue recording to observe any changes in current amplitude, kinetics, or frequency in the absence of further GABA application. This will reveal any direct effects of the photoproducts.

    • To test for antagonistic or allosteric modulatory effects, apply a known concentration of GABA before and after photolysis of the caged compound and compare the responses.

  • Control: Perform control experiments with the application of GABA alone and with light exposure in the absence of any caged compound to control for any direct effects of light on the cells.

Cytotoxicity and Genotoxicity Assays

This protocol assesses the potential toxic effects of the photoproducts on cell health.

Objective: To determine if the photoproducts of this compound and other caged compounds are cytotoxic or genotoxic.

Methodology:

  • Cell Culture: Use a relevant neuronal cell line or primary neuron culture.

  • Exposure: Expose the cells to the caged GABA compound and induce photolysis with a light source for a defined period.

  • Cytotoxicity Assay (e.g., MTT or LDH assay): After a suitable incubation period following photolysis, assess cell viability using a standard cytotoxicity assay. This will quantify the extent of cell death induced by the photoproducts.

  • Genotoxicity Assay (e.g., Comet assay or γ-H2AX staining): To assess DNA damage, perform a Comet assay to detect DNA strand breaks or immunofluorescence staining for γ-H2AX, a marker of DNA double-strand breaks.

  • Controls: Include control groups with no compound, the caged compound without photolysis, and light exposure alone.

Visualizing the Pathways

To better understand the processes involved, the following diagrams illustrate the photolysis of this compound and a general workflow for assessing photoproduct effects.

DPNI_GABA_Photolysis DPNI_GABA This compound Light Light (Photolysis) GABA GABA Light->GABA releases Photoproduct Nitrosoindole Photoproduct Light->Photoproduct releases GABA_Receptor GABAA Receptor GABA->GABA_Receptor binds to Off_Target_Effect Potential Off-Target Effects (e.g., DNA damage) Photoproduct->Off_Target_Effect may cause Biological_Effect Neuronal Inhibition GABA_Receptor->Biological_Effect leads to

This compound Photolysis Pathway

Experimental_Workflow cluster_electrophysiology Electrophysiological Analysis cluster_toxicology Toxicological Analysis Patch_Clamp Whole-Cell Patch-Clamp Record_Baseline Record Baseline GABA Response Patch_Clamp->Record_Baseline Photolysis_Ephys Induce Photolysis Record_Baseline->Photolysis_Ephys Record_Post Record Post-Photolysis Activity Photolysis_Ephys->Record_Post Analyze_Ephys Analyze for Off-Target Effects Record_Post->Analyze_Ephys Cell_Culture Neuronal Cell Culture Photolysis_Tox Induce Photolysis Cell_Culture->Photolysis_Tox Cytotoxicity_Assay Cytotoxicity Assay (MTT/LDH) Photolysis_Tox->Cytotoxicity_Assay Genotoxicity_Assay Genotoxicity Assay (Comet/γ-H2AX) Photolysis_Tox->Genotoxicity_Assay Analyze_Tox Analyze for Cell Damage Cytotoxicity_Assay->Analyze_Tox Genotoxicity_Assay->Analyze_Tox

Workflow for Assessing Photoproduct Effects

Conclusion

The selection of a caged GABA compound for neuroscience research requires careful consideration of not only its uncaging efficiency but also the potential biological activity of its photoproducts. This compound offers advantages in terms of its lower affinity for GABAA receptors compared to some other caged compounds.[5] However, the formation of a nitrosoindole photoproduct raises the possibility of off-target effects, including cytotoxicity and genotoxicity, which warrants further direct investigation.

Researchers should be aware of these potential confounding factors and, where possible, conduct appropriate control experiments to isolate the effects of the uncaged GABA from those of the photoproducts. As the field of optopharmacology continues to evolve, the development of caged compounds with truly inert photoproducts will be a significant advancement for the precise and reliable manipulation of neuronal signaling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DPNI-GABA
Reactant of Route 2
DPNI-GABA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.